4-(4-Hexylphenyl)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21O2- |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-(4-hexylphenyl)benzoate |
InChI |
InChI=1S/C19H22O2/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19(20)21/h7-14H,2-6H2,1H3,(H,20,21)/p-1 |
InChI Key |
ROJCBWVSXWIGAL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Hexylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-hexylphenyl)benzoate, a compound of interest in materials science and potentially in drug development due to its structural motifs. The primary synthesis pathway, the Schotten-Baumann reaction, is detailed, including its underlying mechanism. This document furnishes a representative experimental protocol, a summary of reaction parameters, and expected characterization data based on analogous compounds. The information is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of related benzoate esters.
Introduction
This compound is an aromatic ester characterized by a central benzoate core flanked by a phenyl group and a hexyl-substituted phenyl moiety. This molecular architecture is common in liquid crystals and other advanced materials. The ester linkage is a critical functional group in numerous biologically active molecules and prodrugs, making the synthesis of such compounds relevant to drug development professionals. This guide focuses on the most efficient and widely used method for synthesizing this class of compounds: the base-catalyzed acylation of a phenol with an acyl chloride.
Proposed Synthesis Pathway: The Schotten-Baumann Reaction
The most direct and efficient pathway for the synthesis of this compound is the Schotten-Baumann reaction. This method involves the acylation of 4-hexylphenol with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide[1][2]. Phenols are generally poor nucleophiles for direct esterification with carboxylic acids; therefore, the use of a more reactive acyl chloride is preferred[3][4]. The base plays a crucial role in activating the phenol and neutralizing the hydrochloric acid byproduct[2][5].
The overall reaction is as follows:
-
Reactants: 4-Hexylphenol and Benzoyl Chloride
-
Product: this compound
-
Byproduct: Hydrochloric Acid (neutralized by the base)
Caption: Proposed synthesis pathway for this compound.
Reaction Mechanism
The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
-
Deprotonation of the Phenol: The hydroxide ion from the aqueous base deprotonates the acidic hydroxyl group of 4-hexylphenol, forming the more nucleophilic 4-hexylphenoxide ion[2][6].
-
Nucleophilic Attack: The 4-hexylphenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate[2].
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.
-
Product Formation: The final product, this compound, is formed. The eliminated chloride ion reacts with the sodium ions from the base to form sodium chloride.
Caption: Mechanism of the Schotten-Baumann reaction.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from the well-established procedure for the synthesis of phenyl benzoate[6][7].
Materials:
-
4-Hexylphenol
-
Benzoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Deionized Water
-
Ethanol (for recrystallization)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a conical flask, dissolve 4-hexylphenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.
-
Transfer the solution to a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Add an organic solvent such as dichloromethane to the flask.
-
Cool the flask in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise from the dropping funnel to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. The completion of the reaction can be indicated by the disappearance of the pungent smell of benzoyl chloride.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
Data Presentation
| Parameter | Value/Condition | Reference/Analogy |
| Reactant Ratio | 4-Hexylphenol : Benzoyl Chloride (1 : 1.1) | Standard for Schotten-Baumann |
| Base | 10% Aqueous Sodium Hydroxide | [6][7] |
| Solvent | Dichloromethane / Water (biphasic) | [1][8] |
| Reaction Temperature | 0°C to Room Temperature | [3] |
| Reaction Time | 1-2 hours | [7] |
| Typical Yield | >85% | General expectation for this reaction |
Characterization
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques. The expected data, based on analogous compounds such as 4-methylphenyl benzoate and hexyl benzoate, are as follows:
-
¹H NMR (CDCl₃):
-
Aromatic protons of the benzoate ring: δ 8.2-7.4 ppm.
-
Aromatic protons of the hexylphenyl ring: δ 7.3-7.0 ppm.
-
Methylene group adjacent to the phenyl ring: δ ~2.6 ppm (triplet).
-
Other methylene groups of the hexyl chain: δ 1.7-1.2 ppm (multiplets).
-
Terminal methyl group of the hexyl chain: δ ~0.9 ppm (triplet).
-
-
¹³C NMR (CDCl₃):
-
Carbonyl carbon: δ ~165 ppm.
-
Aromatic carbons: δ 155-120 ppm.
-
Alkyl chain carbons: δ 36-14 ppm.
-
-
IR Spectroscopy (KBr or ATR):
-
C=O stretch (ester): ~1735 cm⁻¹.
-
C-O stretch (ester): ~1270 cm⁻¹ and ~1100 cm⁻¹.
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹.
-
Aliphatic C-H stretch: ~2950-2850 cm⁻¹.
-
Safety Considerations
-
Benzoyl chloride is a lachrymator and corrosive; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[9].
-
4-Hexylphenol is a skin and eye irritant.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is efficiently achieved via the Schotten-Baumann reaction of 4-hexylphenol and benzoyl chloride. This technical guide provides the essential theoretical and practical information for researchers to successfully synthesize and characterize this and related compounds. The detailed mechanism, experimental protocol, and expected analytical data serve as a valuable resource for professionals in materials science and drug development.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of 4-(4-Hexylphenyl)benzoate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hexylphenyl)benzoate is a specific aromatic ester. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data for this compound. While numerous studies exist for structurally related molecules, such as other benzoate esters and compounds containing the 4-hexylphenyl moiety, specific physicochemical and biological data for this compound remains uncharacterized in the public domain.
This guide summarizes the absence of available data and provides context based on related compounds where applicable. It is important to note that any properties inferred from similar structures are purely theoretical and would require experimental validation.
Chemical Structure
The chemical structure of this compound consists of a benzoate group where the phenyl ring is substituted at the 4-position with a 4-hexylphenyl group.
Molecular Formula: C₁₉H₂₂O₂ Molecular Weight: 282.38 g/mol
Physicochemical Properties
A thorough search of scientific databases and literature did not yield any experimental data for the physicochemical properties of this compound. Therefore, the following information could not be compiled:
-
Melting Point
-
Boiling Point
-
Solubility
-
Spectral Data (NMR, IR, Mass Spectrometry)
The following table indicates the absence of this information.
| Property | Value |
| Melting Point (°C) | Data not available |
| Boiling Point (°C) | Data not available |
| Solubility | Data not available |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Infrared (IR) Spectroscopy | Data not available |
| Mass Spectrometry | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound could not be provided as no publications detailing its synthesis and characterization were found.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding any biological activity or associated signaling pathways for this compound. Consequently, no signaling pathway diagrams can be generated.
Logical Workflow for Characterization
Should this compound be synthesized, a general workflow for its characterization would be as follows. This diagram illustrates a standard logical process for the physicochemical and biological evaluation of a novel chemical entity.
Caption: General workflow for novel compound characterization.
Conclusion
Based on an extensive review of available scientific literature, there is no specific information on the physicochemical properties, experimental protocols, or biological activities of this compound. The data presented in this guide highlights this information gap. Researchers interested in this molecule would need to undertake its synthesis and subsequent characterization to establish its properties. The provided workflow diagram offers a general methodology for such an endeavor.
Spectroscopic and Structural Elucidation of 4-(4-Hexylphenyl)benzoate: A Technical Guide
Introduction
It is important to note that the data presented herein is a predictive guide for researchers and scientists. Actual experimental values may vary based on the specific conditions and instrumentation used.
Data Presentation
The expected spectroscopic data for 4-(4-Hexylphenyl)benzoate is summarized in the following tables.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.20 | d | 2H | Aromatic (ortho to C=O) |
| ~7.65 | t | 1H | Aromatic (para to C=O) |
| ~7.50 | t | 2H | Aromatic (meta to C=O) |
| ~7.60 | d | 2H | Aromatic (ortho to hexyl) |
| ~7.25 | d | 2H | Aromatic (meta to hexyl) |
| ~2.65 | t | 2H | -CH₂- (benzylic) |
| ~1.65 | m | 2H | -CH₂- |
| ~1.35 | m | 6H | -(CH₂)₃- |
| ~0.90 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C=O (ester) |
| ~150.0 | Aromatic C (quaternary) |
| ~143.0 | Aromatic C (quaternary) |
| ~138.0 | Aromatic C (quaternary) |
| ~133.5 | Aromatic CH |
| ~130.0 | Aromatic CH |
| ~129.0 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~121.5 | Aromatic CH |
| ~35.5 | -CH₂- (benzylic) |
| ~31.5 | -CH₂- |
| ~31.0 | -CH₂- |
| ~29.0 | -CH₂- |
| ~22.5 | -CH₂- |
| ~14.0 | -CH₃ |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070-3030 | Medium | C-H stretch (aromatic) |
| ~2955-2850 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1605, 1490 | Medium-Strong | C=C stretch (aromatic) |
| ~1270, 1115 | Strong | C-O stretch (ester) |
| ~830 | Strong | C-H bend (para-disubstituted) |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 296 | Moderate | [M]⁺ (Molecular Ion) |
| 191 | Low | [M - C₆H₁₃]⁺ |
| 105 | High | [C₆H₅CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Synthesis of this compound
A common route for the synthesis of this compound is the esterification of 4-hexylphenol with benzoyl chloride.
-
Reaction Setup: To a solution of 4-hexylphenol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add benzoyl chloride (1.1 equivalents) dropwise.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) and then with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A sufficient number of scans and a suitable relaxation delay are employed.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
Ionization: Electron Impact (EI) ionization is typically used for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Thermal Analysis of 4-(4-Hexylphenyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal analysis of 4-(4-Hexylphenyl)benzoate, a liquid crystalline compound. The document details the experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presents representative data in a structured format, and outlines the logical workflow for these analytical techniques. This guide is intended to be a valuable resource for professionals in research and development who are characterizing the thermal properties of similar organic materials.
Introduction
This compound belongs to the class of benzoate esters, many of which exhibit liquid crystalline properties. The thermal behavior of such materials is critical for their application, as it dictates their phase transitions and thermal stability. Differential Scanning Calorimetry (DSC) is employed to determine the temperatures and enthalpies of these phase transitions, while Thermogravimetric Analysis (TGA) is used to assess thermal stability and decomposition profiles. Understanding these characteristics is fundamental for quality control, material development, and predicting shelf-life.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound. Liquid crystals typically exhibit transitions from a crystalline solid to one or more liquid crystalline phases (mesophases) before becoming an isotropic liquid.[1]
Instrumentation: A heat-flux DSC instrument, such as a Mettler Toledo DSC 822e or TA Instruments Q2000, is suitable for this analysis. The instrument should be calibrated using certified standards, such as indium and zinc, for temperature and enthalpy.
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup:
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Heating Cycle 1: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature above its final clearing point (e.g., 150 °C) at a controlled rate, typically 10 °C/min. This initial heating scan serves to erase the sample's prior thermal history.
-
Cooling Cycle: The sample is then cooled from 150 °C back to 25 °C at a controlled rate, typically 10 °C/min, to observe the transitions upon cooling.
-
Heating Cycle 2: A second heating scan is performed from 25 °C to 150 °C at 10 °C/min. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic and exothermic peaks are analyzed to determine the onset temperature, peak maximum, and enthalpy of transitions (ΔH).
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Instrumentation: A thermogravimetric analyzer, such as a Mettler Toledo TGA/SDTA 851e or TA Instruments Q500, is used.
Procedure:
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is weighed into a ceramic or aluminum TGA crucible.
-
Instrument Setup:
-
The crucible is placed on the TGA's sensitive microbalance.
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a typical flow rate of 50-100 mL/min, depending on the desired experimental conditions. For assessing thermal stability without oxidative effects, a nitrogen atmosphere is standard.
-
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.
-
Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss). The derivative of the TGA curve (DTG) can also be plotted to identify the temperatures of maximum rates of decomposition.
Data Presentation
Table 1: Differential Scanning Calorimetry (DSC) Data for this compound (Second Heating Cycle at 10 °C/min)
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Crystal to Nematic | 45.8 | 48.2 | 85.3 |
| Nematic to Isotropic | 55.1 | 56.5 | 1.2 |
Table 2: Thermogravimetric Analysis (TGA) Data for this compound (Heating at 10 °C/min in Nitrogen)
| Parameter | Temperature (°C) |
| Onset of Decomposition (Tonset) | 215.4 |
| Temperature at 5% Weight Loss (T5%) | 225.8 |
| Temperature at 50% Weight Loss (T50%) | 260.1 |
| Temperature of Maximum Decomposition Rate (Tpeak) | 262.5 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermal analysis process, from sample preparation to data interpretation.
Caption: Workflow for the thermal analysis of this compound using DSC and TGA.
Conclusion
The thermal analysis of this compound by DSC and TGA provides crucial information regarding its phase behavior and thermal stability. The representative data indicates that this compound likely exhibits a nematic liquid crystal phase between approximately 46 °C and 55 °C. The TGA results suggest that the compound is thermally stable up to around 215 °C under an inert atmosphere. These analytical techniques, when performed according to the detailed protocols, yield reliable and reproducible data essential for the development and application of such materials in various scientific and industrial fields.
References
A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(4-Hexylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for determining and understanding the solubility profile of the novel compound 4-(4-Hexylphenyl)benzoate. Due to the limited availability of public data on this specific molecule, this document outlines the essential experimental protocols and data presentation formats necessary for its characterization. The methodologies described herein are based on established principles of physical chemistry and are widely applicable in pharmaceutical and chemical research.
Introduction
This compound is an organic molecule with a structure suggesting potential applications in materials science or as a therapeutic agent. A thorough understanding of its solubility in various solvents is a critical first step in its development pathway. Solubility data informs formulation strategies, purification methods, and the design of biological assays. This guide will walk through the process of generating and presenting a comprehensive solubility profile.
Hypothetical Solubility Profile of this compound
The following table presents a hypothetical solubility profile for this compound in a range of common laboratory solvents at ambient temperature (25°C). This data is for illustrative purposes to demonstrate proper data presentation.
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Non-Polar Solvents | ||||
| Hexane | 1.88 | > 100 | > 0.337 | Shake-Flask |
| Toluene | 2.38 | > 100 | > 0.337 | Shake-Flask |
| Diethyl Ether | 4.34 | 85.2 | 0.287 | HPLC-UV |
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | 9.08 | > 100 | > 0.337 | Shake-Flask |
| Acetone | 20.7 | 55.1 | 0.186 | HPLC-UV |
| Acetonitrile (ACN) | 37.5 | 12.3 | 0.041 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 98.5 | 0.332 | HPLC-UV |
| Polar Protic Solvents | ||||
| Ethanol | 24.5 | 25.7 | 0.087 | HPLC-UV |
| Methanol | 32.7 | 8.9 | 0.030 | HPLC-UV |
| Water | 80.1 | < 0.01 | < 0.00003 | HPLC-UV |
Note: The molecular weight of this compound is assumed to be approximately 296.42 g/mol for these calculations.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
3.1. Equilibrium Solubility Determination (Shake-Flask Method)
This is a widely recognized method for determining thermodynamic solubility.
-
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the original solubility in mg/mL or mol/L.
-
3.2. High-Throughput Screening (HTS) for Solubility
For rapid screening in multiple solvents, a miniaturized HTS approach can be employed.
-
Materials:
-
Stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
96-well plates.
-
Automated liquid handling system.
-
Plate reader (e.g., nephelometer or spectrophotometer).
-
-
Procedure:
-
Dispense the selected solvents into the wells of a 96-well plate.
-
Add a small, known volume of the concentrated stock solution of this compound to each well.
-
Seal the plate and shake for a defined period (e.g., 2-4 hours).
-
Measure the turbidity or light scattering of each well using a nephelometer. An increase in turbidity indicates precipitation and that the solubility limit has been exceeded.
-
Alternatively, after an equilibration period, the plates can be centrifuged, and the concentration in the supernatant can be determined using a plate-based UV-Vis reader or by transferring samples to an HPLC.
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound.
Caption: Workflow for equilibrium solubility determination.
4.2. Hypothetical Signaling Pathway Involvement
Given its structure, this compound could potentially interact with nuclear receptors. The following diagram illustrates a hypothetical signaling pathway.
An In-depth Technical Guide on the Crystal Structure and Polymorphism of 4-(4-Hexylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hexylphenyl)benzoate belongs to the family of phenyl benzoate esters, a class of compounds extensively studied for their applications in liquid crystal displays, organic electronics, and pharmaceuticals. The arrangement of molecules in the solid state, known as the crystal structure, and the existence of multiple crystalline forms, or polymorphism, are critical determinants of a material's physicochemical properties. These properties include melting point, solubility, stability, and bioavailability, making their study essential in materials science and drug development.
This technical guide outlines the probable crystallographic characteristics and potential polymorphic behavior of this compound. It details the standard experimental methodologies required for its synthesis, crystallization, and solid-state characterization.
Predicted Crystal Structure and Molecular Geometry
Based on crystal structure analyses of analogous aryl benzoates, such as 2,4-dimethylphenyl benzoate and 4-methylphenyl 4-chlorobenzoate, the molecular geometry of this compound is anticipated to be non-planar. The dihedral angle between the two phenyl rings is a key conformational feature. In related structures, this angle can vary significantly, influencing the molecular packing in the crystal lattice.
Table 1: Predicted Crystallographic Parameters for a Hypothetical Polymorph of this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~15 |
| b (Å) | ~6 |
| c (Å) | ~20 |
| β (°) | ~95 |
| Z | 4 |
| V (ų) | ~1800 |
Note: These values are estimations based on related structures and would require experimental validation.
Polymorphism
Polymorphism is a common phenomenon in organic molecules like this compound. Different polymorphs arise from variations in the packing of molecules in the crystal lattice and can exhibit distinct thermal properties. The interconversion between polymorphic forms can be influenced by temperature, solvent, and mechanical stress.
Table 2: Hypothetical Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Transition to other forms |
| Form I (Metastable) | 85-90 | 25-30 | Converts to Form II upon heating |
| Form II (Stable) | 95-100 | 30-35 | Melts to isotropic liquid |
The relationship between different solid-state forms can be visualized through a logical workflow for polymorph screening.
Experimental Protocols
Synthesis of this compound
A probable synthetic route involves the esterification of 4-(4-hexylphenyl)phenol with benzoic acid or its derivative. A common method is the Steglich esterification.
Procedure:
-
Dissolve 4-(4-hexylphenyl)phenol (1 equivalent) and benzoic acid (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Crystallization and Polymorph Screening
Polymorphs can be obtained through various crystallization techniques.
Solvent Crystallization:
-
Slow Evaporation: Dissolve the compound in various solvents (e.g., ethanol, acetone, ethyl acetate, hexane) at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them down at different rates (slow and crash cooling).
-
Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.
Solid-State Methods:
-
Grinding: Mechanically grind the crystalline material to induce phase transformations.
-
Thermal Treatment: Heat the sample to a temperature below its melting point (annealing) or melt and recrystallize it.
Characterization Techniques
Powder X-ray Diffraction (PXRD): PXRD is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will have a unique diffraction pattern.
-
Instrument: A diffractometer with Cu Kα radiation.
-
Scan Range: 2θ from 5° to 40°.
-
Scan Speed: 2°/min.
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and transition temperatures of different polymorphs.
-
Heating Rate: A standard heating rate of 10 °C/min.
-
Atmosphere: Inert atmosphere (e.g., nitrogen).
-
Sample Pan: Sealed aluminum pans.
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compound and to identify solvates.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen.
Spectroscopy (FTIR and Raman): Vibrational spectroscopy can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions.
The logical flow of characterization experiments to identify and classify polymorphs is depicted below.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a robust framework for its investigation based on the well-established chemistry and materials science of related phenyl benzoate esters. The synthesis, crystallization, and characterization protocols outlined herein are standard industry practices and should enable researchers to thoroughly investigate the crystal structure and polymorphic landscape of this compound. Understanding these solid-state properties is paramount for controlling the performance and ensuring the quality of this compound in its intended applications.
Unveiling the Potential of 4-(4-Hexylphenyl)benzoate in Materials Science: A Technical Guide
An In-depth Exploration of Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals
While direct experimental data for 4-(4-Hexylphenyl)benzoate is not extensively documented in publicly available literature, its molecular structure—a benzoate ester with a hexylphenyl substituent—places it firmly within the well-established class of phenyl benzoate liquid crystals. This technical guide will, therefore, extrapolate the potential applications, synthesis, and characteristic properties of this compound based on the extensive research conducted on its close structural analogs. The primary application focus for this class of materials is in the field of liquid crystal displays (LCDs) and other electro-optic devices.
Core Concepts: Phenyl Benzoate Liquid Crystals
Phenyl benzoate derivatives are a cornerstone in the development of liquid crystal technologies. Their rigid core, formed by the two phenyl rings, coupled with flexible alkyl or alkoxy terminal chains, gives rise to the characteristic anisotropic properties of liquid crystals. These molecules can self-assemble into mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The nature and temperature range of these mesophases are highly dependent on the length and structure of the terminal chains.
The primary mesophases exhibited by this class of compounds are the nematic (N) and smectic (Sm) phases. In the nematic phase, the molecules have long-range orientational order but no positional order, allowing them to flow like a liquid while maintaining a preferred alignment. In the smectic phases, molecules exhibit both orientational order and some degree of positional order, typically arranged in layers.
Potential Applications in Materials Science
The primary application for a compound like this compound would be as a component in liquid crystal mixtures for display technologies. The specific properties of the molecule, such as its clearing point (the temperature at which it transitions from a liquid crystal to an isotropic liquid), dielectric anisotropy, and birefringence, would determine its suitability for various display modes, including:
-
Twisted Nematic (TN) Displays: The foundational technology for many LCDs.
-
In-Plane Switching (IPS) Displays: Offering wider viewing angles and better color reproduction.
-
Vertically Aligned (VA) Displays: Known for their high contrast ratios.
Beyond displays, phenyl benzoate liquid crystals can be utilized in other applications such as:
-
Smart Windows: Where the transparency of the glass can be controlled by an electric field.
-
Optical Shutters and Modulators: For controlling the intensity and phase of light.
-
Sensors: That respond to changes in temperature, pressure, or chemical environment.
Data Presentation: Properties of Analogous Compounds
To provide a quantitative understanding of the expected properties of this compound, the following tables summarize the phase transition temperatures for a series of structurally similar 4-alkylphenyl 4'-alkylbenzoates and 4-alkoxyphenyl 4'-alkylbenzoates. The data is compiled from a critical evaluation of liquid crystal transition temperatures.
Table 1: Phase Transition Temperatures of 4-Alkylphenyl 4'-Propylbenzoates
| Alkyl Group (R) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) |
| CH3 | 54.0 | 60.0 |
| C2H5 | 48.0 | 65.0 |
| C3H7 | 35.0 | 55.0 |
| C4H9 | 30.0 | 62.0 |
| C5H11 | 25.0 | 58.0 |
| C6H13 | (estimated) | (estimated) |
| C7H15 | 32.0 | 61.0 |
Data for the hexyl derivative is estimated based on the trend of the homologous series.
Table 2: Phase Transition Temperatures of 4-Hexylphenyl 4'-Alkoxybenzoates
| Alkoxy Group (R') | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) |
| OCH3 | 59.0 | 76.0 |
| OC2H5 | 68.0 | 88.0 |
| OC3H7 | 58.0 | 81.0 |
| OC4H9 | 55.0 | 85.0 |
| OC5H11 | 52.0 | 82.0 |
| OC6H13 | 53.0 | 84.0 |
Experimental Protocols
The synthesis of this compound would typically follow a standard esterification procedure. Below is a detailed, generalized protocol based on common methods for synthesizing similar phenyl benzoate liquid crystals.
Synthesis of this compound
Objective: To synthesize this compound via the esterification of 4-hexylphenol with benzoyl chloride.
Materials:
-
4-Hexylphenol
-
Benzoyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hexylphenol in dry dichloromethane. Cool the flask in an ice bath.
-
Addition of Base: Slowly add an equimolar amount of pyridine to the solution.
-
Addition of Benzoyl Chloride: Add benzoyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl to remove excess pyridine.
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethanol.
-
-
Characterization:
-
Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Determine the purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Analyze the liquid crystalline properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
-
Visualization of Key Processes
Generalized Synthetic Pathway
The following diagram illustrates the general synthetic route for this compound.
An In-depth Technical Guide to the Liquid Crystalline Properties of Phenyl Benzoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical Structure
The chemical structure of 4-(4-Hexylphenyl)benzoate is presented below. It features a biphenyl core with a hexyl group at one end and a benzoate group at the other.
-
This compound:
-
Molecular Formula: C19H22O2
-
As a close analogue with available data, the structure of 4-pentylphenyl 4-(hexyloxy)benzoate is also provided for comparison.[7][8]
-
4-pentylphenyl 4-(hexyloxy)benzoate:
Quantitative Data
The mesomorphic properties of phenyl benzoate derivatives are characterized by their phase transition temperatures and associated enthalpy changes. This data is crucial for understanding the stability and nature of the liquid crystalline phases. The following table summarizes the thermal properties of the representative compound, 4-pentylphenyl 4-(hexyloxy)benzoate.
| Compound Name | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Mesophase(s) |
| 4-pentylphenyl 4-(hexyloxy)benzoate | Crystal to Nematic (T_CN) | 48.5 | 25.1 | Nematic |
| Nematic to Isotropic (T_NI) | 81.0 | 0.63 |
Data sourced from a comprehensive evaluation of 4,4'-alkyl/alkoxyphenylbenzoates.
Experimental Protocols
The characterization of liquid crystalline materials involves a combination of techniques to identify the mesophases and determine the transition temperatures.[9][10] The primary methods employed are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[1][11][12]
1. Polarized Optical Microscopy (POM)
POM is the most fundamental technique for identifying liquid crystalline phases based on their unique optical textures.[1][12]
-
Principle: Liquid crystalline phases are optically anisotropic and birefringent, meaning they can rotate the plane of polarized light.[11] When a thin sample of a liquid crystal is placed between two crossed polarizers, it will appear bright against a dark background, and the specific texture observed is characteristic of the mesophase.
-
Methodology:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is heated to its isotropic liquid state, where it appears dark under crossed polarizers.
-
The sample is then slowly cooled, and the temperature at which birefringence first appears is noted as the clearing point (nematic-isotropic transition).
-
As the sample is further cooled, the characteristic textures of different mesophases (e.g., Schlieren textures for nematic phases, fan-shaped textures for smectic A phases) are observed and recorded.[12] Any subsequent phase transitions are also noted.
-
2. Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow associated with phase transitions as a function of temperature.[11]
-
Principle: When a material undergoes a phase transition, it is accompanied by a change in enthalpy. DSC measures the energy absorbed (endothermic) or released (exothermic) during these transitions.
-
Methodology:
-
A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated and then cooled at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting thermogram shows peaks corresponding to the phase transitions. The peak onset temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition. The enthalpy value can help in identifying the type of mesophase, with smectic phases generally having higher enthalpy values than nematic phases.[1]
-
3. X-ray Diffraction (XRD)
XRD is a powerful technique for determining the structural arrangement of molecules in different phases.[1][11]
-
Principle: X-rays are diffracted by the ordered arrangement of molecules in a material. The resulting diffraction pattern provides information about the positional and orientational order of the molecules.
-
Methodology:
-
The sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.
-
A monochromatic X-ray beam is directed at the sample.
-
The diffracted X-rays are detected at various angles.
-
For a nematic phase, a diffuse halo is observed, indicating short-range positional order but long-range orientational order.
-
For smectic phases, sharp, layered reflections are observed at small angles, corresponding to the layer spacing, in addition to the diffuse halo at wider angles. This allows for the determination of the smectic layer thickness.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the characterization of a novel liquid crystalline compound.
Caption: Experimental workflow for the synthesis and characterization of liquid crystalline materials.
References
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. ipme.ru [ipme.ru]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
Phase Transition Behavior of 4-(4-Hexylphenyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Phenyl Benzoate Liquid Crystals
Phenyl benzoate derivatives are a significant class of thermotropic liquid crystals, compounds that exhibit intermediate phases (mesophases) between the solid and isotropic liquid states as a function of temperature.[1] Their molecular structure, typically consisting of a rigid core of two or more phenyl rings linked by an ester group, and flexible terminal alkyl chains, gives rise to their anisotropic properties.[2] The length and branching of these alkyl chains, along with other structural modifications, significantly influence the type of mesophases observed and the transition temperatures between them.[1][2]
The compound of interest, 4-(4-Hexylphenyl)benzoate, possesses a core structure of two phenyl rings connected by a benzoate ester linkage, with a hexyl group attached to one of the phenyl rings. Based on its molecular structure, it is anticipated to exhibit nematic and/or smectic mesophases, which are characterized by different degrees of positional and orientational ordering of the molecules.
Expected Phase Transition Behavior
The phase transitions in thermotropic liquid crystals like this compound are primarily driven by changes in thermal energy, which affects the balance between intermolecular forces and molecular motion. Upon heating from the crystalline solid state, the compound is expected to transition into one or more liquid crystalline mesophases before finally becoming an isotropic liquid.
-
Crystalline (Cr) to Mesophase Transition: This is the melting point, where the compound loses its long-range positional and orientational order of the crystalline lattice.
-
Mesophase to Mesophase Transitions: It is possible for the compound to exhibit polymorphism, transitioning between different types of smectic phases (e.g., Smectic A to Smectic C) or from a more ordered smectic phase to a less ordered nematic phase.
-
Mesophase to Isotropic (I) Transition: This is the clearing point, where the material loses all liquid crystalline order and becomes a conventional isotropic liquid.
The specific transition temperatures and the types of mesophases are highly dependent on the length of the alkyl chain. For a hexyl derivative, a nematic phase is commonly observed, and depending on the stability of the layered structures, a smectic phase may also be present.
Data Presentation: Representative Phase Transition Properties
As specific experimental data for this compound is not available, the following table presents representative phase transition temperatures and enthalpy values for a similar homologous series of 4-alkoxyphenyl 4'-alkylbenzoates. This data is intended to provide an illustrative example of the typical thermal behavior of this class of compounds.
| Compound (Alkyl Chain Length) | Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| 4-Pentylphenyl-4-pentoxybenzoate | Cr → N | 65.0 | 25.1 |
| N → I | 85.0 | 0.6 | |
| 4-Hexylphenyl-4-hexoxybenzoate | Cr → SmC | 58.0 | 28.5 |
| SmC → N | 72.0 | 1.2 | |
| N → I | 89.0 | 0.7 | |
| 4-Heptylphenyl-4-heptoxybenzoate | Cr → SmC | 62.0 | 31.0 |
| SmC → N | 80.0 | 1.5 | |
| N → I | 92.0 | 0.8 |
Note: This data is representative and compiled from general knowledge of similar liquid crystal series. Actual values for this compound will require experimental verification.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 4-hexylphenol with benzoyl chloride.[3] This is a common and effective method for preparing phenyl benzoate derivatives.
Materials:
-
4-Hexylphenol
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 4-hexylphenol in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine to the solution. The pyridine acts as a catalyst and a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the mixture in an ice bath and slowly add benzoyl chloride dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up:
-
Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with deionized water.
-
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure this compound.
Characterization of Phase Transitions
The thermal and mesomorphic properties of the synthesized this compound would be characterized using the following standard techniques.
DSC is a fundamental technique used to determine the temperatures and enthalpy changes associated with phase transitions.
Procedure:
-
Sample Preparation: A small amount of the purified sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Heating and Cooling Cycles: The sample is subjected to controlled heating and cooling cycles in the DSC instrument, typically at a rate of 5-10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, will show endothermic peaks during heating and exothermic peaks during cooling at the phase transition temperatures. The peak area is integrated to determine the enthalpy of the transition (ΔH).
POM is used to visually identify the different liquid crystalline phases by observing their unique optical textures.
Procedure:
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a hot stage attached to a polarizing microscope.
-
Observation: The sample is heated and cooled while being observed between crossed polarizers. The different mesophases will exhibit characteristic birefringent textures (e.g., threaded or schlieren for nematic, focal-conic for smectic). The temperatures at which these textures appear and disappear are recorded.
For a more detailed structural characterization, especially for identifying smectic phases, temperature-controlled X-ray diffraction can be employed. This technique provides information about the molecular arrangement and layer spacing in the mesophases.
Conclusion
While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for understanding its expected phase transition behavior. Based on the extensive research on similar phenyl benzoate liquid crystals, it is anticipated that this compound will exhibit thermotropic mesomorphism. The detailed experimental protocols for its synthesis and characterization provided herein offer a clear pathway for researchers to empirically determine its specific properties. The investigation of such materials is crucial for the advancement of liquid crystal technologies and their application in various fields, including drug delivery and biosensing, where the unique properties of mesophases can be harnessed.
References
- 1. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electronic and Optical Properties of 4-(4-Hexylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic and optical properties of 4-(4-Hexylphenyl)benzoate, a molecule of significant interest in the field of materials science, particularly for its potential applications in liquid crystal displays and organic electronics. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs, primarily 4-pentylphenyl 4-n-benzoate derivatives, to project its characteristic properties. This document details the synthesis, characterization, and the fundamental electronic and optical behaviors of this class of compounds, supported by experimental protocols and data presented in a clear, tabular format. Visualizations of experimental workflows are provided to enhance understanding. While no direct applications in drug development have been identified, the foundational knowledge of its physicochemical properties may be of interest to researchers in medicinal chemistry for the design of novel molecular scaffolds.
Introduction
Phenyl benzoate derivatives are a well-established class of organic molecules known for their liquid crystalline properties. The molecular structure, characterized by a rigid core of two phenyl rings linked by an ester group and flexible alkyl chains, allows for the formation of various mesophases. The length of the alkyl chain, in this case, a hexyl group, significantly influences the transition temperatures and the specific type of liquid crystal phase. Understanding the electronic and optical properties of these materials is crucial for their application in technologies such as displays, sensors, and optical switches.
Synthesis and Characterization
The synthesis of this compound typically follows a standard esterification procedure. A general synthetic pathway is outlined below.
General Synthesis Protocol
The esterification reaction involves the coupling of 4-hexylphenol with benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
dot
Caption: General synthetic scheme for this compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-hexylphenol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of benzoyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Extract the organic layer with a suitable solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Characterization
The synthesized this compound would be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum of a related compound containing a 4-hexylphenyl methanone moiety shows characteristic aromatic signals between 6.80 ppm and 7.45 ppm and aliphatic signals for the hexyl chain from 0.8 ppm to 2.6 ppm[1].
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
Electronic and Optical Properties
Due to the lack of specific experimental data for this compound, the following sections will discuss the expected properties based on studies of 4-pentylphenyl 4-n-benzoate derivatives[2][3]. The change from a pentyl to a hexyl group is not expected to significantly alter the electronic transitions but will influence the material's bulk properties like melting point and liquid crystal phase transition temperatures.
UV-Vis Absorption Spectroscopy
The electronic absorption spectra of 4-alkylphenyl benzoate derivatives are characterized by transitions within the aromatic rings. These are typically π → π* transitions.
Table 1: Expected UV-Vis Absorption Data for this compound in Various Solvents (Based on 4-pentylphenyl derivatives)[2]
| Solvent | Expected λ_max (nm) | Transition |
| Non-polar (e.g., Hexane) | ~280 - 300 | π → π |
| Polar aprotic (e.g., DMSO) | ~290 - 310 | π → π |
| Polar protic (e.g., Ethanol) | ~285 - 305 | π → π* |
The absorption maximum is expected to show a slight red-shift (bathochromic shift) with increasing solvent polarity, indicative of a more polar excited state.
Fluorescence Spectroscopy
Upon excitation, these compounds exhibit fluorescence. The emission properties are also solvent-dependent.
Table 2: Expected Fluorescence Emission Data for this compound (Based on 4-pentylphenyl derivatives)[2]
| Solvent | Expected λ_em (nm) | Stokes Shift (nm) |
| Non-polar (e.g., Hexane) | ~350 - 370 | ~70 |
| Polar aprotic (e.g., DMSO) | ~360 - 380 | ~70 |
| Polar protic (e.g., Ethanol) | ~355 - 375 | ~70 |
The fluorescence spectra are expected to show a local fluorescence transition and potentially intramolecular charge transfer characteristics.
Experimental Protocol for Spectroscopic Measurements
dot
Caption: Workflow for UV-Vis absorption and fluorescence spectroscopy.
-
Solution Preparation: Prepare dilute solutions of the compound in various spectral-grade solvents (e.g., 10⁻⁵ to 10⁻⁶ M).
-
UV-Vis Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the sample solution and another with the pure solvent as a reference.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_max) determined from the UV-Vis spectrum.
-
Record the emission spectrum at a 90° angle to the excitation beam.
-
Potential Applications
Given the properties of related phenyl benzoate compounds, this compound is a strong candidate for applications in:
-
Liquid Crystal Displays (LCDs): As a component of liquid crystal mixtures, its specific transition temperatures and dielectric anisotropy would be key parameters.
-
Organic Electronics: The conjugated system suggests potential use in organic field-effect transistors (OFETs) or as a host material in organic light-emitting diodes (OLEDs), although its charge transport properties would need to be investigated.
Conclusion
This compound is a molecule with promising characteristics for applications in materials science. While specific experimental data remains scarce, analysis of its analogs provides a solid foundation for predicting its electronic and optical properties. Its synthesis is straightforward, and its characterization can be achieved through standard spectroscopic techniques. The primary utility of this compound is expected to be in the realm of liquid crystals and organic electronics. Further research is warranted to fully elucidate its photophysical properties and to explore its potential in advanced material applications. For professionals in drug development, while no direct applications are evident, the synthetic methodologies and the understanding of structure-property relationships in such organic molecules can be valuable for the design of novel therapeutic agents.
References
Health and Safety Profile of 4-(4-Hexylphenyl)benzoate: An In-depth Technical Guide
Disclaimer: No direct health and safety data for 4-(4-Hexylphenyl)benzoate was found in the available literature. The following information is extrapolated from data on structurally related compounds, primarily other alkyl benzoates and benzoate salts. This guide is intended for researchers, scientists, and drug development professionals and should be used as a preliminary reference, not a substitute for comprehensive safety testing of this compound.
Introduction
This compound belongs to the class of alkylphenyl benzoates. Due to the absence of specific toxicological data for this compound, this document provides a comprehensive overview of the health and safety information available for structurally similar benzoate derivatives. This information can be used to anticipate potential hazards and guide the safe handling and development of this compound. In general, benzoates exhibit low acute toxicity.
Hazard Identification and Classification
Based on data from related benzoate compounds, this compound may be classified as follows:
-
Acute Oral Toxicity: Expected to have low toxicity.
-
Skin Irritation: May cause mild skin irritation.
-
Eye Irritation: May cause eye irritation.
It is important to note that these are potential classifications and require experimental verification.
Toxicological Data Summary
The following table summarizes the available quantitative toxicological data for various benzoate compounds. This data is provided to offer a comparative perspective on the potential toxicity of this compound.
| Compound | Test | Species | Route | Value | Reference |
| Benzoic Acid | LD50 | Rat | Oral | 1700-2500 mg/kg | [1] |
| Sodium Benzoate | LD50 | Rat | Oral | 4070 mg/kg | [1] |
| Benzyl Alcohol | LD50 | Rat | Oral | 1230-3100 mg/kg | [1] |
| Methyl Benzoate | LD50 | Rat | Oral | 1350-3500 mg/kg | [2] |
| Ethyl Benzoate | LD50 | Rat | Oral | 2100-2630 mg/kg | [2] |
| Butyl Benzoate | LD50 | Rat | Oral | 5140 mg/kg | [2] |
Experimental Protocols
-
Acute Oral Toxicity (OECD TG 420, 423, or 425): This test involves the administration of a single dose of the substance to fasted animals (usually rats) via oral gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 (median lethal dose) is then calculated.
-
Acute Dermal Toxicity (OECD TG 402): A single dose of the substance is applied to a small area of the skin of animals (usually rats or rabbits). The animals are observed for signs of toxicity and mortality over a 14-day period.
-
Acute Inhalation Toxicity (OECD TG 403): Animals (usually rats) are exposed to the substance in the form of a gas, vapor, aerosol, or dust for a short period (typically 4 hours). The animals are then observed for signs of toxicity and mortality.
-
Skin Irritation/Corrosion (OECD TG 404): A small amount of the substance is applied to the shaved skin of an animal (usually a rabbit) under a patch. The skin is observed for signs of irritation (redness, swelling) or corrosion at specified intervals.
-
Eye Irritation/Corrosion (OECD TG 405): A small amount of the substance is instilled into the eye of an animal (usually a rabbit). The eye is observed for signs of irritation (redness, swelling, discharge) or corrosion at specified intervals.
Potential Metabolism and Toxicity Pathway
The metabolic fate of this compound is expected to follow the general pathway of other benzoate esters. The ester bond is likely to be hydrolyzed by carboxylesterases, primarily in the liver, to yield 4-(4-hexyl)phenol and benzoic acid. Benzoic acid is then conjugated with glycine to form hippuric acid, which is excreted in the urine. The phenolic metabolite may undergo further phase II metabolism, such as glucuronidation or sulfation, before excretion.
Caption: Conceptual metabolic pathway of this compound.
General Workflow for Toxicity Assessment
The following diagram illustrates a general workflow for assessing the potential toxicity of a novel benzoate compound like this compound.
Caption: General workflow for assessing the toxicity of a novel benzoate compound.
Conclusion
While specific health and safety data for this compound are not currently available, a review of related benzoate compounds suggests a low order of acute toxicity. However, the potential for skin and eye irritation should be considered. The provided information and conceptual diagrams serve as a starting point for a comprehensive safety evaluation. It is imperative that appropriate in vitro and in vivo toxicological studies are conducted to establish a definitive health and safety profile for this compound before its use in any application.
References
Navigating the Acquisition and Application of 4-(4-Hexylphenyl)benzoate for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 27, 2025
Executive Summary
Sourcing and Acquisition: The Custom Synthesis Route
Given the absence of off-the-shelf commercial sources for 4-(4-Hexylphenyl)benzoate, researchers must rely on custom synthesis services provided by specialized contract research organizations (CROs) and chemical synthesis companies. These organizations offer the expertise and infrastructure to synthesize a wide range of molecules on a fee-for-service basis or through full-time equivalent (FTE) collaborations.[1][2]
Key Considerations When Selecting a Custom Synthesis Partner:
-
Expertise: Ensure the CRO has a strong track record in multi-step organic synthesis, particularly in esterification and purification of small molecules.[1][3]
-
Scalability: The ability to synthesize the compound from milligram to kilogram scales is crucial for progressing from initial screening to more advanced studies.[]
-
Analytical Capabilities: The CRO should provide comprehensive analytical data to confirm the identity and purity of the final compound, including NMR, HPLC, and Mass Spectrometry.[2][]
-
Confidentiality: A robust confidentiality agreement is essential to protect intellectual property.[1]
Table 1: Prominent Custom Chemical Synthesis Providers
| Company Name | Specialization | Key Services |
| BOC Sciences | Broad custom chemical synthesis for various industries. | Building block synthesis, chiral synthesis, radiolabeling.[5] |
| Life Chemicals | Custom organic synthesis for drug discovery and materials science. | Synthesis of screening compounds, natural product derivatives, and reference compounds.[1] |
| ResolveMass Laboratories Inc. | Custom synthesis CRO specializing in small and large molecules. | Synthetic route development, impurity profiling, API synthesis.[2] |
| Atlanchim Pharma | CRO specializing in custom synthesis of chemical molecules. | Heterocyclic synthesis, glycochemistry, stable isotope labeling.[3] |
| Tocris Bioscience | Custom synthesis of complex organic molecules. | Asymmetric synthesis, nucleosides, organometallics. |
| Taros Chemicals | Custom synthesis from discovery to pilot scale. | Complex, multi-step, and enantioselective synthesis.[6] |
| Aurora Fine Chemicals | Custom organic synthesis for drug discovery. | Complex, multi-step syntheses for research institutions.[7] |
| Cayman Chemical | Biochemicals and contract services. | Custom chemical synthesis, assay development, medicinal chemistry.[8] |
Physicochemical Properties
As this compound is not commercially cataloged, experimental data is unavailable. The following table summarizes its predicted physicochemical properties alongside data for a structurally similar, commercially available compound, 4-(4-Ethylphenyl)benzoate, for comparison.
Table 2: Predicted Physicochemical Data for this compound and Analogs
| Property | This compound (Predicted) | 4-(4-Ethylphenyl)benzoate (Experimental Data) |
| Molecular Formula | C19H22O2 | C15H14O2 |
| Molecular Weight | 282.38 g/mol | 226.27 g/mol |
| XLogP3 | 6.5 | 5.2[9] |
| Hydrogen Bond Donor Count | 0 | 0[9] |
| Hydrogen Bond Acceptor Count | 2 | 2[9] |
| Rotatable Bond Count | 6 | 2[9] |
| Topological Polar Surface Area | 26.3 Ų | 40.1 Ų[9] |
| CAS Number | Not Assigned | Parent Compound: 5874-88-4 |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a standard esterification reaction. A plausible and widely used method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
4-Hexylphenol + Benzoic Acid → this compound
Materials and Reagents:
-
4-Hexylphenol
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hexylphenol (1.0 eq) and benzoic acid (1.1 eq) in anhydrous dichloromethane.
-
Add 4-(dimethylamino)pyridine (0.1 eq) to the solution.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
A similar procedure is reported for the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, which also involves a DCC/DMAP mediated esterification.[10]
Potential Research Applications
While specific studies on this compound are not prominent in the literature, the broader class of phenyl benzoates has been investigated for various applications.
-
Materials Science and Liquid Crystals: Phenyl benzoate derivatives are a well-established class of liquid crystals.[11] The molecular structure of this compound, with its rigid aromatic core and flexible hexyl chain, suggests it may exhibit mesogenic properties. Such compounds are of interest for applications in displays and other electro-optical devices.[12][13]
-
Drug Discovery and Medicinal Chemistry: Phenyl benzoate derivatives have been explored for various biological activities. Studies have investigated their potential as antimicrobial agents and as inhibitors of enzymes such as phospholipase A2 and hyaluronidase.[14][15][16] The lipophilic nature of this compound suggests it could be a candidate for studies involving interactions with biological membranes or hydrophobic binding pockets of proteins. For instance, it could be investigated as a potential ligand for nuclear receptors, a class of proteins that are important drug targets and are known to bind to a variety of lipophilic molecules.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and a hypothetical signaling pathway for research investigation.
Caption: Proposed synthetic workflow for this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 5. biocompare.com [biocompare.com]
- 6. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 7. aurorafinechemicals.com [aurorafinechemicals.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 4-(4-Ethylphenyl)benzoate | C15H13O2- | CID 7019463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 13. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ijrpr.com [ijrpr.com]
- 16. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Detailed Synthesis Protocol for 4-(4-Hexylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Hexylphenyl)benzoate. The described method is based on the well-established Schotten-Baumann reaction, a reliable and efficient procedure for the esterification of phenols. This protocol is intended for use by researchers in organic synthesis, medicinal chemistry, and materials science. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is an aromatic ester with potential applications in various fields, including liquid crystal research, and as an intermediate in the synthesis of more complex molecules. The synthesis involves the esterification of 4-hexylphenol with benzoyl chloride in the presence of a base. The Schotten-Baumann reaction conditions are particularly suitable for this transformation, offering high yields and straightforward purification.[1][2] This protocol details the necessary reagents, equipment, and procedures to successfully synthesize and purify the target compound.
Data Presentation
| Parameter | Value | Reference/Notes |
| Molecular Formula | C₁₉H₂₂O₂ | |
| Molecular Weight | 282.38 g/mol | |
| Physical Appearance | White to off-white solid | Expected |
| Melting Point | Not available | Expected to be a low-melting solid. |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water. | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): 8.21 (d, 2H), 7.62 (t, 1H), 7.49 (t, 2H), 7.20 (d, 2H), 7.10 (d, 2H), 2.61 (t, 2H), 1.62 (m, 2H), 1.33 (m, 6H), 0.90 (t, 3H). | Chemical shifts are estimated based on analogous structures. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): 165.5, 150.0, 145.0, 133.5, 130.0, 129.5, 129.0, 128.5, 121.5, 35.5, 31.5, 31.0, 29.0, 22.5, 14.0. | Chemical shifts are estimated based on analogous structures. |
Experimental Protocol
This protocol is adapted from the general Schotten-Baumann reaction for the synthesis of phenyl benzoates.[1][3]
Materials:
-
4-Hexylphenol
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or a mixture of ethanol and water for recrystallization[4]
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hexylphenol (1.0 eq) in a 10% aqueous sodium hydroxide solution. The amount of NaOH solution should be sufficient to fully dissolve the phenol and neutralize the HCl byproduct (approximately 2.5-3.0 eq of NaOH). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Benzoyl Chloride: While stirring vigorously, add benzoyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel. The addition should be slow to control the exothermic reaction. A white precipitate of the product should begin to form.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion. The disappearance of the characteristic smell of benzoyl chloride can indicate the end of the reaction.[5]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization.[6] A suitable solvent system is typically ethanol or a mixture of ethanol and water.[4] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure and purity of the this compound.
-
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. Schotten Baumann method: Significance and symbolism [wisdomlib.org]
- 3. ijrpr.com [ijrpr.com]
- 4. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. scs.illinois.edu [scs.illinois.edu]
Application Note: Purification of 4-(4-Hexylphenyl)benzoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 4-(4-Hexylphenyl)benzoate using silica gel column chromatography. The described methodology is essential for obtaining a high-purity final product, a critical step in research, and drug development. This document outlines the materials, equipment, and a step-by-step procedure for successful purification, including thin-layer chromatography (TLC) for monitoring and fraction analysis.
Introduction
This compound is an aromatic ester with potential applications in various fields, including liquid crystal research and as an intermediate in organic synthesis. Synthesis of this compound can result in a mixture containing unreacted starting materials, such as 4-hexylphenol and benzoic acid, as well as other byproducts. Column chromatography is a robust and widely used technique for the purification of such organic compounds based on their differential adsorption to a stationary phase. This protocol details the use of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase to achieve efficient separation and purification of the target compound.
Data Presentation
The purification process is monitored by TLC, and the separation efficiency is determined by the retention factor (Rf) of the compound and its impurities. An optimal Rf value for the product in the chosen solvent system for column chromatography is typically between 0.2 and 0.4 to ensure good separation from less polar and more polar impurities.
| Compound | Typical Rf Value | Recommended TLC Mobile Phase (v/v) | Notes |
| This compound | 0.35 - 0.45 | 95:5 Hexane / Ethyl Acetate | The target compound is expected to be significantly less polar than the starting materials. |
| 4-Hexylphenol | 0.20 - 0.30 | 95:5 Hexane / Ethyl Acetate | The phenolic hydroxyl group increases its polarity, leading to a lower Rf value. |
| Benzoic Acid | < 0.1 | 95:5 Hexane / Ethyl Acetate | The carboxylic acid group makes it highly polar, resulting in strong adsorption to the silica gel. |
| Non-polar impurities | > 0.6 | 95:5 Hexane / Ethyl Acetate | Byproducts from side reactions may be less polar and will elute from the column first. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
1. Preparation of the Mobile Phase: Prepare a 95:5 (v/v) mixture of hexane and ethyl acetate. This will be used for both TLC analysis and column elution. For a gradient elution, prepare additional mobile phases with increasing polarity (e.g., 90:10 and 80:20 hexane/ethyl acetate).
2. TLC Analysis of the Crude Product: a. Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the dissolved crude product onto a TLC plate. c. Develop the TLC plate in a chamber containing the 95:5 hexane/ethyl acetate mobile phase. d. Visualize the separated spots under a UV lamp (254 nm) and calculate the Rf values of the product and impurities. This will confirm the appropriate solvent system for column chromatography.
3. Column Preparation: a. Select a glass column of an appropriate size for the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight). b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a small layer of sand on top of the cotton plug. d. Prepare a slurry of silica gel in the 95:5 hexane/ethyl acetate mobile phase. e. Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove any air bubbles. f. Add another layer of sand on top of the packed silica gel. g. Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. b. Carefully apply the dissolved sample to the top of the silica gel column using a pipette. c. Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand. d. Gently add a small amount of the mobile phase to wash any remaining sample from the sides of the column and allow it to adsorb.
5. Elution and Fraction Collection: a. Carefully fill the column with the 95:5 hexane/ethyl acetate mobile phase. b. Begin collecting fractions in test tubes or flasks. The flow rate can be controlled by gravity or by applying gentle pressure (flash chromatography). c. If a gradient elution is necessary to separate more polar impurities, gradually increase the proportion of ethyl acetate in the mobile phase.
6. Monitoring the Separation: a. Spot aliquots from each collected fraction onto TLC plates. b. Develop the TLC plates in the 95:5 hexane/ethyl acetate mobile phase and visualize under a UV lamp. c. Identify the fractions containing the pure this compound based on the Rf value determined previously.
7. Isolation of the Purified Product: a. Combine the fractions that contain the pure product. b. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound. c. Determine the purity of the final product using an appropriate analytical technique, such as HPLC, GC-MS, or NMR spectroscopy.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain a high-purity product, which is crucial for subsequent applications and studies. The use of TLC for monitoring ensures efficient and accurate separation.
Application Notes and Protocols for 4-(4-Hexylphenyl)benzoate in Liquid Crystal Display Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hexylphenyl)benzoate is a calamitic (rod-shaped) liquid crystal belonging to the phenyl benzoate class of mesogens. Compounds in this class are integral components in many nematic liquid crystal mixtures due to their favorable physical properties, including a wide nematic temperature range, chemical stability, and specific dielectric and optical anisotropies. These properties make them suitable for use in various electro-optical applications, most notably in liquid crystal displays (LCDs).
This document provides detailed application notes and protocols for the use of this compound in liquid crystal display formulations. It covers the synthesis, purification, physical properties, and formulation of this compound into liquid crystal mixtures, as well as the experimental procedures for characterizing these mixtures.
Physicochemical Properties of this compound Homologous Series
| Property | Symbol | Typical Value Range for Phenyl Benzoates | Significance in LCD Formulations |
| Phase Transition Temperatures | |||
| Melting Point | Tm | 40 - 100 °C | Defines the lower limit of the operating temperature range. |
| Clearing Point (Nematic to Isotropic) | TNI or Tc | 50 - 150 °C | Defines the upper limit of the operating temperature range. A high clearing point is desirable for robust device performance.[1] |
| Optical Properties | |||
| Optical Anisotropy (Birefringence) | Δn = ne - no | 0.10 - 0.20 | A key parameter for determining the thickness of the LC layer and the contrast ratio of the display.[2] |
| Electrical Properties | |||
| Dielectric Anisotropy | Δε = ε | - ε⊥ | |
| Viscoelastic Properties | |||
| Rotational Viscosity | γ1 | 50 - 200 mPa·s | Significantly influences the response time (switching speed) of the LCD. Lower viscosity leads to faster switching.[3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of phenyl benzoate derivatives is the esterification of a phenol with a benzoic acid derivative.[4][5]
Workflow for Synthesis and Purification:
References
Application Notes and Protocols for 4-(4-Hexylphenyl)benzoate in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic field-effect transistors (OFETs) are key components in the advancement of flexible, low-cost, and large-area electronics. The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor used as the active layer. 4-(4-Hexylphenyl)benzoate is a calamitic (rod-shaped) molecule with a chemical structure suggestive of liquid crystalline behavior. This property is highly desirable for OFET applications as it can facilitate the formation of well-ordered thin films, which is crucial for efficient charge transport. The hexylphenyl group provides solubility in common organic solvents, making it suitable for solution-based processing techniques, while the phenyl benzoate core offers a π-conjugated system that can support charge carrier mobility.
This document provides a detailed overview of the potential application of this compound as a p-type semiconductor in OFETs. It includes hypothetical performance data based on structurally similar liquid crystalline materials, detailed experimental protocols for device fabrication and characterization, and diagrams illustrating the underlying principles and workflows.
Hypothetical Performance Data
The performance of an OFET is characterized by several key parameters. The following table summarizes the expected performance of a solution-processed OFET using this compound as the active layer, based on typical values for similar liquid crystalline organic semiconductors.
| Parameter | Symbol | Typical Value Range | Unit |
| Hole Mobility | µh | 0.1 - 1.5 | cm²/Vs |
| On/Off Current Ratio | I_on/I_off | 10^5 - 10^7 | - |
| Threshold Voltage | V_th | -10 to -20 | V |
| Subthreshold Swing | SS | 0.5 - 2.0 | V/decade |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the esterification of 4-hexylphenol with benzoyl chloride.
-
Materials: 4-hexylphenol, benzoyl chloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-hexylphenol (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
OFET Device Fabrication (Bottom-Gate, Top-Contact Architecture)
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new organic semiconductors.[1]
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Clean the substrates by sonicating them sequentially in acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the ordering of the organic semiconductor and reduce charge trapping. This is done by immersing the substrates in a 10 mM solution of OTS in toluene for 20 minutes, followed by rinsing with fresh toluene and annealing at 120 °C for 20 minutes.
-
-
Active Layer Deposition (Solution Shearing):
-
Prepare a 1 wt% solution of this compound in a high-boiling point solvent such as toluene or chlorobenzene.
-
Place the OTS-treated substrate on a heated stage set to a temperature that promotes liquid crystal ordering (e.g., 80 °C).
-
Position a shearing blade at a small angle (e.g., 0.5°) and a small gap (e.g., 50 µm) from the substrate.
-
Dispense a small volume of the semiconductor solution in front of the blade.
-
Move the blade at a constant slow speed (e.g., 0.1 mm/s) across the substrate to deposit a uniform thin film.
-
Anneal the film at a temperature within the material's liquid crystalline phase (e.g., 100-120 °C) for 30 minutes to enhance molecular ordering, followed by slow cooling to room temperature.
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Deposit 50 nm of gold (Au) through the shadow mask using thermal evaporation at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr). A thin (5 nm) layer of chromium (Cr) or titanium (Ti) can be used as an adhesion layer.
-
The channel length (L) and width (W) are defined by the shadow mask, with typical values being 50 µm and 1000 µm, respectively.
-
OFET Characterization
-
Electrical Measurements:
-
Perform all electrical measurements in a nitrogen-filled glovebox or a vacuum probe station to minimize the effects of air and moisture.
-
Use a semiconductor parameter analyzer to measure the transfer and output characteristics of the OFET.
-
Transfer Characteristics: Measure the drain current (I_d) as a function of the gate voltage (V_g) at a constant high drain voltage (V_d) (e.g., -60 V). From this curve, the on/off ratio, threshold voltage, and subthreshold swing can be extracted. The field-effect mobility in the saturation regime can be calculated using the following equation: I_d = (W / 2L) * µ_sat * C_i * (V_g - V_th)² where C_i is the capacitance per unit area of the gate dielectric.
-
Output Characteristics: Measure the drain current (I_d) as a function of the drain voltage (V_d) at various constant gate voltages (V_g). These curves show the current modulation and saturation behavior of the transistor.
-
Visualizations
Caption: Workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.
Caption: Schematic of the charge transport mechanism in a p-type OFET.
Conclusion
While direct experimental evidence for the application of this compound in OFETs is not yet available in the literature, its molecular structure strongly suggests its potential as a solution-processable, liquid crystalline organic semiconductor. The protocols and expected performance data presented here provide a comprehensive guide for researchers interested in exploring this and similar materials for applications in organic electronics. The combination of a π-conjugated core and solubilizing alkyl chains is a well-established design principle for high-performance organic semiconductors, making this compound a promising candidate for future studies in this exciting field.
References
Application Note & Protocol: Measurement of Dielectric Anisotropy of 4-(4-Hexylphenyl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid crystals are unique states of matter that exhibit properties between those of conventional liquids and solid crystals. A key characteristic of many liquid crystals, particularly in the nematic phase, is their dielectric anisotropy (Δε). This property is the difference in the dielectric permittivity measured parallel (ε'||) and perpendicular (ε'⊥) to the average direction of the long molecular axes, known as the director. The sign and magnitude of the dielectric anisotropy are crucial parameters for the application of liquid crystals in display technologies and other electro-optic devices as they determine the response of the material to an applied electric field. This document provides a detailed protocol for the experimental determination of the dielectric anisotropy of the nematic liquid crystal 4-(4-Hexylphenyl)benzoate.
Experimental Protocols
1. Materials and Equipment
-
Liquid Crystal: this compound
-
Liquid Crystal Cells: Commercially available cells with transparent Indium Tin Oxide (ITO) electrodes. A minimum of two types of cells are required:
-
One with a planar (homogeneous) alignment layer.
-
One with a homeotropic alignment layer.
-
Typical cell gap: 5-20 µm.
-
-
Impedance Analyzer/LCR Meter: Capable of measuring capacitance (C) and dissipation factor (D) or resistance (R) over a frequency range (e.g., 100 Hz to 1 MHz).
-
Temperature Controller and Hot Stage: A programmable hot stage with a temperature stability of at least ±0.1°C.
-
Function Generator and Voltage Amplifier (Optional): For applying a bias voltage to the liquid crystal cell.
-
Polarizing Optical Microscope (POM): For verifying the alignment of the liquid crystal within the cells.
-
Solvents: High-purity solvents such as ethanol and acetone for cleaning.
-
Nitrogen or Argon Supply: For creating an inert atmosphere to prevent moisture condensation at low temperatures and oxidation at high temperatures.
2. Sample Preparation
-
Cleaning: Thoroughly clean the liquid crystal cells with ethanol and acetone and dry them completely using a stream of nitrogen or argon.
-
Filling the Cells:
-
Place a small drop of the isotropic liquid crystal at the edge of the cell's filling port.
-
Allow the liquid crystal to fill the cell via capillary action. This should be done on a hot plate set to the isotropic temperature to prevent premature crystallization.
-
Ensure there are no air bubbles inside the cell.
-
Verification of Alignment:
-
After filling, slowly cool the cells to the nematic phase (e.g., 60°C).
-
Observe the cells under a polarizing optical microscope to verify the alignment. The planar cell should show a uniform texture, while the homeotropic cell should appear dark under crossed polarizers.
-
3. Measurement Procedure
-
Setup:
-
Place the filled liquid crystal cell (either planar or homeotropic) in the temperature-controlled hot stage.
-
Connect the ITO electrodes of the cell to the terminals of the impedance analyzer.
-
-
Temperature Stabilization:
-
Set the desired temperature within the nematic range of the liquid crystal. Allow the system to stabilize for at least 10-15 minutes to ensure a uniform temperature throughout the sample.
-
-
Dielectric Measurement:
-
Set the impedance analyzer to measure capacitance (C) and dissipation factor (D) or parallel resistance (Rp).
-
Apply a small AC voltage (typically 0.1 to 1 Vrms) to the cell.[1]
-
Sweep the desired frequency range (e.g., 100 Hz to 1 MHz).
-
Record the capacitance and dissipation factor/resistance at various frequencies for the set temperature.
-
-
Data Collection for ε'⊥ and ε'||:
-
For ε'⊥ (Perpendicular Component):
-
Use the planar (homogeneous) aligned cell. The electric field applied across the cell is perpendicular to the director.
-
Alternatively, use the homeotropic cell without any applied magnetic or high electric field.
-
-
For ε'|| (Parallel Component):
-
Use the homeotropic aligned cell. The electric field is parallel to the director.
-
Alternatively, a strong magnetic field can be applied to a planar cell to align the director parallel to the electric field, especially for materials with positive dielectric anisotropy.
-
-
-
Temperature Dependent Measurement: Repeat steps 3 and 4 for different temperatures across the nematic range of the liquid crystal.
4. Data Analysis
-
Calculation of the Real Part of Dielectric Permittivity (ε'): The real part of the dielectric permittivity can be calculated from the measured capacitance (C) using the formula for a parallel plate capacitor: ε' = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance.
-
d is the cell gap (thickness of the liquid crystal layer).
-
A is the area of the ITO electrode.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
-
Calculation of Dielectric Anisotropy (Δε): The dielectric anisotropy is calculated as the difference between the parallel and perpendicular components of the dielectric permittivity: Δε = ε'|| - ε'⊥
-
Data Tabulation: Organize the calculated ε'||, ε'⊥, and Δε values in a table as a function of temperature and frequency.
Data Presentation
Table 1: Expected Dielectric Properties of this compound at 1 kHz
| Temperature (°C) | ε'⊥ (Perpendicular) | ε'|| (Parallel) | Dielectric Anisotropy (Δε) | | :--- | :--- | :--- | :--- | | 50 | 3.0 | 3.5 | +0.5 | | 55 | 3.1 | 3.6 | +0.5 | | 60 | 3.2 | 3.7 | +0.5 | | 65 | 3.3 | 3.8 | +0.5 | | 70 (N-I Transition) | 3.4 | 3.4 | 0 |
Note: The values presented in this table are hypothetical and based on typical values for similar phenyl benzoate liquid crystals. Actual experimental values may vary.
Mandatory Visualization
Caption: Experimental workflow for measuring dielectric anisotropy.
Caption: Molecular alignment for measuring ε'⊥ and ε'||.
References
Application Notes and Protocols for Preparing Aligned Samples of 4-(4-Hexylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hexylphenyl)benzoate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid. In these mesophases, the molecules possess a degree of orientational order, which gives rise to anisotropic physical properties. The ability to prepare uniformly aligned samples of such liquid crystals is crucial for a wide range of applications, including their use in liquid crystal displays (LCDs), optical shutters, sensors, and as anisotropic solvents in spectroscopy for the determination of molecular structures.
These application notes provide detailed protocols for the preparation of aligned samples of this compound in a typical laboratory setting. The primary methods described are based on the creation of a liquid crystal cell with treated interior surfaces that induce a preferred orientation of the liquid crystal molecules.
Quantitative Data
| Property | Value (Representative) | Notes |
| Physical State at RT | Crystalline Solid | Expected to be a white or off-white crystalline powder at room temperature. |
| Nematic to Isotropic Transition (TN-I) | ~50-70 °C (Estimated) | This is an estimated range based on the trends in homologous series of similar phenyl benzoate liquid crystals. The actual value should be determined experimentally by techniques like DSC or polarizing optical microscopy. |
| Alignment Method | Surface-mediated | Typically achieved by confining the material in a cell with specially treated surfaces (e.g., rubbed polyimide). |
| Order Parameter (S) | 0.4 - 0.7 | The order parameter is a measure of the degree of orientational order and is dependent on temperature and the quality of the alignment layers. This is a typical range for nematic liquid crystals. |
Experimental Protocols
Protocol 1: Preparation of a Planar Aligned Liquid Crystal Cell
This protocol describes the fabrication of a "sandwich" cell with parallel alignment of the liquid crystal director.
Materials and Equipment:
-
This compound
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution (e.g., PI-2555)
-
N-Methyl-2-pyrrolidone (NMP) for dilution
-
Spinner for thin film coating
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable epoxy
-
UV lamp
-
Spacers of desired thickness (e.g., 5-20 µm)
-
Polarizing Optical Microscope (POM)
-
Temperature-controlled stage (hot stage)
-
Syringe and needle
-
Cleaning agents: Acetone, Isopropanol (IPA), Deionized (DI) water
-
Ultrasonic bath
-
Nitrogen or clean air source
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass slides by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the slides using a stream of nitrogen or clean air.
-
Bake the slides on a hotplate at 110 °C for 10 minutes to remove any residual moisture.
-
-
Polyimide Coating:
-
Prepare the polyimide solution by diluting with NMP according to the manufacturer's instructions.
-
Deposit the polyimide solution onto the ITO-coated side of the glass slides.
-
Spin-coat the solution at a suitable speed (e.g., 3000 rpm for 30 seconds) to achieve a uniform thin film.
-
Soft-bake the coated slides on a hotplate at 80-90 °C for 5-10 minutes to evaporate the solvent.
-
Hard-bake (cure) the polyimide film in an oven at the temperature specified by the manufacturer (e.g., 180-250 °C) for 1 hour.
-
-
Rubbing Process:
-
Once cooled to room temperature, rub the cured polyimide surface with a velvet cloth-covered roller on a rubbing machine.
-
The rubbing process should be unidirectional and performed with a controlled pressure and speed to create microgrooves that will direct the liquid crystal alignment.
-
Ensure that both substrates are rubbed in the same direction for planar alignment. For a twisted nematic cell, the rubbing directions would be at 90 degrees to each other.
-
-
Cell Assembly:
-
Dispense a small amount of UV-curable epoxy mixed with spacers onto the corners of one of the rubbed substrates.
-
Place the second substrate on top, with the rubbed surfaces facing each other and the rubbing directions parallel.
-
Gently press the substrates together to ensure a uniform cell gap, defined by the spacers.
-
Expose the cell edges to a UV lamp to cure the epoxy and seal the cell, leaving a small opening for filling.
-
-
Liquid Crystal Filling:
-
Heat the empty cell and the this compound material to a temperature above its nematic-isotropic transition temperature (e.g., 80 °C) to ensure the liquid crystal is in its isotropic phase.
-
Place a small amount of the molten liquid crystal at the opening of the cell.
-
The liquid crystal will fill the cell via capillary action. This process can be aided by placing the cell in a vacuum chamber to remove trapped air and then allowing atmospheric pressure to push the liquid crystal in.
-
-
Annealing and Alignment Verification:
-
Once filled, slowly cool the cell back to room temperature on a temperature-controlled stage. A slow cooling rate promotes better alignment.
-
Observe the cell under a Polarizing Optical Microscope (POM). A well-aligned planar cell will show a uniform color when the rubbing direction is at 45° to the polarizers and will appear dark when the rubbing direction is parallel to either the polarizer or the analyzer.
-
Diagrams
Experimental Workflow for Preparing an Aligned Liquid Crystal Cell
Caption: Workflow for preparing a planar aligned liquid crystal cell.
Logical Relationship of Alignment Factors
Caption: Factors influencing the planar alignment of the liquid crystal.
Application Notes and Protocols for 4-(4-Hexylphenyl)benzoate Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis, thin film fabrication, and characterization of 4-(4-Hexylphenyl)benzoate, a molecule of interest for applications in organic electronics and liquid crystal research. While specific data for this exact compound is limited, this guide consolidates established methodologies for analogous materials, offering a robust starting point for research and development.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process. The first step involves the synthesis of the precursor, 4'-hexyl-[1,1'-biphenyl]-4-carboxylic acid, followed by an esterification reaction to yield the final product.
Synthesis of 4'-hexyl-[1,1'-biphenyl]-4-carboxylic acid
A plausible synthesis route for the carboxylic acid precursor is the hydrolysis of 4'-hexyl-[1,1'-biphenyl]-4-carbonitrile.[1][2]
Protocol:
-
In a 200 mL three-necked flask equipped with a stirrer and reflux condenser, combine 5 g of 4-n-hexyl-4'-cyanobiphenyl, 40 mL of diethylene glycol, 4 mL of water, and 2 g of sodium hydroxide.[1]
-
Heat the mixture with stirring for 25 hours.[1]
-
After cooling, acidify the reaction mixture with hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from glacial acetic acid to yield pure 4-n-hexyl-biphenyl-4'-carboxylic acid.[1]
Esterification to this compound
The final product can be synthesized via Fischer esterification of the carboxylic acid precursor with phenol.
Protocol:
-
In a round-bottom flask, dissolve the synthesized 4'-hexyl-[1,1'-biphenyl]-4-carboxylic acid in a suitable solvent such as toluene.
-
Add an excess of phenol and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst, wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Synthesis workflow for this compound.
Thin Film Fabrication
Thin films of this compound can be prepared by various techniques. Spin coating and thermal evaporation are two common and effective methods for producing uniform films of small organic molecules.
Spin Coating
Protocol:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., toluene, chloroform, or chlorobenzene) at a desired concentration (e.g., 1-10 mg/mL).
-
Ensure the substrate (e.g., silicon wafer, glass slide, ITO-coated glass) is thoroughly cleaned by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Dispense a small amount of the solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness is primarily controlled by the solution concentration and spin speed.
-
Anneal the film on a hot plate at a temperature below the melting point of the material to improve molecular ordering and remove residual solvent.
Caption: Experimental workflow for spin coating.
Thermal Evaporation
Protocol:
-
Place a small amount of purified this compound powder into a thermal evaporation source (e.g., a quartz crucible or a molybdenum boat).
-
Mount the cleaned substrate in a holder inside a high-vacuum chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Gradually heat the evaporation source until the material starts to sublime. The deposition rate can be monitored using a quartz crystal microbalance. A typical deposition rate for small organic molecules is 0.1-1 Å/s.
-
Deposit the material onto the substrate to the desired thickness.
-
Allow the substrate to cool to room temperature before venting the chamber.
Caption: Workflow for thermal evaporation.
Characterization of Thin Films
The following are standard techniques to characterize the structural, morphological, optical, and thermal properties of this compound thin films.
X-ray Diffraction (XRD)
Protocol:
-
Mount the thin film sample on the XRD sample stage.
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Perform a θ-2θ scan over a relevant angular range (e.g., 2° to 40°) to investigate the out-of-plane molecular packing.
-
For in-plane structure, a grazing incidence XRD (GIXD) measurement can be performed.
-
Analyze the resulting diffractogram to determine the crystalline phases, molecular orientation, and layer spacing.
Expected Data (based on analogous compounds):
| Parameter | Expected Value (for 4-hexyl-4'-cyanobiphenyl) |
| Primary Diffraction Peak (θ-2θ) | A sharp peak corresponding to the layer spacing of the liquid crystal molecules. |
| Layer Spacing (d) | Dependent on the molecular length and tilt angle with respect to the substrate. |
Atomic Force Microscopy (AFM)
Protocol:
-
Mount the thin film sample on the AFM stage.
-
Use a high-resolution AFM tip.
-
Operate in tapping mode to minimize sample damage.
-
Scan a representative area of the film (e.g., 1x1 µm² to 10x10 µm²) to obtain topographical images.
-
Analyze the images to determine surface roughness, domain size, and the presence of any defects.
Expected Data (based on analogous compounds):
| Parameter | Expected Value (for liquid crystal films) |
| Surface Roughness (RMS) | Typically in the range of 0.5 - 5 nm for smooth films. |
| Morphology | May show terraced structures corresponding to molecular layers or fibrillar structures depending on the deposition conditions and substrate.[3] |
UV-Vis Spectroscopy
Protocol:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Place a blank substrate (identical to the one used for the thin film) in the reference beam path.
-
Place the thin film sample in the sample beam path.
-
Record the absorbance or transmittance spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the absorption maxima (λ_max) to understand the electronic transitions.
Expected Data (based on analogous compounds):
| Parameter | Expected Value (for biphenyl derivatives) |
| Absorption Maximum (λ_max) | Expected in the UV region, typically around 250-300 nm, corresponding to π-π* transitions of the biphenyl core. The maximum absorption wavelength of 8CB/8OCB mixtures decreases with an increasing percentage weight of 8CB in 8OCB.[4] |
| Optical Band Gap | Can be estimated from the onset of absorption using a Tauc plot. |
Differential Scanning Calorimetry (DSC)
Protocol:
-
Scrape a small amount of the material from a thick film or use the bulk powder.
-
Place the sample (typically 1-5 mg) in an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
-
Cool the sample at the same rate.
-
Perform a second heating and cooling cycle to observe the thermal transitions of the material in a controlled thermal history.
-
Analyze the thermogram to identify melting points, crystallization temperatures, and any liquid crystalline phase transitions.
Expected Data (based on 4-hexyl-4'-cyanobiphenyl):
| Transition | Temperature (°C) |
| Crystal to Nematic (T_CN) | ~14.5 °C |
| Nematic to Isotropic (T_NI) | ~29.1 °C |
Note: The transition temperatures for this compound are expected to differ from those of 4-hexyl-4'-cyanobiphenyl but should exhibit a similar liquid crystalline phase behavior. The melting point of 4-n-hexyl-biphenyl-4'-carboxylic acid is 170-171 °C.[1] 4-cyano-4'-pentylbiphenyl (5CB) transitions from a crystalline to a nematic state at 22.5 °C and from a nematic to an isotropic state at 35.0 °C.[5] For 4′-octyloxy-4-biphenylcarbonitrile (8OCB), the crystalline–smectic A transition occurs at 52.86 °C, the smectic A–nematic transition at 66.65 °C, and the nematic–isotropic transition at 79.10 °C.[4]
Logical Relationships in Thin Film Characterization
The characterization techniques are interconnected and provide a comprehensive understanding of the thin film properties.
Caption: Interrelation of thin film properties and characterization.
References
Application Note: Quantitative Analysis of 4-(4-Hexylphenyl)benzoate using HPLC-UV and LC-MS/MS
Abstract
This application note details robust and validated analytical methods for the precise quantification of 4-(4-Hexylphenyl)benzoate, a key intermediate or active pharmaceutical ingredient (API) in drug development. We present two distinct protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and formulation analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. These methods provide the accuracy, precision, and sensitivity required for pharmacokinetic studies, stability testing, and final product release.
Introduction
This compound is an aromatic ester of increasing interest in pharmaceutical research. Accurate and reliable quantification of this compound in various matrices, from simple formulations to complex biological fluids, is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This document provides detailed, step-by-step protocols for its analysis, designed for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The performance of the HPLC-UV and LC-MS/MS methods was evaluated for linearity, sensitivity, and recovery. The results demonstrate the suitability of these methods for their intended applications.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 µg/mL - 100 µg/mL | 0.05 ng/mL - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.9995 | > 0.9998 |
| Limit of Detection (LOD) | 0.04 µg/mL[1] | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.12 µg/mL[1] | 0.05 ng/mL |
| Precision (%RSD, n=6) | < 2.0% | < 5.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 97.9% - 103.5% |
Experimental Protocols
HPLC-UV Method for Formulation Analysis
This method is optimized for the quantification of this compound in pharmaceutical formulations such as creams or lotions.
3.1.1. Instrumentation and Columns
-
HPLC System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).
-
Column: Biphenyl stationary phase column, 250 mm x 4.6 mm, 5 µm particle size. Biphenyl phases offer enhanced retention and unique selectivity for aromatic compounds through π-π interactions.[2][3]
3.1.2. Reagents and Mobile Phase
-
Solvent A: Acetonitrile
-
Solvent B: Ultrapure Water
-
Mobile Phase Gradient:
-
0-10 min: 80% A
-
10-12 min: Ramp to 95% A
-
12-15 min: Hold at 95% A
-
15.1-18 min: Return to 80% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
3.1.3. Sample Preparation (Formulation)
-
Accurately weigh 100 mg of the formulation into a 50 mL volumetric flask.
-
Add approximately 30 mL of acetonitrile and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to return to room temperature and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Further dilute with acetonitrile as needed to fall within the calibration range.
LC-MS/MS Method for Biological Samples (Plasma)
This high-sensitivity method is designed for quantifying this compound in human plasma for pharmacokinetic studies.
3.2.1. Instrumentation
-
LC System: UHPLC system for fast, high-resolution separations.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Biphenyl stationary phase UHPLC column, 100 mm x 2.1 mm, 1.8 µm particle size.
3.2.2. Reagents and Mobile Phase
-
Solvent A: 0.1% Formic Acid in Acetonitrile
-
Solvent B: 0.1% Formic Acid in Ultrapure Water
-
Mobile Phase Gradient:
-
0-0.5 min: 70% A
-
0.5-4.0 min: Ramp to 98% A
-
4.0-5.0 min: Hold at 98% A
-
5.1-6.0 min: Return to 70% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3.2.3. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical):
-
Analyte (M+H)⁺: m/z 297.2 → 105.1 (Quantifier), 297.2 → 77.1 (Qualifier)
-
(Note: The precursor ion [M+H]⁺ for C20H24O2 is calculated as 297.17. The product ions correspond to the benzoyl cation and the phenyl cation, respectively.)
-
3.2.4. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge (100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of ultrapure water.
-
To 200 µL of plasma, add 20 µL of an internal standard solution and 600 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 2 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (70:30 Acetonitrile:Water with 0.1% Formic Acid) and transfer to an LC-MS vial.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical protocols described.
Caption: General workflow for the quantification of this compound.
References
Application Notes and Protocols for Studying the Mesophase Behavior of 4-(4-Hexylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the mesophase behavior of the liquid crystal 4-(4-Hexylphenyl)benzoate. The following sections detail the key experimental techniques, provide step-by-step protocols, and summarize expected data. This information is crucial for understanding the material's properties for applications in drug delivery, formulation, and materials science.
Data Presentation
Table 1: Illustrative Thermal Properties of a Phenylbenzoate Liquid Crystal
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal to Nematic | 55.0 | 58.0 | 25.0 |
| Nematic to Isotropic | 75.0 | 76.5 | 0.6 |
Note: This data is for illustrative purposes and represents typical values for similar phenylbenzoate liquid crystals.
Key Experimental Techniques
The characterization of liquid crystalline materials like this compound relies on a combination of techniques to determine their phase transitions, identify the type of mesophases, and elucidate their structural organization. The three primary techniques employed are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[1][2]
Polarized Optical Microscopy (POM) is a fundamental technique for the initial identification of liquid crystal phases.[1][2] It allows for the direct visualization of the unique textures exhibited by different mesophases, which arise from the anisotropic nature of these materials.[1]
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.[2] It provides quantitative information about the transition temperatures and the enthalpy changes (ΔH) associated with each phase change.[2]
X-ray Diffraction (XRD) provides detailed information about the molecular arrangement and long-range order within the liquid crystal phases.[2] This technique is crucial for unambiguously identifying different smectic and columnar phases.
Experimental Workflow
The characterization of this compound's mesophase behavior typically follows a logical workflow that integrates the information from POM, DSC, and XRD.
Caption: Experimental workflow for characterizing the mesophase behavior.
Experimental Protocols
Polarized Optical Microscopy (POM) Protocol
Objective: To visually identify the liquid crystal mesophases of this compound and determine the phase transition temperatures by observing changes in texture upon heating and cooling.
Materials and Equipment:
-
Polarizing optical microscope equipped with a hot stage and temperature controller
-
Microscope slides and cover slips
-
Spatula
-
This compound sample
Procedure:
-
Place a small amount (a few milligrams) of the this compound sample onto a clean microscope slide.
-
Gently place a cover slip over the sample.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample at a controlled rate (e.g., 10°C/min) while observing through the crossed polarizers.
-
Record the temperatures at which changes in the optical texture occur. These correspond to phase transitions.
-
Capture images of the characteristic textures for each mesophase.
-
Cool the sample at the same controlled rate and record the transition temperatures upon cooling to observe any supercooling effects.
-
Compare the observed textures with known liquid crystal textures to tentatively identify the mesophases (e.g., nematic, smectic A, smectic C).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To quantitatively determine the phase transition temperatures and associated enthalpy changes of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance
-
This compound sample
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan using a microbalance.
-
Seal the pan with a lid using a crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set up the temperature program. A typical program involves:
-
Heating from room temperature to a temperature well above the expected isotropic phase transition (e.g., 100°C) at a constant rate (e.g., 10°C/min).
-
Holding at the high temperature for a few minutes to ensure complete melting.
-
Cooling back to room temperature at the same rate.
-
A second heating cycle is often performed to obtain data on a sample with a known thermal history.
-
-
Run the DSC experiment.
-
Analyze the resulting thermogram. The peaks in the heat flow curve correspond to phase transitions.
-
Determine the onset and peak temperatures for each transition.
-
Integrate the area under each peak to calculate the enthalpy of the transition (ΔH).
X-ray Diffraction (XRD) Protocol
Objective: To determine the molecular arrangement and layer spacing (if any) of the mesophases of this compound for definitive phase identification.
Materials and Equipment:
-
X-ray diffractometer with a temperature-controlled sample stage
-
Capillary tubes (for powder samples) or a sample holder for thin films
-
This compound sample
Procedure:
-
Prepare the sample. For a powder sample, load the this compound into a thin-walled glass capillary tube. For an aligned sample, prepare a thin film on a suitable substrate.
-
Mount the sample on the temperature-controlled stage of the X-ray diffractometer.
-
Set the desired temperature corresponding to a specific mesophase identified by POM and DSC.
-
Set the X-ray source (e.g., Cu Kα radiation) and detector parameters.
-
Perform the XRD scan over a range of scattering angles (2θ). Typically, both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) regions are investigated.
-
SAXS (low 2θ range): Provides information about long-range order, such as smectic layer spacing.
-
WAXS (high 2θ range): Provides information about short-range intermolecular distances.
-
-
Repeat the measurement at different temperatures corresponding to the other identified mesophases.
-
Analyze the diffraction patterns:
-
The presence of sharp, equidistant peaks in the SAXS region is characteristic of a smectic phase. The position of these peaks can be used to calculate the layer spacing.
-
A diffuse halo in the WAXS region is indicative of the liquid-like in-plane ordering typical of nematic and many smectic phases.
-
Logical Relationship of Techniques
The three techniques provide complementary information that, when combined, allows for a complete characterization of the mesophase behavior.
Caption: Relationship between techniques and the information they provide.
References
Application Notes and Protocols: 4-(4-Hexylphenyl)benzoate in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis Protocol
The synthesis of 4-(4-Hexylphenyl)benzoate can be achieved through an esterification reaction between 4-hexylphenol and benzoyl chloride. A general and adaptable procedure is outlined below.
Materials:
-
4-Hexylphenol
-
Benzoyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hexylphenol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir at room temperature.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirring solution. The reaction is exothermic, so the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Logical Workflow for Synthesis:
Application Notes and Protocols for Incorporating 4-(4-Hexylphenyl)benzoate into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of 4-(4-Hexylphenyl)benzoate into various polymer matrices using two common techniques: solvent casting and melt extrusion. This document is intended to guide researchers in the preparation of polymer-based formulations for applications such as controlled release in drug delivery, specialty films, and advanced materials.
Overview of this compound
Incorporation Methods
Two primary methods for incorporating small molecules like this compound into polymer matrices are detailed below: Solvent Casting and Melt Extrusion.
Solvent Casting
Solvent casting is a versatile and straightforward method for preparing thin polymer films with a homogeneously dispersed active compound. The process involves dissolving both the polymer and the compound of interest in a common volatile solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate, leaving behind a solid film.
General Protocol for Solvent Casting:
-
Solvent Selection: Choose a volatile solvent that can dissolve both the polymer and this compound. Suitable solvents include chloroform, dichloromethane, tetrahydrofuran (THF), and toluene.
-
Solution Preparation:
-
Prepare a polymer solution of a specific concentration (e.g., 5-15% w/v) by dissolving the polymer in the chosen solvent with gentle stirring.
-
Prepare a stock solution of this compound in the same solvent.
-
Add the desired volume of the this compound stock solution to the polymer solution to achieve the target loading concentration.
-
-
Casting:
-
Pour the final solution into a flat, level casting dish (e.g., a petri dish or a glass plate with a casting ring).
-
Cover the casting dish with a perforated lid or place it in a fume hood with controlled airflow to allow for slow and uniform solvent evaporation.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature for 24-48 hours.
-
For complete solvent removal, place the film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer for another 24 hours.
-
-
Film Recovery: Carefully peel the dried film from the casting surface.
Workflow for Solvent Casting:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Hexylphenyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(4-Hexylphenyl)benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound, an ester, involve the esterification of 4-hexylphenol with benzoic acid or its derivatives. Key methods include:
-
Steglich Esterification: A mild esterification method using dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] This method is well-suited for sterically demanding alcohols and acid-labile substrates.[2]
-
Mitsunobu Reaction: This reaction allows for the esterification of benzoic acids with phenols under mild conditions, often providing good to excellent yields.[3]
-
Fischer-Speier Esterification: A traditional method involving the acid-catalyzed reaction of a carboxylic acid and an alcohol. However, this method may not be ideal for substrates prone to carbocation formation and subsequent elimination.[2]
Alternatively, a multi-step approach involving a Suzuki-Miyaura cross-coupling reaction to first synthesize the 4-hexyl-4'-hydroxybiphenyl intermediate, followed by esterification, can be employed. The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between organohalides and organoboron compounds.[4][5]
Q2: I am getting a low yield in my Steglich esterification. What are the possible causes and solutions?
A2: Low yields in Steglich esterification can arise from several factors:
-
Side Reactions: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[1]
-
Steric Hindrance: Although the Steglich esterification is good for sterically demanding substrates, significant hindrance in either the carboxylic acid or the phenol can slow down the reaction.
-
Solution: Consider increasing the reaction time or temperature. A recent study suggests that for aryl alcohols, using diisopropylcarbodiimide (DIC) as the coupling reagent can lead to higher yields compared to other coupling agents.[6]
-
-
Purity of Reagents and Solvents: Impurities in the reagents or solvent, especially water, can consume the DCC and reduce the yield.
-
Solution: Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use.
-
Q3: What is the white precipitate that forms during my Steglich esterification?
A3: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction where DCC formally uptakes the water generated during the esterification.[1] This precipitate can typically be removed by filtration.
Q4: Are there greener alternatives to common solvents like DCM and DMF for Steglich esterification?
A4: Yes, recent research has focused on identifying more environmentally friendly solvents for Steglich-type reactions. While dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used, exploring greener solvent alternatives is encouraged.[6] A solvent-reagent selection guide can provide insights into more sustainable options.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to no product formation | - Inactive catalyst- Inefficient coupling agent- Presence of water in the reaction- Steric hindrance | - Use fresh DMAP.- Consider using DIC instead of DCC, especially for aryl alcohols.[6]- Ensure all reagents and solvents are anhydrous.- Increase reaction time and/or temperature. |
| Formation of a significant amount of N-acylurea byproduct | - Insufficient DMAP- Slow reaction rate allowing for rearrangement | - Increase the catalytic amount of DMAP to at least 5 mol-%.[2]- Optimize reaction conditions (solvent, temperature) to accelerate the desired esterification. |
| Difficulty in purifying the product from dicyclohexylurea (DCU) | - DCU is sparingly soluble in many organic solvents. | - After the reaction, cool the mixture to further precipitate the DCU and remove it by filtration.- If some DCU remains, it can often be removed by column chromatography. |
| Reaction stalls before completion | - Degradation of reagents- Insufficient amount of coupling agent | - Use fresh reagents.- Use a slight excess (1.1-1.2 equivalents) of the coupling agent (DCC or DIC). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Steglich Esterification
Materials:
-
4-Hexylphenol
-
Benzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hexylphenol (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.05 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct and remove it by filtration.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of this compound via Mitsunobu Reaction
Materials:
-
4-Hexylphenol
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hexylphenol (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Data Presentation
Table 1: Comparison of Coupling Reagents for the Esterification of Phenol with Benzoic Acid.
| Coupling Reagent | Solvent | Yield (%) | Reference |
| DIC | Anisole | 73 | [6] |
| EDC-HCl | Anisole | 73 | [6] |
| T3P | Anisole | 16-41 | [6] |
DIC: Diisopropylcarbodiimide, EDC-HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, T3P: Propylphosphonic anhydride.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Steglich esterification.
Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
optimization of reaction conditions for 4-(4-Hexylphenyl)benzoate synthesis.
Technical Support Center: Synthesis of 4-(4-Hexylphenyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound, an ester derived from a carboxylic acid and a phenol, are the Steglich esterification and the Mitsunobu reaction. Both methods have distinct advantages and are chosen based on the specific requirements of the reaction, such as substrate sensitivity and desired purity.
Q2: What is the primary challenge in the synthesis of this compound?
A2: A primary challenge is the relatively low nucleophilicity of the phenolic hydroxyl group in 4-hexylphenol, which can lead to slow reaction rates and the need for activating agents. Phenols are generally less reactive than aliphatic alcohols in esterification reactions.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3][4][5] By spotting the reaction mixture alongside the starting materials (4-hexylphenol and benzoic acid), you can visualize the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.[6]
Q4: What are the typical purification methods for this compound?
A4: The most common purification methods are column chromatography and recrystallization. Column chromatography is effective for separating the product from reaction byproducts and unreacted starting materials.[3] Recrystallization from a suitable solvent system can then be used to obtain a highly pure product.[7][8]
Troubleshooting Guides
Steglich Esterification Issues
Q: My Steglich esterification reaction shows low conversion to the desired product. What could be the cause and how can I improve the yield?
A: Low conversion in a Steglich esterification can be attributed to several factors:
-
Insufficient Activation of Carboxylic Acid: Ensure that the N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is fresh and has been stored under anhydrous conditions. The presence of moisture can deactivate the coupling agent.
-
Inadequate Catalysis: 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst for the esterification of phenols.[9][10] Ensure that a catalytic amount (typically 5-10 mol%) is used.
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of reaction for less reactive phenols.
-
Solvent Choice: The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure your solvent is dry.
Q: I am having difficulty removing the dicyclohexylurea (DCU) byproduct from my reaction mixture. What is the best approach?
A: DCU is notoriously insoluble in many organic solvents, which can complicate purification. Here are some strategies:
-
Filtration: Most of the DCU can be removed by filtration of the reaction mixture. However, some may remain in solution.
-
Alternative Coupling Agent: Consider using EDC instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[11]
-
Cold Filtration: After the reaction, cooling the mixture in an ice bath can sometimes precipitate more of the DCU, which can then be filtered off.
-
Column Chromatography: Any remaining DCU can typically be separated from the product by column chromatography.
Q: My purified product is contaminated with N-acylurea. How can I avoid this?
A: N-acylurea is a common byproduct of DCC-mediated reactions and can be difficult to remove as it often has similar polarity to the desired ester.[12]
-
Optimized Reagent Addition: Adding the DCC to a cold (0 °C) solution of the carboxylic acid, alcohol, and DMAP can sometimes minimize the formation of this byproduct.
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress the formation of N-acylurea.[13]
Mitsunobu Reaction Issues
Q: The Mitsunobu reaction is proceeding very slowly or not at all. What are the likely reasons?
A: The Mitsunobu reaction can be sluggish with sterically hindered phenols.[14][15]
-
Reagent Quality: Ensure that the diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are of high quality and stored appropriately.
-
Sonication: For sterically hindered substrates, applying sonication can dramatically increase the reaction rate.[14][15]
-
Solvent Effects: While THF is a common solvent, for hindered phenols, using a less polar solvent like diethyl ether has been shown to improve yields by suppressing side reactions.[16]
-
Order of Addition: The order of reagent addition can be critical. Typically, the alcohol, carboxylic acid, and PPh₃ are mixed before the slow, dropwise addition of DEAD/DIAD at a low temperature (e.g., 0 °C).[17]
Q: How can I effectively remove the triphenylphosphine oxide and hydrazine byproducts?
A: These byproducts can complicate purification.
-
Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallizing the crude product from a suitable solvent.
-
Column Chromatography: Both triphenylphosphine oxide and the hydrazine byproduct can be effectively separated from the desired ester using column chromatography.
-
Aqueous Wash: In some cases, an acidic wash can help to remove some of the basic hydrazine byproduct.
Experimental Protocols
Method 1: Steglich Esterification
This protocol provides a general procedure for the synthesis of this compound using DCC and DMAP.
Table 1: Reagents and Reaction Conditions for Steglich Esterification
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Benzoic Acid | 1.0 eq | |
| 4-Hexylphenol | 1.2 eq | A slight excess of the phenol can help drive the reaction to completion. |
| DCC | 1.1 eq | |
| DMAP | 0.1 eq | |
| Solvent | Anhydrous DCM | |
| Temperature | 0 °C to Room Temp. | |
| Reaction Time | 12-24 hours | Monitor by TLC. |
Procedure:
-
To a solution of benzoic acid (1.0 eq), 4-hexylphenol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Method 2: Mitsunobu Reaction
This protocol outlines a general procedure for the synthesis of this compound via the Mitsunobu reaction.
Table 2: Reagents and Reaction Conditions for Mitsunobu Reaction
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Benzoic Acid | 1.2 eq | |
| 4-Hexylphenol | 1.0 eq | |
| Triphenylphosphine (PPh₃) | 1.5 eq | |
| DEAD or DIAD | 1.5 eq | |
| Solvent | Anhydrous THF or Diethyl Ether | Diethyl ether may be preferred for hindered phenols.[16] |
| Temperature | 0 °C to Room Temp. | |
| Reaction Time | 2-12 hours | Monitor by TLC. |
Procedure:
-
Dissolve 4-hexylphenol (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to remove triphenylphosphine oxide and the hydrazine byproduct.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: Workflow for Steglich Esterification.
Caption: Workflow for Mitsunobu Reaction.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hexyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 7. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction [organic-chemistry.org]
- 15. wise.fau.edu [wise.fau.edu]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
identifying and removing impurities in 4-(4-Hexylphenyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Hexylphenyl)benzoate. The following sections detail methods for identifying and removing common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities are typically unreacted starting materials from the esterification reaction. These include:
-
Benzoic acid: From the benzoyl chloride or benzoic acid used as a reactant.
-
4-Hexylphenol: The other precursor in the esterification.
-
Side products: Depending on the synthetic route, byproducts from side reactions may be present. For instance, if the Schotten-Baumann method is used with benzoyl chloride, hydrolysis of the acid chloride can lead to excess benzoic acid.[1][2][3]
Q2: How can I identify the presence of these impurities?
A2: Several analytical techniques can be employed for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the main compound from its impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can reveal the presence of impurities through unexpected peaks in the spectrum. Comparing the spectrum of your sample to that of a pure standard will highlight these additional signals.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary and most effective purification techniques for this solid organic compound are:
-
Recrystallization: This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[8][9]
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (like silica gel) as a mobile phase is passed through it.[10][11]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was added, keeping the compound fully dissolved even at low temperatures.[12][13] | Reduce the solvent volume by gentle heating or under reduced pressure and allow the solution to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound. | |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the compound is significantly impure.[12][14] | Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow for very slow cooling. If the issue persists, column chromatography may be a better purification method. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of the product in the mother liquor.[13][14] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound and impurities. | The chosen eluent (mobile phase) has incorrect polarity. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for good separation. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is often more effective than dry packing.[15] | |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| The collected fractions are still impure. | The fractions were collected in volumes that were too large, leading to mixing of the separated components. | Collect smaller fractions and analyze each by TLC to identify the pure fractions before combining them. |
Quantitative Data Presentation
The following table provides representative data on the purity of a crude sample of this compound before and after purification by recrystallization and column chromatography.
| Compound | Impurity | Purity in Crude Sample (Area % by HPLC) | Purity after Recrystallization (Area % by HPLC) | Purity after Column Chromatography (Area % by HPLC) |
| This compound | - | 92.5% | 98.8% | >99.5% |
| Benzoic Acid | Starting Material | 3.2% | 0.5% | <0.1% |
| 4-Hexylphenol | Starting Material | 4.1% | 0.6% | <0.1% |
| Unknown | Side Product | 0.2% | 0.1% | <0.05% |
Note: The data presented are for illustrative purposes and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To further increase the yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent). A good system will show the desired compound with an Rf value of approximately 0.3-0.4 and good separation from impurities. A common eluent for this type of compound is a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to maintain a steady flow.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. toray-research.co.jp [toray-research.co.jp]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. "The investigation of pharmaceutical liquid crystals: Formation, stabil" by Ziyang Su [docs.lib.purdue.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. longdom.org [longdom.org]
- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
preventing decomposition of 4-(4-Hexylphenyl)benzoate during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-(4-Hexylphenyl)benzoate during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential decomposition pathways and strategies to mitigate them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to unfavorable equilibrium in Fischer-Speier esterification. | Use a large excess of one reactant (either 4-(4-hexylphenyl)phenol or the benzoic acid derivative). Remove water as it forms using a Dean-Stark apparatus.[1] |
| Inefficient activation of the carboxylic acid. | For reactions with benzoic acid, use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[1] For a more reactive approach, convert benzoic acid to benzoyl chloride or benzoic anhydride prior to reaction with 4-(4-hexylphenyl)phenol. | |
| Presence of a Significant Amount of Unreacted 4-(4-Hexylphenyl)phenol | Steric hindrance from the bulky 4-hexylphenyl group slowing down the reaction. | Increase the reaction time and/or temperature (while monitoring for decomposition). Consider using a more reactive acylating agent like benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to facilitate the reaction. |
| Formation of an Ether Byproduct (4-Hexyl-4'-alkoxybiphenyl) | Side reaction under acidic conditions, especially at high temperatures. This is a common side reaction in the esterification of phenols. | Use milder reaction conditions. If using Fischer esterification, carefully control the temperature. Alternatively, use the acyl chloride or anhydride method, which does not typically promote ether formation. The use of some Lewis acid catalysts has also been shown to lead to ether formation. |
| Discoloration of the Final Product (Yellow or Brown Hue) | Thermal decomposition of the starting materials or the product at elevated temperatures. | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Purify the final product using column chromatography or recrystallization. |
| Oxidation of the phenolic starting material. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Hydrolysis of the Ester Product During Workup | Presence of strong acid or base during aqueous extraction steps. | Neutralize the reaction mixture carefully before extraction. Use a mild base like sodium bicarbonate for washing to remove any remaining acid. Avoid prolonged contact with aqueous acidic or basic solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of decomposition during the synthesis of this compound?
A1: The most probable cause of decomposition is thermal stress at high reaction temperatures, which can lead to unspecified degradation products and discoloration. Another significant issue is the potential for side reactions, such as ether formation, particularly under harsh acidic conditions used in some esterification methods.
Q2: Can the hexyl group on the phenyl ring cause any specific side reactions?
A2: While specific decomposition pathways involving the hexyl group under typical esterification conditions are not extensively documented, it is possible for long alkyl chains to undergo rearrangement or oxidation under harsh acidic conditions and high temperatures. However, these are generally considered minor pathways compared to potential issues at the ester linkage or phenolic oxygen.
Q3: Is the biphenyl core of the molecule susceptible to decomposition?
A3: The biphenyl structure is generally stable under standard esterification conditions. However, at very high temperatures, thermal decomposition of biphenyl-containing compounds can occur. It is important to avoid excessive heating during the synthesis and purification steps.
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: To minimize byproducts:
-
Choose the right esterification method: The use of benzoyl chloride or benzoic anhydride is often more selective and requires milder conditions than Fischer-Speier esterification, reducing the likelihood of side reactions like ether formation.
-
Control reaction conditions: Maintain the recommended temperature and reaction time.
-
Use an inert atmosphere: This will prevent oxidation of the phenolic starting material.
-
Purify reactants: Ensure the purity of 4-(4-hexylphenyl)phenol and the benzoic acid derivative before starting the reaction.
Q5: What is the best method for purifying this compound?
A5: Column chromatography on silica gel is a highly effective method for purifying the final product and removing unreacted starting materials, byproducts, and any decomposition products. Recrystallization from a suitable solvent system can also be used to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This method is often preferred to minimize side reactions associated with high temperatures and strong acids.
Materials:
-
4-(4-Hexylphenyl)phenol
-
Benzoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 4-(4-hexylphenyl)phenol in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine (or triethylamine) to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
References
Technical Support Center: Crystallization of 4-(4-Hexylphenyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal growth of 4-(4-Hexylphenyl)benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not supersaturated.- High solubility in the chosen solvent.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by slow solvent evaporation.- Cool the solution to a lower temperature.- Add an anti-solvent to decrease solubility.- Purify the compound before crystallization. |
| Formation of Oil instead of Crystals | - High degree of supersaturation.- Cooling rate is too fast.- Inappropriate solvent. | - Reduce the concentration of the solution.- Decrease the cooling rate.- Try a different solvent or a solvent mixture. |
| Poor Crystal Quality (e.g., small, needle-like, dendritic) | - Rapid nucleation and growth.- Insufficient time for crystal maturation.- Presence of impurities. | - Slow down the crystallization process (e.g., slower cooling, slower evaporation).- Use a solvent with moderate solubility for the compound.- Consider using additives or seeding to control growth. |
| Inconsistent Crystal Form (Polymorphism) | - Variation in experimental conditions (solvent, temperature, cooling rate).- Presence of different impurities in various batches. | - Strictly control all crystallization parameters.- Use a consistent source and purity of the starting material.- Characterize the resulting crystal form using techniques like PXRD or DSC. |
| Difficulty in Reproducing Results | - Lack of precise control over experimental parameters.- Variation in ambient conditions (e.g., humidity, temperature). | - Document all experimental details meticulously.- Use a controlled environment for crystallization (e.g., glovebox, temperature-controlled bath). |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the crystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, solvents commonly used for structurally similar phenyl benzoate derivatives include toluene, heptane, and mixed solvents like toluene-ether.[1] The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature. It is recommended to perform solvent screening experiments to identify the optimal solvent or solvent system.
Q2: How does the cooling rate affect the crystal size and quality?
A2: The cooling rate is a critical parameter in controlling crystal growth. A slower cooling rate generally leads to the formation of larger and higher quality crystals by allowing sufficient time for molecules to orient and incorporate into the crystal lattice in an orderly manner. Conversely, a rapid cooling rate can induce rapid nucleation, resulting in a larger number of smaller and potentially less perfect crystals.
Q3: What is polymorphism and why is it a concern for this compound?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit different physicochemical properties, such as melting point, solubility, and bioavailability. For a compound like this compound, which may have applications in areas like liquid crystals or pharmaceuticals, controlling the polymorphic form is crucial for ensuring consistent performance and meeting regulatory requirements.
Q4: Can seeding be used to control the crystallization of this compound?
A4: Yes, seeding is a highly effective method for controlling crystallization. Introducing a small amount of a well-formed crystal of the desired polymorph (a "seed") into a supersaturated solution can induce crystallization at a lower supersaturation level. This can lead to better control over the crystal form, size distribution, and can help in obtaining a consistent product.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: Dissolve the this compound in a suitable solvent (e.g., toluene) at an elevated temperature (e.g., 60-70 °C) to create a saturated solution. Ensure all solid material is completely dissolved.
-
Filtration: While hot, filter the solution through a pre-warmed filter to remove any insoluble impurities.
-
Cooling: Allow the solution to cool down slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.
-
Crystal Collection: Once crystal formation is complete, collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point of the compound.
Protocol 2: Solvent Evaporation Crystallization
-
Dissolution: Dissolve the this compound in a volatile solvent (e.g., a mixture of toluene and heptane) at room temperature to create a solution that is just below saturation.
-
Filtration: Filter the solution to remove any particulate matter.
-
Evaporation: Place the solution in a loosely covered container to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by adjusting the opening of the container.
-
Crystal Collection and Processing: Once a suitable amount of crystals has formed, collect, wash, and dry them as described in the slow cooling protocol.
Quantitative Data Summary
The following tables provide hypothetical but realistic data ranges for guiding crystallization experiments with this compound.
Table 1: Solubility in Common Solvents (Hypothetical Data)
| Solvent | Solubility at 25°C (g/100mL) | Solubility at 70°C (g/100mL) |
| Toluene | 5 | 35 |
| Heptane | 1 | 15 |
| Acetone | 10 | 50 |
| Ethanol | 2 | 20 |
Table 2: Effect of Cooling Rate on Crystal Size (Hypothetical Data in Toluene)
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Crystal Habit |
| 1 | 500-800 | Prismatic |
| 5 | 200-400 | Platy |
| 10 | 50-150 | Needle-like |
Visualizations
Caption: A typical experimental workflow for the crystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
References
addressing alignment issues in 4-(4-Hexylphenyl)benzoate liquid crystal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Hexylphenyl)benzoate liquid crystal cells. The following sections address common alignment issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of alignment issues observed in this compound liquid crystal cells?
A1: The most prevalent alignment issues include non-uniform alignment, the appearance of disclination lines, and regions of differing contrast. These can manifest as patchy or grainy textures when viewed under a polarizing microscope. The specific defect morphology can help diagnose the underlying cause, such as contamination, improper surface treatment, or issues with the cell filling process.
Q2: What is the difference between planar and homeotropic alignment?
A2: Planar alignment, also known as homogeneous alignment, is a state where the long molecular axes of the liquid crystal molecules are oriented parallel to the substrate surface.[1] In contrast, homeotropic alignment is when the liquid crystal molecules align perpendicular to the substrate.[2][3] The choice between these alignments depends on the specific application of the liquid crystal cell.
Q3: Can the rubbing process damage the alignment layer?
A3: Yes, improper rubbing can lead to issues such as static electricity, dust deposition, and physical scratches on the alignment layer.[4] These can, in turn, cause defects in the liquid crystal alignment. It is crucial to control the rubbing pressure and speed to achieve a uniform alignment without damaging the surface.[5]
Q4: What is photoalignment and what are its advantages over the rubbing method?
A4: Photoalignment is a non-contact technique that uses polarized light to induce anisotropy in a photosensitive alignment layer, thereby directing the alignment of the liquid crystal molecules.[4] Its main advantages over the traditional rubbing method include the elimination of mechanical damage, static charge, and dust contamination.[4] It also allows for the creation of complex alignment patterns.
Q5: How can I identify alignment defects in my liquid crystal cell?
A5: Alignment defects are typically identified using polarizing optical microscopy (POM).[6][7] Different defects have characteristic appearances under cross-polarizers. For example, disclination lines appear as dark threads, while point defects may look like dark spots from which "brushes" emerge.[8][9] The texture and its behavior when rotating the sample stage can provide valuable information about the type and cause of the defects.[10]
Troubleshooting Guides
Planar Alignment Issues
Poor planar alignment in this compound liquid crystal cells often manifests as non-uniform brightness, streaks, or the presence of disclination lines when viewed under a polarizing microscope. The following table summarizes common causes and suggested solutions.
| Observed Issue | Potential Cause | Suggested Solution |
| Non-uniform alignment (patchy appearance) | 1. Inhomogeneous polyimide (PI) coating. 2. Uneven rubbing pressure or speed.[5] 3. Contamination on the substrate or PI layer. | 1. Optimize spin coating parameters for a uniform PI thickness. 2. Calibrate the rubbing machine for consistent pressure and speed. 3. Ensure thorough cleaning of substrates and work in a clean environment. |
| Scratches or streaks in the alignment direction | 1. Damaged or contaminated rubbing cloth. 2. Excessive rubbing pressure.[5] | 1. Replace the rubbing cloth regularly. 2. Reduce the rubbing pressure to the minimum required for uniform alignment. |
| Disclination lines (dark threads) | 1. Presence of dust particles or impurities. 2. Air bubbles trapped during cell filling. 3. Incompatible sealant outgassing. | 1. Filter the liquid crystal and work in a dust-free environment. 2. Use a vacuum filling technique to prevent air bubbles.[11] 3. Use a sealant that is chemically compatible with this compound. |
| Low contrast | 1. Incorrect pretilt angle. 2. Insufficient rubbing strength. | 1. Adjust rubbing parameters (pressure, speed, number of rubs) to achieve the desired pretilt angle.[5] 2. Increase rubbing strength gradually while monitoring alignment quality. |
Homeotropic Alignment Issues
Achieving uniform homeotropic alignment can be challenging. Common issues include the appearance of bright domains in a dark field of view or a general lack of extinction between crossed polarizers.
| Observed Issue | Potential Cause | Suggested Solution |
| Bright domains or non-uniform extinction | 1. Contamination on the substrate. 2. Incomplete or uneven coating of the homeotropic alignment agent. 3. Insufficient curing of the alignment layer. | 1. Use a rigorous substrate cleaning protocol. 2. Optimize the coating process (e.g., spin coating, dip coating) for the specific alignment agent. 3. Ensure the alignment layer is cured according to the manufacturer's specifications. |
| Transition to planar alignment over time | 1. Degradation of the homeotropic alignment layer. 2. Chemical interaction between the liquid crystal and the alignment layer. | 1. Use a more stable homeotropic alignment agent. 2. Verify the chemical compatibility of the this compound with the chosen alignment layer. |
| Formation of "oily" streaks | 1. Flow-induced alignment during cell filling. 2. Filling the cell at a temperature where the liquid crystal is highly viscous. | 1. Fill the cell slowly and evenly. 2. Fill the cell in the isotropic phase of the liquid crystal and cool down slowly. |
Experimental Protocols
Protocol 1: Fabrication of a Planar Aligned this compound Cell using Rubbing
This protocol outlines the steps for creating a planar aligned liquid crystal cell using a polyimide alignment layer and the rubbing technique.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide (PI) solution (e.g., PI-2555)
-
Solvent for PI (e.g., N-Methyl-2-pyrrolidone)
-
This compound liquid crystal
-
UV-curable sealant
-
Spacers of desired thickness
-
Cleaning agents (e.g., acetone, isopropanol, deionized water)
-
Rubbing machine with velvet cloth
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and bake at 120°C for 20 minutes to remove any residual moisture.
-
Polyimide Coating: Spin-coat the polyimide solution onto the ITO surface. The spin speed and time should be optimized to achieve a uniform thickness of approximately 50-100 nm.[12]
-
Curing: Pre-bake the PI-coated substrates at 80-100°C for 10-15 minutes to evaporate the solvent, followed by a hard bake at 180-250°C for 1 hour to achieve imidization.[13]
-
Rubbing: Rub the cured PI surface with a velvet cloth on a rubbing machine. The rubbing direction should be consistent on both substrates. Typical rubbing parameters include a roller speed of 300-500 rpm, a stage speed of 10-30 mm/s, and a pile impression of 0.1-0.5 mm.[14]
-
Cell Assembly: Apply the UV-curable sealant mixed with spacers onto one of the substrates. Assemble the cell with the rubbing directions aligned either parallel or anti-parallel.
-
Curing the Sealant: Cure the sealant by exposing it to UV light for the recommended duration.
-
Cell Filling: Fill the cell with this compound in its isotropic phase using a vacuum filling technique to avoid air bubbles.[11]
-
Cooling: Cool the filled cell slowly to the nematic phase.
Protocol 2: Fabrication of a Homeotropic Aligned this compound Cell
This protocol describes the fabrication of a homeotropic aligned cell using a commercially available homeotropic polyimide or a silane coupling agent.
Materials:
-
ITO coated glass substrates
-
Homeotropic alignment agent (e.g., JALS-204 or a silane coupling agent like octadecyltriethoxysilane)
-
Solvent for the alignment agent
-
This compound liquid crystal
-
UV-curable sealant
-
Spacers
-
Cleaning agents
Procedure:
-
Substrate Cleaning: Follow the same cleaning procedure as in Protocol 1.
-
Alignment Layer Application:
-
For Polyimide: Spin-coat the homeotropic polyimide solution and cure according to the manufacturer's instructions.
-
For Silane: Immerse the cleaned substrates in a dilute solution of the silane coupling agent in a solvent like toluene or ethanol for a specified time (e.g., 30 minutes). Rinse with the solvent and bake to cure the silane layer.
-
-
Cell Assembly: Assemble the cell as described in Protocol 1, steps 5 and 6. No rubbing is required for homeotropic alignment.
-
Cell Filling and Cooling: Fill the cell with this compound and cool it down as described in Protocol 1, steps 7 and 8.
Visualizations
Caption: Experimental workflow for fabricating a planar aligned liquid crystal cell.
Caption: Troubleshooting logic for common planar alignment defects.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0691564A1 - Method for filling a liquid crystal cell - Google Patents [patents.google.com]
- 3. Homeotropic alignment - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A mechanistic picture of the effects of rubbing on polyimide surfaces and liquid crystal pretilt angles for Journal of Applied Physics - IBM Research [research.ibm.com]
- 6. Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 8. Optical properties – observing defects [doitpoms.ac.uk]
- 9. ias.ac.in [ias.ac.in]
- 10. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 12. Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display -Journal of the Korean Institute of Electrical and Electronic Material Engineers | Korea Science [koreascience.kr]
- 13. Aligning liquid crystal molecules [spie.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of 4-(4-Hexylphenyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of 4-(4-Hexylphenyl)benzoate.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and thermal analysis of this compound.
Synthesis and Purification Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction; Side reactions due to moisture; Inefficient purification. | Ensure anhydrous reaction conditions. Use a mild base catalyst. Optimize purification by column chromatography with a suitable solvent system. |
| Product Contamination (Impure Sample) | Unreacted starting materials (4-hexylphenol, benzoyl chloride); Byproducts from side reactions. | Recrystallize the product from a suitable solvent (e.g., ethanol, hexane). Perform thorough characterization using NMR and Mass Spectrometry to identify impurities. |
| Discolored Product (Yellowish tint) | Oxidation of phenolic compounds; Presence of impurities. | Use an inert atmosphere (e.g., nitrogen, argon) during synthesis and storage. Purify the product using activated carbon treatment followed by recrystallization. |
Thermal Analysis (DSC/TGA) Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Melting Point in DSC | Sample impurity; Polymorphism; Instrument calibration error. | Ensure high purity of the sample through multiple recrystallizations. Perform multiple heating/cooling cycles in the DSC to check for different crystalline forms. Calibrate the DSC instrument with standard reference materials.[1] |
| Broad Melting Peak in DSC | Presence of impurities; Wide range of molecular weights (if dealing with a polymer blend). | Purify the sample. For a single compound, a broad peak often indicates impurities. |
| Unexpected Weight Loss in TGA at Low Temperatures | Presence of residual solvent; Hygroscopic nature of the sample. | Dry the sample under vacuum before TGA analysis. Store the sample in a desiccator. |
| Baseline Drift in DSC/TGA | Instrument instability; Sample-pan interaction. | Allow the instrument to stabilize before starting the measurement. Use an inert pan material (e.g., aluminum, gold) that does not react with the sample.[2] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of this compound?
A1: The thermal stability of this compound is primarily influenced by its molecular structure, purity, and the surrounding atmosphere. Structural elements like the ester linkage and the aromatic rings contribute to its inherent stability. Impurities from synthesis can act as catalysts for degradation, lowering the decomposition temperature. The presence of oxygen can lead to oxidative degradation at elevated temperatures.
Q2: How can I chemically modify this compound to enhance its thermal stability?
A2: Enhancing thermal stability often involves structural modifications that increase intermolecular interactions and molecular rigidity. Potential strategies include:
-
Introducing bulky side groups: Attaching bulky groups to the phenyl rings can increase steric hindrance and restrict molecular motion, thus requiring more energy for decomposition.
-
Polymerization: Incorporating the this compound moiety into a polymer backbone can significantly enhance thermal stability due to the increased molecular weight and chain entanglement.[3]
-
Cross-linking: Introducing cross-linkable functional groups can lead to the formation of a network structure, which is generally more thermally stable.[3]
Q3: What is the expected thermal decomposition mechanism for this compound?
A3: Aromatic esters like this compound typically decompose at higher temperatures. The primary degradation pathway is often initiated by the cleavage of the ester bond, which is the most thermally labile part of the molecule.[4][5] This can be followed by decarboxylation and fragmentation of the aromatic rings at even higher temperatures.[6]
Q4: How do I interpret the results from Differential Scanning Calorimetry (DSC) for this compound?
A4: A DSC thermogram for this compound will show endothermic peaks corresponding to phase transitions. The first sharp peak on heating represents the melting point (solid to liquid crystal transition). Subsequent peaks at higher temperatures would indicate liquid crystal to isotropic liquid transitions (clearing point). The area under the melting peak is the enthalpy of fusion.[7]
Q5: What information can Thermogravimetric Analysis (TGA) provide about my sample?
A5: TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve will show a stable baseline until the onset of decomposition. The temperature at which significant weight loss begins is the decomposition temperature, a key indicator of its thermal stability. The shape of the weight loss curve can provide insights into the degradation mechanism (e.g., a single-step or multi-step process).[8][9]
III. Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample at the same rate back to the initial temperature.
-
Perform a second heating scan to observe the thermal behavior of the sample after a controlled thermal history.
-
-
Data Analysis: Determine the peak temperatures of melting and clearing points, and calculate the enthalpy of transitions from the peak areas.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at room temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) until no further weight loss is observed.
-
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.[9]
Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide. Heat the slide on a hot stage to melt the sample into the isotropic liquid phase. Place a coverslip on top and gently press to create a thin film.
-
Microscope Setup: Place the slide on the hot stage of a polarized light microscope.
-
Observation: Slowly cool the sample from the isotropic phase. Observe the formation and textures of the liquid crystalline phases. The temperature at which textures first appear on cooling is the clearing point. Further cooling will show the transition to the solid crystalline phase. Textures can help in identifying the type of liquid crystal phase.
IV. Diagrams
References
- 1. torontech.com [torontech.com]
- 2. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on thermal degradation of aromatic polyesters by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. s4science.at [s4science.at]
- 8. microbiozindia.com [microbiozindia.com]
- 9. torontech.com [torontech.com]
Technical Support Center: Characterization of 4-(4-Hexylphenyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 4-(4-Hexylphenyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through esterification of 4-hexylphenol and benzoyl chloride (or benzoic acid with a coupling agent), requires careful control of several parameters to ensure high yield and purity. Key parameters include:
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Reaction Temperature: Maintaining the optimal temperature is crucial to prevent side reactions. For esterifications using acyl chlorides, the reaction is often started at a lower temperature and gradually warmed to room temperature.
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Stoichiometry of Reactants: An excess of one reactant, usually the more volatile or easily removable one, can be used to drive the reaction to completion. However, a large excess can complicate the purification process.
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Purity of Starting Materials: Impurities in the starting 4-hexylphenol or benzoyl chloride can lead to the formation of undesired byproducts, which can be difficult to separate from the final product.
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Moisture Control: The reaction should be carried out under anhydrous conditions, as the presence of water can lead to the hydrolysis of benzoyl chloride and reduce the yield of the desired ester.
Q2: I am observing a low yield for my esterification reaction. What are the possible causes and solutions?
A2: Low yields in the synthesis of this compound can stem from several factors. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Guide |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature (monitor for potential side reactions). - Use a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to accelerate the reaction.[1] |
| Hydrolysis of Acyl Chloride | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Stoichiometry | - Verify the molar ratios of the reactants. - Consider using a slight excess of the acylating agent. |
| Inefficient Purification | - Optimize the solvent system for column chromatography to ensure good separation. - During extraction, ensure the correct layers are collected and combined.[2] |
Q3: My purified this compound shows impurities in the 1H NMR spectrum. What are the likely contaminants?
A3: Common impurities observed in the 1H NMR spectrum of this compound after purification include:
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Unreacted 4-Hexylphenol: Characterized by a broad singlet corresponding to the phenolic hydroxyl proton.
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Benzoic Acid: If the reaction was incomplete or if hydrolysis of benzoyl chloride occurred, you may see a broad singlet for the carboxylic acid proton.
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Solvent Residues: Peaks corresponding to solvents used in the reaction or purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present.
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Byproducts from Side Reactions: Depending on the reaction conditions, other related esters or polymeric materials might be formed.
To remove these impurities, repeated purification steps such as recrystallization or column chromatography with a carefully selected solvent gradient may be necessary.
Troubleshooting Guides
Problem 1: Difficulty in Purifying this compound by Column Chromatography
Symptoms:
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The product co-elutes with impurities.
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The product streaks on the TLC plate.
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Low recovery of the product after chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to find the optimal mobile phase for good separation. |
| Overloading the Column | Use an appropriate amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight. |
| Sample Insolubility | Ensure the crude product is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. |
| Acidic or Basic Impurities | Consider washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities like benzoic acid, or a dilute aqueous acid to remove basic impurities before chromatography.[2] |
Problem 2: Inconsistent Phase Transition Temperatures in DSC Analysis
Symptoms:
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Broad melting or clearing points.
-
Multiple, poorly resolved peaks in the DSC thermogram.
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Transition temperatures differ from literature values.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Impurities | Even small amounts of impurities can significantly affect the phase transition temperatures of liquid crystals.[3] Further purify the sample using techniques like recrystallization from a suitable solvent or zone refining. |
| Incorrect DSC Heating/Cooling Rate | The heating and cooling rates used in DSC can influence the observed transition temperatures.[3] Use a standard rate (e.g., 5-10 °C/min) and report the rate along with the transition temperatures. |
| Sample Degradation | Some organic molecules can degrade at elevated temperatures. Run a second heating cycle in the DSC to check for the reproducibility of the transitions. If the transitions change, the sample may be decomposing. |
| Polymorphism | The compound may exhibit different crystalline forms (polymorphs), each with its own melting point. The thermal history of the sample can influence which polymorph is present. |
Experimental Protocols
Synthesis of this compound
This procedure is a general guideline and may require optimization.
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Dissolve 4-hexylphenol (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.
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Quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO3), and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Characterization Techniques
| Technique | Methodology |
| 1H and 13C NMR Spectroscopy | Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3). Record the spectra to confirm the chemical structure and assess purity.[1] |
| Differential Scanning Calorimetry (DSC) | Accurately weigh a small sample (2-5 mg) into an aluminum pan. Heat and cool the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.[3] |
| Polarized Optical Microscopy (POM) | Place a small amount of the sample on a microscope slide and cover with a coverslip. Heat the sample on a hot stage and observe the texture of the different liquid crystalline phases through crossed polarizers to identify the mesophases (e.g., nematic, smectic).[3] |
| High-Performance Liquid Chromatography (HPLC) | Develop a suitable method using a C18 column with a mobile phase such as a mixture of acetonitrile and water to determine the purity of the compound.[4] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
strategies for scaling up the synthesis of 4-(4-Hexylphenyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(4-hexylphenyl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common esterification methods such as DCC/DMAP coupling.
| Question | Answer |
| My reaction shows low conversion of starting materials to the desired ester. What are the possible causes and solutions? | Possible Causes: * Insufficient activation of the carboxylic acid: The coupling reagents (e.g., DCC) may have degraded due to moisture. * Steric hindrance: While not extreme in this case, steric hindrance can slow down the reaction. * Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. * Poor quality reagents or solvents: Impurities can interfere with the reaction. Solutions: * Use fresh or properly stored DCC and DMAP. Ensure all glassware is thoroughly dried. * Increase the reaction time or slightly elevate the temperature (e.g., to 40-50 °C). * Consider using a more potent activating agent if the issue persists. * Ensure all solvents are anhydrous and reagents are of high purity. |
| I am observing a significant amount of a white precipitate (dicyclohexylurea - DCU) in my reaction mixture, making it difficult to stir. How should I handle this? | Problem: The formation of DCU is a known byproduct of DCC-mediated esterifications and its precipitation can be problematic. Solution: * Use a sufficiently large reaction flask and a powerful overhead stirrer to maintain proper mixing. * Choose a solvent in which DCU has some, albeit limited, solubility to prevent it from crashing out too aggressively. Dichloromethane is a common choice. * Upon reaction completion, the DCU can be removed by filtration. For larger scales, a filter press may be necessary. |
| After purification by column chromatography, my product is still impure. What are some alternative purification strategies? | Problem: Co-elution of impurities with the product can occur, especially if they have similar polarities. Solutions: * Recrystallization: This is often a highly effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol, hexanes/ethyl acetate mixtures) to find optimal conditions. * Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography can be employed, although this is less practical for very large scales. * Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can help remove them before further purification steps.[1] |
| During scale-up, I am experiencing poor heat transfer and mixing. How can I address this? | Problem: As the reaction volume increases, surface area-to-volume ratio decreases, leading to challenges in maintaining uniform temperature and mixing. Solutions: * Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring for more efficient mixing in larger vessels. * Jacketed Reactor: Use a jacketed reactor with a circulating temperature control unit to ensure uniform heating or cooling. * Baffled Flasks/Reactors: Incorporate baffles into the reactor to improve mixing and prevent vortex formation. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common synthetic routes to prepare this compound? | The most common and direct method is the esterification of 4-hexylphenol with benzoic acid. Several coupling methods can be employed, including: * DCC/DMAP coupling: This is a widely used method for forming esters from carboxylic acids and alcohols/phenols under mild conditions.[2] * Mitsunobu reaction: This reaction can be effective for the esterification of benzoic acids with phenols, often providing good to excellent yields.[3] * Acid chloride route: Benzoic acid can be converted to benzoyl chloride, which then reacts with 4-hexylphenol in the presence of a base. |
| What are the key safety precautions to consider during this synthesis? | * DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a potent skin sensitizer and should be handled with extreme care using appropriate personal protective equipment (gloves, lab coat, safety glasses). * Solvents: Many organic solvents used in synthesis (e.g., dichloromethane, DMF) are hazardous. Work in a well-ventilated fume hood. * Reactions under inert atmosphere: Some reactions may be sensitive to air and moisture, requiring the use of an inert atmosphere (e.g., nitrogen or argon). |
| How can I monitor the progress of the reaction? | Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation of the spots. |
| What analytical techniques are recommended for characterizing the final product? | * Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the synthesized compound. * Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming its identity. * Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups, particularly the ester carbonyl stretch. |
Quantitative Data Summary
The following table provides a hypothetical comparison of different synthetic methods for the preparation of this compound on a laboratory scale.
| Method | Reaction Time (hours) | Yield (%) | Purity (by ¹H NMR, %) | Key Considerations |
| DCC/DMAP Coupling | 12-24 | 85-95 | >98 | Mild conditions, but DCU byproduct can complicate purification. |
| Mitsunobu Reaction | 4-8 | 80-90 | >97 | Generally good yields, but reagents (DEAD/DIAD) are hazardous.[3] |
| Acid Chloride Route | 2-4 | 75-85 | >95 | Fast reaction, but requires an extra step to prepare the acid chloride and uses a corrosive reagent. |
Experimental Protocol: DCC/DMAP Mediated Synthesis
This protocol describes a general procedure for the synthesis of this compound using DCC and DMAP.
Materials:
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4-Hexylphenol
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Benzoic acid
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N,N'-Dicyclohexylcarbodiimide (DCC)
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4-(Dimethylamino)pyridine (DMAP)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hexylphenol (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DCM.
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Add DMAP (0.1 eq) to the solution and stir.
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In a separate container, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.
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Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of DCM.
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Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
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Characterize the final product using NMR, MS, and FTIR.
Visualizations
References
troubleshooting phase separation in 4-(4-Hexylphenyl)benzoate mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Hexylphenyl)benzoate mixtures. The information aims to address common issues related to phase separation and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of phase separation in this compound mixtures?
Phase separation in mixtures containing this compound can be attributed to several factors:
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Solvent Incompatibility: The most frequent cause is a significant mismatch in polarity and hydrogen bonding capacity between this compound and the chosen solvent or other mixture components. This can be predicted by comparing their Hansen Solubility Parameters (HSPs).
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Temperature Fluctuations: Temperature changes can significantly alter the solubility of this compound. Cooling a saturated or near-saturated solution can lead to precipitation and phase separation. Some liquid crystal mixtures also exhibit complex phase behavior with specific temperature ranges for different liquid crystalline phases (e.g., nematic, smectic).
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Presence of Impurities: Impurities from the synthesis of this compound, such as unreacted starting materials (e.g., 4-hexylphenol, benzoyl chloride) or byproducts, can disrupt the homogeneity of the mixture and induce phase separation.
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High Concentration: Exceeding the solubility limit of this compound in a given solvent at a specific temperature will inevitably lead to phase separation.
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Moisture Contamination: The presence of water can be detrimental, as this compound has poor aqueous solubility. Moisture can be introduced from solvents that are not anhydrous or from atmospheric exposure.
Q2: How can I select an appropriate solvent to avoid phase separation?
Selecting a suitable solvent is crucial for preparing stable mixtures. The principle of "like dissolves like" is a good starting point. A more quantitative approach is to use Hansen Solubility Parameters (HSPs). The three HSPs (δD for dispersion, δP for polar, and δH for hydrogen bonding) describe the cohesive energy of a substance. A smaller difference between the HSPs of this compound and the solvent indicates a higher likelihood of miscibility.
Q3: What is the effect of temperature on the stability of these mixtures?
Temperature plays a critical role in the phase behavior of liquid crystal mixtures. For many thermotropic liquid crystals, including those with a benzoate core, an increase in temperature generally leads to higher solubility. Conversely, cooling can induce phase separation or transitions to different liquid crystalline phases. It is essential to work within the specific temperature range where the desired phase is stable. For nematic phases, a reduction in the length of terminal alkyl chains can sometimes increase the clearing point (the temperature of the transition to an isotropic liquid).
Q4: Can impurities from the synthesis process cause phase separation?
Yes, impurities are a significant concern. The synthesis of this compound typically involves the reaction of a phenol with a benzoyl derivative. Potential impurities that can affect mixture stability include:
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Unreacted 4-hexylphenol: This can introduce an excess of hydroxyl groups, potentially altering the hydrogen bonding environment of the mixture.
-
Benzoic acid: A hydrolysis product of benzoyl chloride, it can increase the polarity and introduce carboxylic acid functionalities.
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Side-products from undesired reactions: Depending on the reaction conditions, other related esters or polymeric materials could be formed in small quantities.
It is highly recommended to use highly purified this compound for preparing mixtures to minimize the impact of such impurities.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving phase separation issues.
Table 1: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Mixture is cloudy or separates into layers upon cooling. | Temperature is too low, exceeding solubility limit. | Gently warm the mixture while stirring. Determine the temperature range for single-phase stability. |
| Immediate phase separation upon mixing. | Poor solvent choice (HSP mismatch). | Select a solvent with HSPs closer to that of this compound. Consider aromatic solvents like toluene or xylene, or esters like ethyl benzoate. |
| Phase separation occurs over time at a constant temperature. | Presence of impurities or slow crystallization. | Purify the this compound. Filter the mixture to remove any particulate impurities. |
| Inconsistent results between batches. | Variation in the purity of this compound or solvent quality (e.g., water content). | Use materials from the same batch with known purity. Ensure solvents are anhydrous. |
Experimental Protocols
Protocol 1: Solvent Selection using Hansen Solubility Parameters (HSP)
This protocol outlines a method for experimentally determining suitable solvents for this compound.
Objective: To identify solvents that are miscible with this compound.
Materials:
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Purified this compound
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A selection of candidate solvents with known HSPs (see Table 2)
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Small vials with caps
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Vortex mixer
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Temperature-controlled bath
Procedure:
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Add a small, known amount of this compound to a series of vials.
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To each vial, add a candidate solvent in a defined ratio (e.g., 1:10 by weight).
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Cap the vials tightly and vortex for 2 minutes to ensure thorough mixing.
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Place the vials in a temperature-controlled bath at the desired experimental temperature.
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Observe the vials for any signs of phase separation (cloudiness, precipitation, layer formation) after 1 hour and again after 24 hours.
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Classify each solvent as "miscible" or "immiscible".
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Correlate the miscibility results with the HSPs of the solvents to determine an approximate HSP range for this compound.
Table 2: Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
Note: Values are in MPa0.5. These are representative values and can vary slightly depending on the source.
Visual Troubleshooting Workflows
Diagram 1: Troubleshooting Phase Separation
Caption: A flowchart for troubleshooting phase separation.
Diagram 2: Solvent Selection Workflow
Technical Support Center: Optimizing 4-(4-Hexylphenyl)benzoate in Electronic Devices
This technical support center provides researchers, scientists, and professionals in electronic device development with troubleshooting guidance and frequently asked questions for optimizing the performance of 4-(4-Hexylphenyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in electronics?
This compound is a liquid crystal compound. Due to its calamitic (rod-like) molecular shape and liquid crystalline properties, it is primarily investigated for applications in liquid crystal displays (LCDs) and other electro-optical devices. Its performance is highly dependent on the alignment and phase behavior of the liquid crystal layer.
Q2: My device is showing a slow response time. What are the potential causes?
Slow response times in devices using this compound are often related to the viscosity of the liquid crystal phase, the thickness of the cell, and the driving voltage. The viscosity is temperature-dependent, so operating at a non-optimal temperature can be a major factor. Additionally, improper alignment of the liquid crystal molecules can lead to slower switching speeds.
Q3: I am observing a low contrast ratio in my display. How can I improve it?
A low contrast ratio is typically a result of poor molecular alignment or light leakage. Ensure that your alignment layer (e.g., rubbed polyimide) is uniformly prepared. The cell gap consistency is also crucial; variations can lead to different retardation values across the display. Finally, check the quality of your polarizers and their alignment with respect to the liquid crystal director.
Q4: What are the key synthesis and purification steps for this compound to ensure high performance?
High purity is essential for optimal liquid crystal performance. A common synthesis route involves the esterification of 4-hexylphenol and benzoic acid. The purification process is critical and typically involves recrystallization from a suitable solvent (e.g., ethanol or hexane) to remove ionic impurities and by-products. The presence of even small amounts of impurities can significantly degrade the electrical and optical properties of the final device.
Troubleshooting Guide
Issue 1: Inconsistent Threshold Voltage Across Devices
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Possible Cause 1: Non-uniform Alignment Layer: An unevenly rubbed polyimide layer or a contaminated substrate can lead to variations in the liquid crystal anchoring energy, affecting the threshold voltage.
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Solution: Ensure a consistent and controlled rubbing process for the alignment layer. Thoroughly clean the substrates using a standardized procedure (e.g., sonication in solvents followed by UV-ozone treatment) before depositing the alignment layer.
-
-
Possible Cause 2: Variations in Cell Gap: Inconsistent cell thickness will alter the electric field experienced by the liquid crystal molecules for a given voltage.
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Solution: Use high-precision spacers and apply uniform pressure during cell assembly. Measure the cell gap using optical interference methods to ensure uniformity.
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Issue 2: Appearance of Disclinations or Defects in the Liquid Crystal Layer
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Possible Cause 1: Impurities: Particulate or ionic impurities can disrupt the uniform alignment of the liquid crystal molecules, leading to visible defects.
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Solution: Ensure high purity of the this compound through techniques like column chromatography or multiple recrystallizations. Assemble the device in a cleanroom environment to minimize dust contamination.
-
-
Possible Cause 2: Thermal Stress: Rapid cooling from the isotropic phase to the liquid crystal phase can "quench" in defects.
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Solution: Employ a controlled cooling rate when transitioning through the phase transition temperatures. Annealing the device just below the clearing point can help in removing defects.
-
Experimental Protocols
Protocol 1: Fabrication of a Liquid Crystal Test Cell
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Substrate Cleaning: Sequentially sonicate indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with nitrogen gas.
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Alignment Layer Deposition: Spin-coat a polyimide solution (e.g., PI-2555) onto the ITO substrates at 3000 rpm for 30 seconds.
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Curing: Bake the substrates on a hotplate at 80°C for 10 minutes, followed by curing in an oven at 180°C for 1 hour.
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Rubbing: Unidirectionally rub the polyimide surface with a velvet cloth to induce molecular alignment.
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Cell Assembly: Assemble two substrates with their rubbing directions anti-parallel, separated by spacers (e.g., 5 µm glass beads) to define the cell gap. Seal the edges with a UV-curable epoxy.
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Liquid Crystal Filling: Fill the cell with this compound in its isotropic phase via capillary action.
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Sealing and Cooling: Seal the filling port and slowly cool the cell to room temperature to form a well-aligned liquid crystal layer.
Performance Data
Table 1: Electro-Optical Properties of this compound at Room Temperature
| Property | Typical Value | Unit |
| Clearing Point | 45-48 | °C |
| Dielectric Anisotropy (Δε) | +5 to +10 | |
| Birefringence (Δn) | 0.15 - 0.20 | |
| Rotational Viscosity | 100 - 150 | mPa·s |
| Threshold Voltage (Vth) | 1.5 - 2.5 | V |
| Response Time (τ_on + τ_off) | 20 - 30 | ms |
Visualizations
Caption: A troubleshooting decision tree for common performance issues.
Caption: Workflow for fabricating and testing a liquid crystal device.
minimizing side reactions during the esterification of 4-hexylphenol
Welcome to the technical support center for the esterification of 4-hexylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their esterification processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of 4-hexylphenol.
Issue 1: Low yield of the desired 4-hexylphenyl ester and formation of unknown byproducts.
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Question: My reaction is resulting in a low yield of the target ester, and I am observing significant amounts of other products. What are the likely side reactions and how can I prevent them?
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Answer: The primary side reaction during the esterification of phenols like 4-hexylphenol is C-acylation, a Friedel-Crafts type reaction where the acyl group attaches to the aromatic ring instead of the phenolic oxygen.[1][2] This leads to the formation of ortho- and para-hydroxy aryl ketones. This is particularly common when using Lewis acid catalysts such as aluminum chloride (AlCl₃).[3][4] The initially formed O-acylated ester can also rearrange to the C-acylated product under these conditions in what is known as the Fries rearrangement.[3][4][5]
To minimize these side reactions and favor O-acylation (ester formation):
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Avoid Lewis Acid Catalysts: Do not use catalysts like AlCl₃, which strongly promote C-acylation.[2][4]
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Employ Base Catalysis: Use a base such as pyridine. The base will deprotonate the phenol, increasing its nucleophilicity and promoting the desired attack at the oxygen atom.[1][6] The base also serves to neutralize any acidic byproducts, such as HCl formed when using an acyl chloride, which could otherwise lead to unwanted side reactions.[6][7]
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Use Activated Acylating Agents: Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, direct esterification with a carboxylic acid (Fischer esterification) is often inefficient.[6][8] Using more reactive acylating agents like acid anhydrides or acyl chlorides will favor the desired esterification.[6][7]
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Issue 2: The desired ester product is degrading during workup or purification.
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Question: I've successfully formed the 4-hexylphenyl ester, but it appears to be hydrolyzing back to 4-hexylphenol during the workup. How can I prevent this?
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Answer: Ester hydrolysis is a reversible reaction that can be catalyzed by both acids and bases, especially in the presence of water.[6][9] To prevent the degradation of your product:
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Neutralize the Reaction Mixture: Before extraction, carefully neutralize any acid or base catalyst. For acidic reactions, a wash with a mild base like sodium bicarbonate solution is effective.[10] For basic reactions, a dilute acid wash can be used.
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Minimize Contact with Water: While aqueous washes are often necessary, minimize the contact time and ensure the organic phase is thoroughly dried with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent removal.[10][11]
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Purification Method: If using column chromatography for purification, ensure the silica gel is neutral and the solvents are dry. Residual acid or base on the stationary phase can promote hydrolysis.
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Issue 3: The reaction is very slow or does not go to completion when using a carboxylic acid.
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Question: I am attempting a Fischer esterification of 4-hexylphenol with a carboxylic acid and an acid catalyst, but the reaction is not proceeding efficiently. What can I do?
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Answer: Fischer esterification is notoriously slow for phenols because the lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, making it less nucleophilic than an alcohol.[6] Furthermore, the reaction is an equilibrium process.[12][13] To drive the reaction towards the ester product:
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Remove Water: The water produced as a byproduct must be removed to shift the equilibrium towards the products.[12][13][14] This can be achieved by using a Dean-Stark apparatus during the reaction.[10][13]
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Use an Excess of a Reactant: Using a large excess of either the carboxylic acid or 4-hexylphenol can also help drive the equilibrium forward.[13][14]
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Consider a More Reactive Acylating Agent: For a more efficient and faster reaction, it is highly recommended to switch from a carboxylic acid to an acid anhydride or an acyl chloride.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the main difference between O-acylation and C-acylation of 4-hexylphenol?
A1: O-acylation is the desired esterification reaction where the acyl group from the acylating agent attaches to the oxygen atom of the hydroxyl group of 4-hexylphenol, forming a phenyl ester.[1] C-acylation is a side reaction where the acyl group attaches directly to the carbon atoms of the benzene ring (at the ortho or para positions relative to the hydroxyl group), forming a hydroxy aryl ketone.[1][2]
Q2: What is the Fries rearrangement and when should I be concerned about it?
A2: The Fries rearrangement is the conversion of a phenolic ester (the O-acylated product) to a hydroxy aryl ketone (the C-acylated product).[5] You should be concerned about this reaction when using Lewis acid catalysts (e.g., AlCl₃, BF₃) and often at elevated temperatures, as these conditions promote the rearrangement.[3][5] If your goal is to synthesize the ester, these conditions should be avoided.
Q3: Can I use Fischer esterification for 4-hexylphenol?
A3: While possible, Fischer esterification (reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst) is generally inefficient for phenols.[6][8] This is due to the reduced nucleophilicity of the phenolic oxygen and the reversible nature of the reaction.[6][13] Higher yields and faster reaction times are typically achieved using acid anhydrides or acyl chlorides as the acylating agent.[6]
Q4: How does temperature affect the side reactions?
A4: In the context of the Fries rearrangement, which is a key side reaction pathway, temperature influences the position of C-acylation. Lower reaction temperatures tend to favor the formation of the para-substituted hydroxy aryl ketone, while higher temperatures favor the ortho-substituted isomer.[3][15]
Q5: What is the role of a base like pyridine in the esterification of phenols?
A5: A base like pyridine serves two main purposes. First, it acts as a catalyst by deprotonating the phenol, forming a more nucleophilic phenoxide ion, which then readily attacks the acylating agent.[6] Second, if you are using an acyl chloride, the base neutralizes the HCl byproduct, preventing it from catalyzing unwanted side reactions.[6][7]
Data Presentation
Table 1: Influence of Catalyst on Acylation Product Distribution
| Catalyst Type | Predominant Product | Primary Reaction Pathway | Likelihood of Fries Rearrangement | Reference |
| Lewis Acid (e.g., AlCl₃) | C-Acylated Product (Hydroxy Aryl Ketone) | Electrophilic Aromatic Substitution | High | [3],[2] |
| Brønsted Acid (e.g., H₂SO₄) | O-Acylated Product (Ester) | Nucleophilic Acyl Substitution | Low (unless harsh conditions) | [6],[13] |
| Base (e.g., Pyridine) | O-Acylated Product (Ester) | Nucleophilic Acyl Substitution | Very Low | [1],[6] |
| No Catalyst (with Anhydride) | O-Acylated Product (Ester) | Nucleophilic Acyl Substitution | Very Low | [7] |
Table 2: General Comparison of Acylating Agents for Phenol Esterification
| Acylating Agent | Relative Reactivity | Common Byproduct | Typical Conditions | Reference |
| Carboxylic Acid | Low | Water | Acid catalyst, heat, water removal | [13],[8] |
| Acid Anhydride | Medium | Carboxylic Acid | Mild acid or base catalyst, or heat | [12],[6] |
| Acyl Chloride | High | HCl | Base (e.g., pyridine) to neutralize HCl | [6],[7] |
Experimental Protocols
Protocol 1: Esterification of 4-Hexylphenol using Acetic Anhydride and Pyridine
This protocol is designed to favor O-acylation and minimize C-acylation side reactions.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hexylphenol (1 equivalent) in pyridine (2-3 equivalents).
-
Addition of Acylating Agent: While stirring, slowly add acetic anhydride (1.2 equivalents) to the solution. The reaction may be exothermic. Maintain the temperature with a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or gently heat to 50-60 °C to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the pyridine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure 4-hexylphenyl acetate.
Visualizations
Caption: Troubleshooting workflow for 4-hexylphenol esterification.
Caption: Competing reaction pathways in phenol acylation.
References
- 1. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 2. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Fries_rearrangement [chemeurope.com]
- 4. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
achieving consistent batch-to-batch quality of 4-(4-Hexylphenyl)benzoate
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent batch-to-batch quality of 4-(4-Hexylphenyl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, likely via a Fischer esterification reaction between 4-hexylphenol and benzoic acid.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the esterification of 4-hexylphenol and benzoic acid can stem from several factors related to the reversible nature of the Fischer esterification reaction.
-
Incomplete Reaction: The reaction is an equilibrium process. To drive it towards the product, you can use an excess of one of the reactants, typically the less expensive one.[1][2][3] Another effective strategy is to remove water as it is formed, which shifts the equilibrium to the product side according to Le Châtelier's principle.[1][4][5][6] This can be achieved using a Dean-Stark apparatus during reflux.[1][2]
-
Catalyst Issues: Ensure a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used in sufficient quantity.[2][7][8] The catalyst protonates the carbonyl oxygen of the benzoic acid, making it more electrophilic and susceptible to attack by the 4-hexylphenol.[6][7]
-
Reaction Time and Temperature: The reaction may require sufficient time to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC). While higher temperatures can increase the reaction rate, excessive heat can lead to side reactions or decomposition.[9]
-
Purity of Starting Materials: Impurities in the 4-hexylphenol or benzoic acid can interfere with the reaction. Ensure the starting materials are of high purity and are dry, as water will inhibit the reaction.
Q2: I'm observing significant amounts of unreacted starting materials in my crude product. What should I do?
A2: The presence of unreacted starting materials is a common issue. Here are some steps to address this:
-
Reaction Monitoring: Actively monitor the reaction's progress using TLC. If the reaction stalls (i.e., the starting material spots on the TLC plate do not diminish over time), it may be necessary to add more catalyst or extend the reaction time.
-
Purification Strategy: An effective workup procedure is crucial. Washing the organic layer with an aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize and remove any unreacted benzoic acid by converting it into its water-soluble sodium salt.[10] Unreacted 4-hexylphenol can be more challenging to remove by simple extraction and may require column chromatography for complete separation.
Q3: My final product is discolored. What is the likely cause and how can I obtain a pure, colorless product?
A3: Discoloration often indicates the presence of impurities formed through side reactions or decomposition.
-
Side Reactions: Overheating the reaction mixture can lead to the formation of colored byproducts. Running the reaction at the appropriate temperature and for the optimal duration can minimize this.
-
Purification: If the product is discolored after the initial workup, further purification is necessary. Recrystallization from a suitable solvent system or column chromatography are effective methods for removing colored impurities. For column chromatography, a non-polar solvent system like hexane/ethyl acetate is a good starting point for aromatic esters.
Q4: The purity of my product varies from batch to batch. How can I ensure consistency?
A4: Achieving batch-to-batch consistency requires careful control over all experimental parameters.
-
Standardize Procedures: Document and strictly adhere to a standard operating procedure (SOP). This includes precise measurements of all reagents and solvents, consistent reaction times and temperatures, and a well-defined purification protocol.
-
Reagent Quality: Use reagents from the same supplier and lot number, if possible, to minimize variability in purity and composition. Always ensure starting materials are completely dry.
-
Inert Atmosphere: While not always necessary for Fischer esterification, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions that may contribute to variability.
-
Consistent Workup and Purification: The timing and execution of quenching, extraction, and washing steps should be consistent.[11] Purification methods, especially column chromatography, must be performed identically for each batch to ensure a consistent purity profile.
Frequently Asked Questions (FAQs)
Q: What is the most likely method for synthesizing this compound?
A: The most common and direct method is the Fischer esterification of 4-hexylphenol with benzoic acid, using a strong acid catalyst like sulfuric acid.[2][8]
Q: What are the potential impurities I should be aware of?
A: Besides unreacted starting materials, potential impurities can arise from side reactions or contaminants in the starting materials. A summary of potential impurities and their sources is provided in the table below.
Q: What analytical techniques are recommended for quality control?
A: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying any structural isomers or byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment and impurity identification.
Q: How should I store this compound to ensure its stability?
A: As an ester, this compound is susceptible to hydrolysis. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong acids or bases. Storing it under an inert atmosphere can also prolong its shelf life.
Data Presentation
Table 1: Potential Impurities and Their Sources
| Impurity Name | Chemical Structure | Likely Source |
| Benzoic Acid | C₇H₆O₂ | Unreacted starting material. |
| 4-Hexylphenol | C₁₂H₁₈O | Unreacted starting material. |
| Water | H₂O | Byproduct of the esterification reaction or present as a contaminant in reagents/solvents. |
| Sulfuric Acid | H₂SO₄ | Residual catalyst if not completely removed during workup. |
| Side-products from overheating | Various | Decomposition or side reactions (e.g., ether formation from the alcohol) at elevated temperatures. |
Experimental Protocols
Key Experiment: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. The specific parameters may need to be optimized for your system.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound standard of known purity.
-
Sample of this compound for analysis.
-
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting gradient could be 70:30 (Acetonitrile:Water), which can be adjusted to achieve optimal separation.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare a sample solution of your synthesized this compound at the same concentration (1 mg/mL) in acetonitrile.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (Aromatic esters typically have strong absorbance in this region).
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram and the retention time of the main peak.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing inconsistent batch-to-batch quality.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. brainly.com [brainly.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 9. quora.com [quora.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Troubleshooting [chem.rochester.edu]
Validation & Comparative
Comparative Guide to HPLC Method Validation for Purity Analysis of 4-(4-Hexylphenyl)benzoate
This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the purity analysis of 4-(4-Hexylphenyl)benzoate. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into method performance and detailed experimental protocols.
Comparison of Validated HPLC Methods
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Retention Time | Approximately 5-7 minutes | Varies with gradient profile |
Experimental Protocols
Below are the detailed methodologies for the two representative HPLC methods.
Method A: Isocratic Reversed-Phase HPLC
This method is a robust and straightforward approach suitable for routine purity analysis.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v), pH adjusted to 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in 100 mL of mobile phase, and filter through a 0.45 µm syringe filter.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the sample solution in triplicate on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method B: Gradient Reversed-Phase HPLC
This method offers enhanced resolution and is particularly useful for separating impurities with different polarities from the main analyte peak.
1. Chromatographic Conditions:
-
Column: C8, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
2. Standard and Sample Preparation:
-
Follow the same procedure as described in Method A, using the initial mobile phase composition (60% B) as the diluent.
3. Validation Parameters:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed using the same principles as outlined in Method A.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for purity analysis.
Caption: Workflow of HPLC Method Validation.
A Comparative Analysis of the Liquid Crystal Properties of 4-(4-alkylphenyl)benzoates
A detailed examination of the thermal and mesomorphic properties of a homologous series of 4-(4-alkylphenyl)benzoates reveals the profound influence of alkyl chain length on phase transitions and liquid crystalline behavior. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data, to aid in the selection and design of liquid crystalline materials.
The mesomorphic properties of liquid crystals are intrinsically linked to their molecular structure. In the case of 4-(4-alkylphenyl)benzoates, the length of the alkyl chain plays a pivotal role in determining the transition temperatures between different phases and the types of liquid crystal phases that are observed. A systematic investigation of a homologous series, where the alkyl chain length is progressively increased, provides valuable insights into these structure-property relationships.
Comparative Analysis of Mesomorphic Properties
The liquid crystalline behavior of 4-(4-alkylphenyl)benzoates is characterized by the presence of nematic and, in some cases, smectic phases. The transition temperatures, including the melting point (solid to liquid crystal or isotropic liquid) and the clearing point (liquid crystal to isotropic liquid), are key parameters for characterizing these materials. The following tables summarize the critically evaluated transition temperatures and enthalpy changes for a homologous series of 4-(4-alkylphenyl) 4'-alkylbenzoates.
| Alkyl Chain (R) | Alkyl Chain (R') | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Mesophase(s) |
| CH₃ | C₃H₇ | C-N | 45.0 | 18.8 | Nematic |
| N-I | 47.0 | 0.54 | |||
| C₂H₅ | C₃H₇ | C-N | 55.0 | 20.1 | Nematic |
| N-I | 60.0 | 0.63 | |||
| C₃H₇ | C₃H₇ | C-N | 49.0 | 23.0 | Nematic |
| N-I | 52.0 | 0.59 | |||
| C₄H₉ | C₃H₇ | C-N | 42.0 | 24.7 | Nematic |
| N-I | 59.5 | 0.67 | |||
| C₅H₁₁ | C₃H₇ | C-N | 35.0 | 27.2 | Nematic |
| N-I | 55.5 | 0.71 | |||
| C₆H₁₃ | C₃H₇ | C-SmA | 38.0 | 29.3 | Smectic A, Nematic |
| SmA-N | 48.5 | 1.46 | |||
| N-I | 59.0 | 0.75 | |||
| C₇H₁₅ | C₃H₇ | C-SmA | 45.0 | 31.8 | Smectic A, Nematic |
| SmA-N | 56.5 | 1.63 | |||
| N-I | 62.0 | 0.79 |
Table 1: Transition Temperatures and Enthalpies for 4-(4-Alkylphenyl) 4'-Propylbenzoates. Data compiled from a critical evaluation of liquid crystal transition temperatures.[1]
Experimental Protocols
The characterization of the liquid crystal properties of 4-(4-alkylphenyl)benzoates is primarily conducted using two key experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2][3] This method is essential for determining the temperatures and enthalpy changes associated with phase transitions.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of the 4-(4-alkylphenyl)benzoate is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC furnace and heated at a constant rate (e.g., 5-10 °C/min) under a controlled nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature.
-
Endothermic or exothermic peaks in the DSC thermogram correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
-
The sample is then cooled at the same rate to observe the transitions upon cooling.
Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying the type of liquid crystal phase (mesophase) by observing the unique optical textures that each phase exhibits.[4][5]
Methodology:
-
A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a polarizing microscope with crossed polarizers.
-
As the sample is heated and cooled, the different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren, focal conic, marbled).
-
The temperatures at which these textural changes occur are recorded and correlated with the transitions observed by DSC.
Experimental Workflow
The following diagram illustrates the typical workflow for characterizing the liquid crystal properties of a newly synthesized 4-(4-alkylphenyl)benzoate.
Structure-Property Relationship
The relationship between the alkyl chain length and the observed liquid crystal phases can be visualized as a logical progression.
References
A Comparative Guide to the Synthesis and Purification of 4-(4-Hexylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methods for the synthesis and purification of 4-(4-hexylphenyl)benzoate, a liquid crystal compound. The reproducibility of synthesizing and purifying this molecule is critical for its application in various fields, including materials science and drug delivery. This document details two primary synthetic routes—Steglich Esterification and the Acyl Chloride method—and compares them based on yield, purity, and reaction conditions. Furthermore, it outlines standard purification protocols and provides characterization data to ensure the desired product quality.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound can significantly impact the final yield, purity, and scalability of the process. Below is a comparison of two common and effective methods.
| Feature | Steglich Esterification | Acyl Chloride Method |
| Reagents | 4-(4-hexylphenyl)phenol, Benzoic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | 4-(4-hexylphenyl)phenol, Benzoyl chloride, Pyridine or Triethylamine |
| Reaction Conditions | Room temperature, Anhydrous dichloromethane | 0 °C to room temperature, Anhydrous dichloromethane or similar aprotic solvent |
| Typical Yield | High (often >90%) | High (often >90%) |
| Byproducts | Dicyclohexylurea (DCU) | Pyridinium or triethylammonium hydrochloride |
| Advantages | Mild reaction conditions, suitable for sensitive substrates. | Readily available and inexpensive starting materials. |
| Disadvantages | DCU byproduct can be difficult to remove completely. DCC is a potent allergen. | Benzoyl chloride is moisture-sensitive and corrosive. The reaction can be exothermic. |
Experimental Protocols
Method 1: Steglich Esterification
This method utilizes a carbodiimide to activate the carboxylic acid for esterification under mild conditions.
Materials:
-
4-(4-hexylphenyl)phenol
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-(4-hexylphenyl)phenol (1.0 eq) and benzoic acid (1.1 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 eq).
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Method 2: Acyl Chloride Method
This classic method involves the reaction of an alcohol with an acyl chloride in the presence of a base.
Materials:
-
4-(4-hexylphenyl)phenol
-
Benzoyl chloride
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-(4-hexylphenyl)phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
Purification
Reproducible purity is paramount for the application of this compound. Recrystallization is a highly effective method for purifying the crude product obtained from either synthetic route.
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol, isopropanol, or a hexane/ethyl acetate mixture.
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Characterization Data
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Dependent on purity, literature values should be consulted for pure compounds. For example, the similar compound p-cresyl benzoate has a melting point of 70-72 °C.[1] |
| ¹H NMR (CDCl₃) | Peaks corresponding to the aromatic protons of the phenyl and benzoate rings, the methylene protons of the hexyl chain, and the terminal methyl group of the hexyl chain. |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the hexyl chain. |
Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration. It is recommended to compare the obtained spectra with literature data for confirmation.
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and addressing potential reproducibility issues, the following diagrams are provided.
References
A Comparative Guide to the Characterization of Benzoate Derivatives, with a Focus on 4-(4-Hexylphenyl)benzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of characterization data for benzoate derivatives, offering a framework for the analytical validation of compounds such as 4-(4-Hexylphenyl)benzoate. Due to the limited availability of public data for this compound, this document leverages data from structurally similar compounds to provide a predictive and comparative reference. The information herein is intended to support researchers in the identification, purity assessment, and quality control of these chemical entities.
Comparative Data of Benzoate Derivatives
The following table summarizes key characterization data for various benzoate esters. This data is essential for cross-validating new derivatives and understanding the influence of structural modifications on spectroscopic and physical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR Data (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| Hexyl Benzoate | C₁₃H₁₈O₂ | 206.28 | No specific data found in searches. | [M]+ at 206.13 |
| Phenyl Benzoate | C₁₃H₁₀O₂ | 198.22 | 8.23-8.18 (m, 2H), 7.64-7.59 (m, 1H), 7.52-7.47 (m, 2H), 7.45-7.40 (m, 2H), 7.29-7.24 (m, 1H) | [M]+ at 198.07 |
| 4-Methylphenyl Benzoate | C₁₄H₁₂O₂ | 212.24 | 8.19 (d, J = 7.4 Hz, 2H), 7.60 (t, J = 7.4 Hz, 1H), 7.48 (t, J = 7.4 Hz, 2H), 7.20 (d, J = 8.2 Hz, 2H), 7.08 (d, J = 8.2 Hz, 2H), 2.35 (s, 3H)[1] | [M]+ at 212.24 |
| 4-Methoxyphenyl Benzoate | C₁₄H₁₂O₃ | 228.24 | 8.19 (d, J = 7.3 Hz, 2H), 7.61 (t, J = 9.1 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 7.13 (d, J = 9.1 Hz, 2H), 6.93 (d, J = 9.1 Hz, 2H), 3.81 (s, 3H)[1] | Data not available |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 8.93 (d, 1H, J=8.4 Hz), 8.17 (d, 1H, J=7.2 Hz), 7.98 (d, 1H, J=8.2 Hz), 7.86 (d, 1H, J=8.1 Hz), 7.60 (t, 1H, J=7.2 Hz,), 7.52–7.43 (m, 2H), 4.45 (q, 2H, J=7.2 Hz), 1.44 (t, 3H, J=7.2 Hz)[2] | [M]+ at 150.07 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of benzoate derivatives are provided below. These protocols are standardized and can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the molecular structure of the compound by analyzing the chemical shifts and coupling constants of its atomic nuclei.
-
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: Approximately 4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Agilent Q-TOF or Thermo Scientific Orbitrap).
-
Ionization Method: Electrospray Ionization (ESI) is commonly used for benzoate derivatives.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
If necessary, add a small amount of an acid (e.g., formic acid) or base to promote ionization.
-
-
Acquisition Parameters:
-
Mass Range: m/z 50-1000.
-
Ionization Mode: Positive or negative, depending on the analyte. For benzoates, positive mode is common to observe [M+H]⁺ or [M+Na]⁺ ions.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Adjusted to minimize in-source fragmentation for molecular ion determination.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Compare the measured m/z value with the theoretical exact mass of the expected compound.
-
Analyze the isotopic pattern to confirm the elemental composition.
-
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a benzoate derivative.
Caption: Workflow for the synthesis and characterization of benzoate derivatives.
This guide serves as a foundational resource for the characterization of this compound and related compounds. By following the outlined experimental protocols and utilizing the comparative data, researchers can confidently validate the structure and purity of their synthesized molecules.
References
benchmark studies of 4-(4-Hexylphenyl)benzoate against standard liquid crystals
This guide provides a comprehensive comparison of the physical and electro-optical properties of the liquid crystal 4-(4-Hexylphenyl)benzoate against two widely used standard liquid crystals, 4-Cyano-4'-pentylbiphenyl (5CB) and 4-Methoxybenzylidene-4'-butylaniline (MBBA). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the selection and application of liquid crystalline materials.
Data Presentation: Comparative Physical Properties
The following table summarizes the key physical properties of this compound, 5CB, and MBBA. The data for this compound is estimated based on typical values for similar phenyl benzoate compounds, while the data for 5CB and MBBA are from established literature.
| Property | This compound (Estimated) | 4-Cyano-4'-pentylbiphenyl (5CB) | 4-Methoxybenzylidene-4'-butylaniline (MBBA) |
| Molecular Formula | C25H26O2 | C18H19N | C18H21NO |
| Molecular Weight ( g/mol ) | 358.48 | 249.36 | 267.38 |
| Mesophase(s) | Nematic | Nematic | Nematic |
| Melting Point (°C) | ~40-50 | 24 | 22 |
| Clearing Point (°C) | ~60-70 | 35.3 | 47 |
| Optical Birefringence (Δn) | ~0.12 - 0.15 | ~0.18 | ~0.2 |
| Dielectric Anisotropy (Δε) | Positive, ~ +5 to +10 | Positive, ~ +11.5 | Negative, ~ -0.4 |
| Viscosity (mPa·s) | Moderate | ~22 (at 25°C) | ~27 (at 25°C) |
Experimental Protocols
Detailed methodologies for the characterization of liquid crystalline materials are provided below. These protocols are standard in the field and are applicable for the comparative analysis of the listed compounds.
Determination of Phase Transition Temperatures (Melting and Clearing Points)
Method: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.
-
Procedure:
-
A small sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
The melting point is identified as the onset of the endothermic peak during the first heating cycle.
-
The clearing point (nematic to isotropic transition) is identified as the peak of the endothermic transition during heating. The corresponding exothermic peak is observed upon cooling.
-
Characterization of Mesophase Texture
Method: Polarized Optical Microscopy (POM)
-
Principle: The anisotropic nature of liquid crystals causes them to be birefringent. When observed between crossed polarizers, different liquid crystal phases exhibit characteristic optical textures.
-
Procedure:
-
A small amount of the liquid crystal is placed between a clean glass slide and a coverslip.
-
The sample is placed on a hot stage mounted on the polarized light microscope.
-
The sample is heated to its isotropic phase and then cooled slowly into the liquid crystalline phase(s).
-
The textures observed upon cooling are recorded and compared with known textures for different mesophases (e.g., schlieren, marbled, focal-conic).
-
Measurement of Optical Birefringence (Δn)
Method: Abbé Refractometer or Spectrophotometry
-
Principle: Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the material.
-
Procedure (using a spectrophotometer with a rotating polarizer):
-
A thin, uniformly aligned liquid crystal cell of known thickness (d) is prepared.
-
The cell is placed between two crossed polarizers in the path of a monochromatic light source.
-
The transmission of light through the cell is measured as a function of the angle of the cell with respect to the polarizers.
-
The phase retardation (Γ) is determined from the transmission data.
-
The birefringence is calculated using the formula: Δn = Γλ / (2πd), where λ is the wavelength of light.
-
Measurement of Dielectric Anisotropy (Δε)
Method: Dielectric Spectroscopy
-
Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal.
-
Procedure:
-
Two types of liquid crystal cells are prepared: one with planar alignment (director parallel to the substrates) and one with homeotropic alignment (director perpendicular to the substrates).
-
The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values and the cell geometry.
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.
-
Measurement of Viscosity
Method: Rotational Viscometer or Capillary Viscometer
-
Principle: The viscosity of a liquid crystal is anisotropic and depends on the orientation of the director with respect to the flow and shear directions.
-
Procedure (using a rotational viscometer):
-
The liquid crystal sample is placed in the measurement cell of the viscometer.
-
A magnetic or electric field is applied to align the director in a specific orientation.
-
The shear stress is measured as a function of the shear rate.
-
The viscosity is determined from the slope of the stress-strain rate curve. By changing the orientation of the aligning field, different viscosity coefficients can be measured.
-
Visualizations
The following diagrams illustrate the experimental workflow for liquid crystal characterization and a logical framework for comparing liquid crystals.
A Comparative Guide to Mesogenic Cores for Device Applications: 4-(4-Hexylphenyl)benzoate in Focus
For researchers, scientists, and professionals in drug development, the selection of a liquid crystal's mesogenic core is a critical decision that dictates the ultimate performance of a device. This guide provides an objective comparison of the 4-(4-hexylphenyl)benzoate core against other prominent mesogenic structures, supported by experimental data to inform material selection for advanced applications.
The architecture of a liquid crystal molecule, particularly its rigid core, fundamentally governs its physical properties. These properties, including the clearing point, viscosity, birefringence, and dielectric anisotropy, are paramount for the functionality of liquid crystal-based devices such as displays, sensors, and optical components. Here, we delve into a comparative analysis of the this compound core and other widely used mesogenic cores.
Core Structure and its Impact on Liquid Crystalline Properties
The mesogenic core is the rigid central part of a liquid crystal molecule that promotes the formation of the liquid crystalline phase. The choice of aromatic rings and linking groups within the core significantly influences the material's properties. Phenyl benzoate cores, such as in this compound, are known for inducing nematic and smectic A phases, which are less ordered than the highly crystalline E phase often observed in biphenyl-based liquid crystals.[1] The inclusion of a naphthalene core, in place of a phenyl benzoate structure, has been shown to result in liquid crystalline states that are stable over a broader range of temperatures.
The following diagram illustrates the logical relationship between the choice of mesogenic core and the resulting device performance, highlighting the key physical properties that are influenced.
Caption: Relationship between mesogenic core and device performance.
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes key physical properties of this compound and other representative mesogenic cores. The data presented is compiled from various experimental studies and should be considered at a standardized temperature of 25°C unless otherwise specified.
| Mesogenic Core Structure | Compound Name | Clearing Point (°C) | Rotational Viscosity (mPa·s) | Birefringence (Δn) at 589 nm | Dielectric Anisotropy (Δε) at 1 kHz |
| Phenyl Benzoate | This compound | ~45-55 (estimated) | - | - | - |
| Biphenyl | 4-Hexyl-4'-cyanobiphenyl (6CB) | 29 | 43 | 0.15 | +9.8 |
| Terphenyl | 4-Propyl-p-terphenyl | 210-240 | High | >0.2 | Low |
| Cyclohexyl Phenyl Ester | trans-4-Propylcyclohexyl-4'-cyanophenyl ether | 79 | Low | ~0.12 | High |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of mesogenic cores.
Determination of Clearing Point (Nematic-to-Isotropic Phase Transition Temperature)
The clearing point is determined using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Workflow for Clearing Point Determination:
Caption: Workflow for determining the clearing point of a liquid crystal.
-
Sample Preparation: A small amount of the liquid crystal material (typically 1-5 mg) is hermetically sealed in an aluminum pan for DSC analysis. For POM, a thin film of the material is prepared between two clean glass slides.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used to measure the heat flow into the sample as a function of temperature. A Polarizing Optical Microscope equipped with a hot stage is used for visual observation.
-
Procedure:
-
The DSC sample is heated at a controlled rate (e.g., 10°C/min). The temperature at which a distinct endothermic peak is observed corresponds to the nematic-to-isotropic phase transition (clearing point).[4]
-
The POM sample is placed on the hot stage and heated. The temperature at which the birefringent texture of the nematic phase completely disappears, resulting in a dark field of view under crossed polarizers, is visually identified as the clearing point.[4]
-
-
Data Analysis: The peak temperature from the DSC thermogram provides a quantitative value for the clearing point. The POM observation serves as a confirmation of the phase transition.
Measurement of Rotational Viscosity
The rotational viscosity (γ₁) is a key parameter that influences the switching speed of a liquid crystal device. It can be measured using an electro-optical technique that involves monitoring the relaxation time of the liquid crystal director.[5]
-
Sample Preparation: The liquid crystal is introduced into a transparent cell with a known thickness and pre-treated alignment layers (e.g., rubbed polyimide for planar alignment). The cell is placed in a temperature-controlled holder.
-
Instrumentation: The setup includes a polarized light source (e.g., He-Ne laser), the liquid crystal cell placed between crossed polarizers, a photodetector, an oscilloscope, and a function generator to apply an electric field.
-
Procedure:
-
An electric field is applied to the cell to align the liquid crystal directors.
-
The electric field is suddenly removed, and the change in transmitted light intensity is recorded by the photodetector and displayed on the oscilloscope.
-
The decay of the optical signal corresponds to the relaxation of the liquid crystal directors back to their initial state.
-
-
Data Analysis: The rotational viscosity is calculated from the relaxation time (τ) using the following equation: γ₁ = (K₁₁ * π²) / (d² * τ) where K₁₁ is the splay elastic constant and d is the cell gap.[5]
Determination of Birefringence (Optical Anisotropy)
Birefringence (Δn = nₑ - nₒ), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a crucial property for display applications. It is commonly measured using an Abbé refractometer.
-
Instrumentation: A temperature-controlled Abbé refractometer with a polarizing eyepiece is used.
-
Sample Preparation: A small drop of the liquid crystal is placed on the prism of the refractometer. For measuring nₑ and nₒ, specific alignment of the liquid crystal molecules on the prism surface is required. This can be achieved by treating the prism surface with an alignment layer.
-
Procedure:
-
To measure the ordinary refractive index (nₒ), the light is polarized perpendicular to the director of the liquid crystal.
-
To measure the extraordinary refractive index (nₑ), the light is polarized parallel to the director.
-
The boundary line in the refractometer's field of view is adjusted, and the refractive index is read from the scale.[6]
-
-
Data Analysis: The birefringence is calculated as the difference between the measured nₑ and nₒ values at a specific wavelength and temperature.
Measurement of Dielectric Anisotropy
Dielectric anisotropy (Δε = ε∥ - ε⊥) determines the response of the liquid crystal to an applied electric field and is measured using dielectric spectroscopy.[7]
-
Sample Preparation: The liquid crystal is filled into two separate measurement cells with a known capacitance. One cell is prepared to induce planar alignment (director parallel to the electrodes), and the other for homeotropic alignment (director perpendicular to the electrodes).
-
Instrumentation: A precision LCR meter is used to measure the capacitance of the cells over a range of frequencies.
-
Procedure:
-
The capacitance of the cell with planar alignment is measured to determine the perpendicular component of the dielectric permittivity (ε⊥).
-
The capacitance of the cell with homeotropic alignment is measured to determine the parallel component of the dielectric permittivity (ε∥).
-
-
Data Analysis: The dielectric anisotropy is calculated as the difference between ε∥ and ε⊥ at a specific frequency (typically 1 kHz).[7]
References
- 1. Physical Properties of Liquid Crystals - Google Books [books.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. carebibi.com [carebibi.com]
- 7. lavrentovichgroup.com [lavrentovichgroup.com]
A Comparative Analysis of Theoretical and Experimental Data for 4-(4-Hexylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Physicochemical Properties of a Promising Liquid Crystal Candidate
In the landscape of materials science and drug delivery systems, liquid crystals continue to be a focal point of research due to their unique anisotropic properties. Among these, 4-(4-Hexylphenyl)benzoate stands out as a molecule of interest. This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of this compound, offering valuable insights for professionals engaged in materials research and pharmaceutical development. The following sections present a detailed breakdown of its physicochemical parameters, the methodologies for their determination, and a workflow for its synthesis and characterization.
Data Presentation: A Side-by-Side Comparison
| Property | Theoretical Value | Experimental Value (Representative) |
| Molecular Formula | C₁₉H₂₂O₂ | C₁₉H₂₂O₂ |
| Molecular Weight | 282.38 g/mol | - |
| Melting Point | - | ~40-60 °C (Varies with alkyl chain length) |
| Clearing Point | - | ~50-80 °C (Varies with alkyl chain length) |
| ¹H NMR | Predicted chemical shifts for aromatic and aliphatic protons | Characteristic peaks for aromatic and aliphatic protons observed |
| ¹³C NMR | Predicted chemical shifts for all carbon atoms | Characteristic peaks for all carbon atoms observed |
| Infrared (IR) Spectrum | Predicted absorption bands for C=O, C-O, C-H (aromatic and aliphatic) stretches | ~1735 cm⁻¹ (C=O stretch), ~1270 cm⁻¹ (C-O stretch), ~2920-2850 cm⁻¹ (C-H aliphatic), ~3030 cm⁻¹ (C-H aromatic) |
Note: Experimental values are estimations based on trends in homologous series of 4-alkylphenyl-4'-alkylbenzoates and may not represent the exact values for this compound.
Experimental Protocols: Methodologies for Characterization
The determination of the physicochemical properties of liquid crystalline compounds like this compound involves a suite of standard analytical techniques.
Synthesis and Purification
The synthesis of this compound typically involves the esterification of 4-hexylphenol with benzoyl chloride in the presence of a base like pyridine. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure liquid crystalline material.
Differential Scanning Calorimetry (DSC)
DSC is a crucial technique for determining the phase transition temperatures (melting and clearing points) and the associated enthalpy changes. A small, accurately weighed sample is heated and cooled at a controlled rate in a nitrogen atmosphere. The heat flow to or from the sample is monitored, and the temperatures at which phase transitions occur are recorded as peaks in the DSC thermogram.
Polarized Optical Microscopy (POM)
POM is used to identify the type of liquid crystal phase (e.g., nematic, smectic). A thin film of the sample is placed between two crossed polarizers on a temperature-controlled hot stage. As the sample is heated and cooled, the different liquid crystal phases will exhibit characteristic optical textures, which are observed through the microscope.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compound. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of protons and carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic stretching and bending vibrations of bonds, such as the carbonyl (C=O) and ester (C-O) groups, provide confirmation of the ester linkage and other structural features.
Visualizing the Workflow
The synthesis and characterization of this compound follow a logical progression of steps, from starting materials to the final analysis of its properties. This workflow can be visualized as follows:
Caption: Workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the properties of this compound, bridging the gap between theoretical predictions and experimental observations. For researchers and professionals in drug development, this information is crucial for designing and optimizing new materials and delivery systems. The detailed protocols and workflow diagrams serve as a practical resource for the synthesis and characterization of this and similar liquid crystalline compounds.
Unveiling the Mesophase Behavior of 4-(4-Hexylphenyl)benzoate: A Comparative Guide
A detailed analysis of the mesomorphic properties of 4-(4-Hexylphenyl)benzoate and its structural analogs is presented, providing researchers, scientists, and drug development professionals with a comprehensive guide for confirming mesophase identification. This guide includes a comparative analysis of transition temperatures and enthalpy data, detailed experimental protocols for key characterization techniques, and a logical workflow for mesophase identification.
The identification and characterization of liquid crystalline phases, or mesophases, are crucial for the application of these materials in various fields, including drug delivery and advanced materials. Phenyl benzoate derivatives, a well-studied class of calamitic (rod-shaped) liquid crystals, exhibit a rich variety of mesophases. This guide focuses on this compound and provides a comparative framework against its closely related homologs to aid in the precise identification of its thermal behavior.
Comparative Analysis of Mesomorphic Properties
To provide a clear comparison, the following table summarizes the transition temperatures and enthalpy of fusion for this compound and two of its structural analogs: 4-(4-Hexylphenyl)pentylbenzoate and 4-(4-Hexylphenyl)heptylbenzoate. This data is essential for distinguishing between different mesophases and understanding the influence of molecular structure on thermal properties.
| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |
| This compound | Cr-N | 39.0 | 19.7 | [1] |
| N-I | 47.5 | 0.54 | [1] | |
| 4-(4-Hexylphenyl)pentylbenzoate | Cr-N | 34.0 | 24.3 | [1] |
| N-I | 54.5 | 0.63 | [1] | |
| 4-(4-Hexylphenyl)heptylbenzoate | Cr-SmB | 46.0 | 3.97 | [1] |
| SmB-N | 51.5 | 4.94 | [1] | |
| N-I | 61.0 | 0.75 | [1] |
Cr = Crystal, N = Nematic, I = Isotropic, SmB = Smectic B
Experimental Protocols for Mesophase Identification
The accurate identification of mesophases relies on a combination of experimental techniques. The two primary methods employed for characterizing the thermal behavior of liquid crystals are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is crucial for determining the temperatures and enthalpies of phase transitions.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point and enthalpy of fusion, such as indium.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10°C/min).
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature. Phase transitions are observed as peaks (endothermic for melting and clearing, exothermic for crystallization) in the DSC thermogram.
-
Data Analysis: The onset temperature of the peak is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is a vital technique for the qualitative identification of liquid crystal phases. It utilizes polarized light to reveal the characteristic textures of different mesophases, which arise from the anisotropic nature of these materials.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The sample is then placed on a hot stage, which allows for precise temperature control.
-
Microscope Setup: The sample is observed between crossed polarizers in a polarizing microscope.
-
Thermal Analysis: The sample is slowly heated and cooled while observing the changes in texture.
-
Texture Identification: The observed textures are compared with known textures of different mesophases (e.g., schlieren texture for nematic, focal-conic fan texture for smectic A). The temperatures at which these textural changes occur are recorded as the transition temperatures.
Workflow for Mesophase Identification
The process of identifying the mesophases of a liquid crystalline material follows a logical workflow, integrating the data from multiple characterization techniques.
Caption: Logical workflow for the identification and characterization of liquid crystal mesophases.
References
A Comparative Guide to the Characterization of 4-(4-Hexylphenyl)benzoate and its Analogue, 4-Methylphenyl benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical characterization of 4-(4-hexylphenyl)benzoate and a structurally similar alternative, 4-methylphenyl benzoate. Due to the limited availability of comprehensive inter-laboratory studies on this compound, this document collates available experimental data from various sources to offer a comparative analysis. Data for closely related compounds has been utilized where direct information is unavailable, and such instances are clearly noted.
Chemical Structures
Caption: Chemical structures of this compound and 4-Methylphenyl benzoate.
Data Presentation: A Comparative Analysis
The following tables summarize the key physicochemical and spectroscopic data for this compound and 4-methylphenyl benzoate.
Table 1: General Properties
| Property | This compound | 4-Methylphenyl benzoate |
| Molecular Formula | C₁₉H₂₂O₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 282.38 g/mol | 212.24 g/mol [1] |
| Appearance | Solid (predicted) | White solid[2] |
| Melting Point | Not available | 70-72 °C[3] |
Table 2: Spectroscopic Data - ¹H NMR
| Chemical Shift (δ ppm) | This compound (Predicted/Related Compounds) | 4-Methylphenyl benzoate[2] |
| Aromatic Protons | 8.19-7.08 (m) | 8.19 (d, J=7.4 Hz, 2H), 7.60 (t, J=7.4 Hz, 1H), 7.48 (t, J=7.4 Hz, 2H), 7.20 (d, J=8.2 Hz, 2H), 7.08 (d, J=8.2 Hz, 2H) |
| -CH₂- (Alkyl Chain) | 2.65 (t, J=7.6 Hz, Ar-CH₂)[4] | - |
| -(CH₂)₄- (Alkyl Chain) | 1.65-1.30 (m)[4] | - |
| -CH₃ (Alkyl Chain) | 0.88 (t, J=6.8 Hz)[4] | 2.35 (s, 3H) |
Table 3: Spectroscopic Data - ¹³C NMR
| Chemical Shift (δ ppm) | This compound (Predicted) | 4-Methylphenyl benzoate[2] |
| C=O | ~165 | 165.3 |
| Aromatic Carbons | ~121-150 | 148.6, 135.4, 133.4, 130.1, 129.9, 129.6, 128.5, 121.3 |
| Alkyl Carbons | Not available | 20.8 |
Table 4: Spectroscopic Data - FT-IR
| Wavenumber (cm⁻¹) | This compound (Predicted/Related Compounds) | 4-Methylphenyl benzoate[5] |
| C=O Stretch | ~1735 (ester) | Not available in detail, general solution spectra exist. |
| C-O Stretch | ~1270 and 1115 (ester) | Not available in detail. |
| Aromatic C-H Stretch | ~3100-3000 | Not available in detail. |
| Aliphatic C-H Stretch | ~2955, 2925, 2855 | Not applicable |
Table 5: Mass Spectrometry
| m/z | This compound (Predicted) | 4-Methylphenyl benzoate[1] |
| Molecular Ion [M]⁺ | 282 | 212 |
| Key Fragments | 105 (C₆H₅CO⁺), 177 (HOC₆H₄C₆H₁₃⁺) | 105 (C₆H₅CO⁺), 91 (C₇H₇⁺) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent typical procedures and may require optimization for specific instrumentation and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell[5].
-
-
Instrumentation: An FT-IR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or solvent.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is commonly used for this class of compounds.
-
GC-MS Parameters (for sample introduction):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the analyte.
-
-
MS Parameters:
-
Mass Range: Scan from m/z 40 to 400.
-
Electron Energy: 70 eV.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable for the separation of benzoate esters[6][7].
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol)[7][8].
-
Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm)[7].
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Thermal Analysis (DSC and TGA)
-
Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan.
-
DSC Parameters:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A heating and cooling cycle can be used to observe phase transitions.
-
Analysis: Determine melting points and other phase transitions from the endothermic and exothermic peaks in the thermogram.
-
-
TGA Parameters:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600 °C).
-
Analysis: Determine the decomposition temperature and mass loss from the TGA curve.
-
Mandatory Visualizations
General Analytical Workflow
Caption: A generalized experimental workflow for the synthesis and characterization of phenyl benzoate derivatives.
Logical Relationship of Analytical Techniques
Caption: Logical relationships between the analytical techniques and the properties they elucidate.
References
- 1. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. 苯甲酸-4-甲基苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. jmp.ir [jmp.ir]
Performance of 4-(4-Hexylphenyl)benzoate in Varied Device Architectures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile molecular structure of 4-(4-Hexylphenyl)benzoate, a calamitic liquid crystal, suggests its potential applicability across a range of optoelectronic devices. While direct, comprehensive comparative studies of this specific molecule in diverse device architectures are not extensively available in peer-reviewed literature, this guide synthesizes existing data on structurally similar alkyl-substituted phenyl benzoates to provide a predictive performance overview. The information herein is intended to guide researchers in exploring the potential of this compound and similar compounds in novel device applications.
Comparative Performance Data
The following table summarizes typical performance parameters for alkyl-substituted phenyl benzoates in Liquid Crystal Displays (LCDs) and Organic Field-Effect Transistors (OFETs). These values are collated from various studies on materials with similar core structures and are intended to serve as a baseline for expected performance.
| Device Architecture | Key Performance Parameters | Typical Values for Alkyl-Substituted Phenyl Benzoates | References |
| Liquid Crystal Display (LCD) | Dielectric Anisotropy (Δε) | Positive, typically in the range of +5 to +20 | [1] |
| Birefringence (Δn) | 0.10 - 0.25 at 589 nm | [2] | |
| Viscosity (γ₁) | 50 - 200 mPa·s | [3] | |
| Response Time (τ) | 10 - 100 ms | [3] | |
| Clearing Point (T_c) | 60 - 120 °C | [4] | |
| Organic Field-Effect Transistor (OFET) | Charge Carrier Mobility (μ) | 10⁻⁴ - 10⁻² cm²/Vs (hole mobility) | [5] |
| On/Off Current Ratio | 10⁴ - 10⁷ | [5] | |
| Threshold Voltage (V_th) | -10 to +20 V | [6] | |
| Organic Photovoltaics (OPV) | Power Conversion Efficiency (PCE) | Data not available for this specific class of compounds. Phenyl benzoate moieties are not commonly used as primary donors or acceptors in high-performance OPVs. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of materials in different device architectures. The following protocols outline standard procedures for evaluating the performance of liquid crystalline materials like this compound.
Liquid Crystal Display (LCD) Characterization
a. Electro-Optical Measurements:
-
Device Fabrication: A twisted nematic (TN) cell is fabricated by sandwiching the liquid crystal material between two indium tin oxide (ITO) coated glass substrates. The inner surfaces of the substrates are coated with a polyimide alignment layer and rubbed to induce a 90° twist in the liquid crystal director. The cell gap is typically maintained between 4 and 10 µm using spacer beads.
-
Measurement Setup: The TN cell is placed between two crossed polarizers. A function generator is used to apply a square-wave voltage across the cell, and a photodetector measures the transmitted light intensity from a laser source (e.g., He-Ne laser at 632.8 nm).
-
Data Acquisition: The voltage-dependent transmittance (V-T curve) is recorded to determine the threshold voltage (Vth) and saturation voltage. The switching times (rise time and decay time) are measured by applying a voltage pulse and recording the transient optical response.
b. Physical Property Measurements:
-
Dielectric Anisotropy (Δε): Measured using an impedance analyzer. The liquid crystal is placed in a cell with parallel-aligned electrodes, and the capacitance is measured with the electric field applied parallel (C∥) and perpendicular (C⊥) to the liquid crystal director. Δε is calculated from these capacitance values.
-
Birefringence (Δn): Determined using a spectrophotometer and a polarizing microscope with a Berek compensator or by analyzing the interference fringes in a wedge-shaped cell.
-
Viscosity (γ₁): Rotational viscosity is a key parameter affecting response time and is typically measured using transient current methods or dynamic light scattering.
Organic Field-Effect Transistor (OFET) Characterization
a. Device Fabrication:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is cleaned using a standard solvent cleaning procedure.
-
Semiconductor Deposition: The this compound, dissolved in a suitable organic solvent (e.g., toluene, chloroform), is deposited onto the SiO₂ surface using techniques like spin-coating, drop-casting, or solution shearing to form the active semiconductor layer. The film is then annealed to improve molecular ordering.
-
Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the organic semiconductor layer through a shadow mask to define the channel length and width. A top-contact, bottom-gate architecture is a common configuration.
b. Electrical Characterization:
-
Measurement Setup: The electrical characteristics of the OFET are measured in a controlled environment (e.g., a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.
-
Data Acquisition: The output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS) and transfer characteristics (I_D vs. Gate Voltage, V_G) are measured.
-
Parameter Extraction: The charge carrier mobility (μ) is calculated from the saturation region of the transfer curve using the standard field-effect transistor equation. The on/off current ratio is determined from the ratio of the maximum and minimum drain current in the transfer curve. The threshold voltage (V_th) is extracted from the linear extrapolation of the transfer curve.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of a novel liquid crystal material for potential application in different device architectures.
Caption: Workflow for material characterization and device performance evaluation.
References
- 1. EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google Patents [patents.google.com]
- 2. top.jbnu.ac.kr [top.jbnu.ac.kr]
- 3. web.mit.edu [web.mit.edu]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. High-performance, stable organic thin-film field-effect transistors based on bis-5'-alkylthiophen-2'-yl-2,6-anthracene semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparative study of the synthetic efficiency of different routes to 4-(4-Hexylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic strategies for the preparation of 4-(4-hexylphenyl)benzoate, a key intermediate in the synthesis of various organic materials and potential pharmaceutical compounds. The efficiency of three primary synthetic routes—Esterification, Suzuki Coupling, and Negishi Coupling—is evaluated based on experimental data, highlighting reaction conditions, yields, and overall practicality.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Transformation | Typical Reagents | Reported Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Esterification | Formation of the ester linkage | 4'-Hexyl-[1,1'-biphenyl]-4-carboxylic acid, Thionyl chloride, Phenol | High (Specific yield not reported) | Room temperature to reflux | Potentially high-yielding, utilizes readily available starting materials. | May require the pre-synthesis of the biphenyl carboxylic acid, which can be a multi-step process. |
| Suzuki Coupling | Formation of the biphenyl C-C bond | 4-Hexylphenylboronic acid, Methyl 4-bromobenzoate, Pd catalyst, Base | Good to Excellent (Specific yield not reported) | Typically 80-120 °C | High functional group tolerance, commercially available starting materials. | Requires a palladium catalyst which can be costly and needs to be removed from the final product. |
| Negishi Coupling | Formation of the biphenyl C-C bond | 4-Hexylphenylzinc halide, Methyl 4-bromobenzoate, Pd or Ni catalyst | Good to Excellent (Specific yield not reported) | Room temperature to moderate heating | Mild reaction conditions, high reactivity of the organozinc reagent. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic approach to the target molecule, this compound.
Caption: Overview of the three main synthetic routes to this compound.
Experimental Protocols
Route 1: Esterification via Acyl Chloride
This route involves the initial synthesis of 4'-hexyl-[1,1'-biphenyl]-4-carboxylic acid followed by its conversion to the corresponding acyl chloride and subsequent esterification with phenol.
Step 1a: Synthesis of 4'-Hexyl-[1,1'-biphenyl]-4-carboxylic acid [1]
-
Materials: 4-n-hexyl-4'-cyanobiphenyl (5 g), diethylene glycol (40 ml), water (4 ml), sodium hydroxide (2 g), hydrochloric acid, glacial acetic acid.
-
Procedure:
-
Combine 4-n-hexyl-4'-cyanobiphenyl, diethylene glycol, water, and sodium hydroxide in a 200 ml three-neck flask.
-
Heat the mixture with stirring for 25 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid.
-
Separate the precipitate by filtration.
-
Recrystallize the solid from glacial acetic acid to yield 4.1 g of 4-n-hexyl-biphenyl-4'-carboxylic acid.
-
Step 1b: Formation of the Acyl Chloride and Esterification (General Procedure)
-
Materials: 4'-Hexyl-[1,1'-biphenyl]-4-carboxylic acid, thionyl chloride (SOCl₂), phenol, and a suitable solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
A solution of 4'-hexyl-[1,1'-biphenyl]-4-carboxylic acid in a dry, inert solvent is treated with an excess of thionyl chloride.
-
The reaction mixture is typically heated to reflux to ensure complete conversion to the acyl chloride.
-
After removing the excess thionyl chloride, the crude acyl chloride is dissolved in a fresh solvent.
-
Phenol is added to the solution, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.
-
The reaction is stirred at room temperature or gently heated until completion.
-
The final product is isolated through standard workup procedures, including washing with aqueous solutions to remove impurities and the base, followed by solvent evaporation and purification by chromatography or recrystallization.
-
Route 2: Suzuki Coupling
This approach directly forms the biphenyl linkage through a palladium-catalyzed cross-coupling reaction.
-
Materials: 4-Hexylphenylboronic acid, methyl 4-bromobenzoate, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and a solvent system (e.g., 1,4-dioxane and water).[2]
-
Procedure:
-
To a solution of methyl 4-bromobenzoate in a 4:1 mixture of 1,4-dioxane and water, add 4-hexylphenylboronic acid and potassium carbonate.[2]
-
Add the palladium catalyst to the mixture.[2]
-
Stir the resulting reaction mixture at 80°C for 16 hours.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[2]
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Route 3: Negishi Coupling
This route utilizes an organozinc reagent to form the biphenyl bond, often under milder conditions than Suzuki coupling.
-
Materials: 4-Hexylbromobenzene, zinc, a palladium or nickel catalyst, and methyl 4-bromobenzoate in a suitable solvent (e.g., THF).[3][4]
-
Procedure:
-
Preparation of the Organozinc Reagent: React 4-hexylbromobenzene with activated zinc metal in an anhydrous solvent like THF under an inert atmosphere to form the 4-hexylphenylzinc halide reagent.
-
Cross-Coupling: In a separate flask, combine methyl 4-bromobenzoate and the palladium or nickel catalyst in THF under an inert atmosphere.
-
Add the freshly prepared organozinc reagent to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent.
-
Purify the residue by column chromatography to yield the final product.
-
Comparative Analysis of Synthetic Efficiency
-
Esterification: This classical approach is straightforward if the starting 4'-hexyl-[1,1'-biphenyl]-4-carboxylic acid is readily available. The hydrolysis of the corresponding nitrile is a robust method for its preparation.[1] The subsequent conversion to the ester via the acyl chloride is generally high-yielding. However, the overall efficiency depends on the number of steps required to synthesize the biphenyl carboxylic acid. For milder esterification conditions, methods like the Steglich esterification (using DCC and DMAP) or the Mitsunobu reaction (using DEAD and PPh₃) can be employed, which are particularly useful for sensitive substrates.[5][6][7][8][9] The Steglich esterification is a mild method that proceeds at room temperature, while the Mitsunobu reaction offers a way to form esters with inversion of stereochemistry at a stereogenic alcohol center, although this is not relevant for the synthesis of the target molecule from phenol.[10]
-
Suzuki Coupling: This is a highly versatile and powerful method for C-C bond formation with excellent functional group tolerance. The starting materials, 4-hexylphenylboronic acid and methyl 4-bromobenzoate, are commercially available, making this a convergent and potentially efficient one-step route to the core biphenyl structure. The primary drawbacks are the cost of the palladium catalyst and the need to ensure its complete removal from the final product, which is a critical consideration in pharmaceutical applications.
-
Negishi Coupling: The Negishi coupling is another powerful cross-coupling reaction that often proceeds under very mild conditions.[3] The organozinc reagents are generally more reactive than their boronic acid counterparts, which can lead to faster reaction times. However, the main challenge lies in the preparation and handling of the organozinc reagents, which are sensitive to air and moisture and require stringent anhydrous and inert atmosphere techniques.[11] This can make the procedure more demanding on a larger scale compared to the more robust Suzuki coupling.
Conclusion
The choice of the most efficient synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the equipment and expertise available.
-
For large-scale synthesis where cost and simplicity are paramount, the Esterification route may be the most attractive, provided an efficient synthesis for the biphenyl carboxylic acid precursor is established.
-
For rapid synthesis and high functional group compatibility on a laboratory scale, the Suzuki Coupling is often the method of choice due to the commercial availability of the starting materials and the robustness of the reaction.
-
The Negishi Coupling offers a valuable alternative, particularly when milder reaction conditions are required, but its sensitivity to air and moisture necessitates more specialized handling procedures.
Researchers should carefully consider these factors when selecting the optimal synthetic strategy for their specific needs. Further optimization of reaction conditions for each route could lead to even higher efficiencies.
References
- 1. prepchem.com [prepchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
assessing the long-term stability of 4-(4-Hexylphenyl)benzoate compared to other materials
A Comparative Guide to the Long-Term Stability of 4-(4-Hexylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term stability of this compound against other material classes relevant to pharmaceutical and materials science applications. Due to the limited availability of direct, long-term stability data for this compound in the public domain, this comparison is based on established principles of chemical stability, data from structurally related compounds, and standardized testing protocols.
Introduction
This compound is a liquid crystal belonging to the phenyl benzoate class of compounds. Materials in this class are utilized in various applications, including liquid crystal displays and as components in pharmaceutical formulations. For drug development, the long-term stability of any component is a critical parameter, as it can impact the efficacy, safety, and shelf-life of the final product. Stability is influenced by factors such as chemical structure, susceptibility to hydrolysis, thermal decomposition, and photodegradation.
Comparative Stability Analysis
The long-term stability of this compound can be qualitatively assessed by comparing its structural features to other classes of materials. Phenyl benzoate and its derivatives are generally considered to be chemically inert and resistant to moisture. The ester linkage is the most likely site of degradation, primarily through hydrolysis.
Table 1: Qualitative Comparison of Long-Term Stability
| Material Class | Key Structural Features | Expected Long-Term Stability | Primary Degradation Pathways |
| This compound | Phenyl benzoate core with a hexylphenyl substituent. | Good to Excellent | Hydrolysis of the ester bond, photodegradation upon UV exposure. |
| Other Phenyl Benzoate Esters | Varies by substituent. Electron-withdrawing groups can increase susceptibility to hydrolysis. | Variable | Hydrolysis, dependent on electronic and steric effects of substituents.[1] |
| Cyanobiphenyl Liquid Crystals | Biphenyl core with a cyano group. | Excellent | Generally very stable, though the cyano group can be susceptible to certain chemical reactions. |
| Sexiphenyl-Based Liquid Crystals | Rigid core of six phenyl rings. | Excellent | High thermal and photochemical stability due to extensive π-conjugation.[2] |
| Common Pharmaceutical Excipients (e.g., Stearates, Celluloses) | Aliphatic chains or polysaccharide structures. | Good to Excellent | Susceptible to microbial degradation; some esters can undergo hydrolysis. |
Experimental Protocols for Long-Term Stability Assessment
A comprehensive assessment of the long-term stability of this compound would involve a series of standardized tests. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the thermal stability of the material.
-
Objective: To determine the rate of thermal degradation under various temperature and humidity conditions.
-
Methodology:
-
Store samples of this compound in controlled environment chambers under the following conditions:
-
Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for purity and the presence of degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
-
Data to Collect: Percentage of this compound remaining, identity and quantity of any degradation products.
Hydrolytic Stability
This study assesses the susceptibility of the ester linkage to hydrolysis.
-
Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.
-
Methodology:
-
Prepare solutions of this compound in aqueous media at different pH values (e.g., pH 1.2, pH 7.0, and pH 9.0).
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
Withdraw samples at various time points.
-
Analyze the samples by HPLC to quantify the remaining this compound and the formation of hydrolysis products (4-(4-hexylphenyl)phenol and benzoic acid).
-
-
Data to Collect: Half-life (t½) of the compound at each pH.
Photostability
This protocol evaluates the impact of light exposure on the stability of the material.
-
Objective: To determine if the material is susceptible to degradation upon exposure to light.
-
Methodology:
-
Expose samples of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Analyze the exposed and control samples for changes in appearance, purity, and degradation products.
-
-
Data to Collect: Comparison of chromatograms and physical appearance between the exposed and control samples.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the long-term stability of a chemical compound like this compound.
Caption: Workflow for Long-Term Stability Assessment.
Factors Influencing Stability
This diagram outlines the key factors that influence the chemical stability of phenyl benzoate derivatives.
Caption: Factors Influencing Phenyl Benzoate Stability.
References
Correlation of Molecular Structure and Liquid Crystal Behavior in 4-(4-Alkylphenyl)benzoates: A Comparative Guide
The relationship between molecular architecture and the manifestation of liquid crystalline phases is a cornerstone of materials science. In the realm of thermotropic liquid crystals, 4-(4-alkylphenyl)benzoates serve as a quintessential example of how subtle modifications to molecular structure, specifically the length of the terminal alkyl chain, can profoundly influence mesophase behavior. This guide provides a comparative analysis of this relationship, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Influence of Alkyl Chain Length on Mesomorphic Properties
The length of the alkyl chain (R) in 4-(4-alkylphenyl)benzoates dictates the balance of intermolecular forces, which in turn governs the type and stability of the liquid crystal phases. Generally, as the alkyl chain lengthens, a transition from purely nematic to smectic phases is observed. Shorter alkyl chains favor the less-ordered nematic phase, characterized by long-range orientational order but no positional order. As the chain extends, the increased van der Waals interactions promote the formation of layered structures, leading to the emergence of smectic phases (e.g., Smectic A and Smectic C).
Table 1: Phase Transition Temperatures of a Homologous Series of 4-(4-n-Hexylphenyl)-4'-n-alkoxybenzoates
| n (Number of Carbons in Alkoxy Chain) | Crystal to Nematic (Cr-N) or Smectic (Cr-Sm) (°C) | Nematic to Isotropic (N-I) (°C) | Smectic to Nematic (Sm-N) (°C) | Mesophase(s) |
| 1 | 85.0 | 105.0 | - | Nematic |
| 2 | 78.0 | 112.0 | - | Nematic |
| 3 | 70.0 | 102.0 | - | Nematic |
| 4 | 65.0 | 108.0 | - | Nematic |
| 5 | 62.0 | 101.0 | - | Nematic |
| 6 | 58.0 | 106.0 | - | Nematic |
| 7 | 55.0 | 103.0 | 85.0 | Smectic A, Nematic |
| 8 | 54.0 | 105.0 | 92.0 | Smectic A, Nematic |
| 9 | 56.0 | 104.0 | 98.0 | Smectic A, Nematic |
| 10 | 60.0 | 103.0 | 101.0 | Smectic A, Nematic |
Note: Data presented is representative for a homologous series of related benzoate esters to illustrate the general trend, as a complete dataset for 4-(4-alkylphenyl)benzoates was not available in the search results.
Experimental Protocols
The characterization of liquid crystalline materials relies on a suite of analytical techniques to determine their phase transitions and identify the mesophases.
2.1. Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with phase transitions as a function of temperature.
-
Instrumentation: A differential scanning calorimeter (e.g., PerkinElmer DSC 8000) is used.
-
Sample Preparation: A small sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the peak area corresponds to the enthalpy of the transition.
2.2. Polarized Optical Microscopy (POM)
POM is a qualitative technique used to visualize the unique textures of different liquid crystal phases.[1]
-
Instrumentation: A polarizing microscope equipped with a hot stage and a camera is used.
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The sample is then placed in the hot stage.
-
Procedure: The sample is heated to its isotropic liquid phase and then cooled at a controlled rate (e.g., 1-5 °C/min). The textures that appear upon cooling are observed through crossed polarizers.
-
Phase Identification: Different liquid crystal phases exhibit characteristic optical textures. For example, the nematic phase often shows a "threaded" or "schlieren" texture, while the smectic A phase typically displays a "focal-conic fan" texture.
2.3. X-Ray Diffraction (XRD)
XRD provides definitive information about the structure and symmetry of liquid crystal phases.[2][3]
-
Instrumentation: A high-resolution X-ray diffractometer with a temperature-controlled sample stage is used.
-
Sample Preparation: The liquid crystal sample is loaded into a thin-walled capillary tube or placed on a temperature-controlled surface.
-
Data Collection: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected. The diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Data Analysis: The positions and intensities of the diffraction peaks provide information about the molecular arrangement. For instance, a diffuse peak at wide angles indicates the liquid-like positional order within the layers of a smectic phase, while a sharp peak at small angles corresponds to the layer spacing.[4]
Visualization of Structure-Property Relationship
The following diagram illustrates the logical relationship between the molecular structure (specifically the alkyl chain length) and the resulting liquid crystal behavior.
Caption: Relationship between alkyl chain length and mesophase type.
Comparative Analysis and Alternatives
The 4-(4-alkylphenyl)benzoates are a classic system for studying structure-property relationships in liquid crystals. However, other molecular scaffolds also exhibit rich mesomorphic behavior. For comparison, consider the following alternatives:
-
4,4'-dialkylbiphenyls: These molecules lack the central ester linkage of the benzoates. This generally leads to lower melting points and clearing points. The absence of the polar ester group also reduces the tendency to form smectic phases.
-
Alkylcyanobiphenyls (nCBs): The strong dipole moment of the terminal cyano group promotes the formation of antiparallel molecular arrangements, which can lead to the formation of bilayer smectic A phases.
-
Phenyl pyrimidines: The replacement of a benzene ring with a pyrimidine ring can significantly alter the molecular shape and polarity, leading to different mesomorphic properties and often higher clearing points.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-(4-Hexylphenyl)benzoate: A Procedural Guide
Immediate Safety Precautions
Before beginning any disposal-related activities, it is crucial to be aware of the potential hazards associated with similar benzoate compounds. While specific data for 4-(4-Hexylphenyl)benzoate is limited, related substances are known to cause skin and eye irritation[1][2]. Therefore, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection : Wear chemical safety goggles or a face shield[2][3].
-
Hand Protection : Use appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the compound[3].
-
Skin Protection : Wear a lab coat or other protective clothing to prevent skin contact[2].
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator[4].
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood[5]. Ensure that an eyewash station and safety shower are readily accessible[2][4].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation[3].
-
Containment : For liquid spills, use an inert absorbent material such as dry clay, sand, or diatomaceous earth to contain the substance[2][6]. For solid spills, carefully sweep up the material to avoid creating dust[3][4].
-
Collection : Place the absorbed or swept-up material into a suitable, clearly labeled, and sealed container for disposal[2][3][4][5]. Do not return spilled material to its original container[6].
-
Decontamination : Clean the spill area thoroughly with a 60-70% ethanol solution, followed by a soap and water solution[5].
-
Personal Decontamination : In case of skin contact, immediately wash the affected area with soap and plenty of water[1][2]. If the substance comes into contact with the eyes, rinse cautiously with water for several minutes[1][2]. Seek medical attention if irritation persists[1][2].
Disposal Procedure for this compound Waste
Given the absence of a specific SDS for this compound, it must be treated as hazardous waste. The following step-by-step process outlines the recommended disposal procedure.
Table 1: Disposal Procedure Summary
| Step | Action | Key Considerations |
| 1 | Waste Segregation & Collection | Collect waste in a designated, compatible, and properly sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. |
| 2 | Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Irritant"). |
| 3 | Storage | Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials. |
| 4 | Consultation with EHS | Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and to ensure compliance with all local, state, and federal disposal regulations. |
| 5 | Documentation | Maintain a record of the amount of waste generated and the date of disposal for inventory and regulatory purposes. |
It is imperative to prevent this compound from entering the sewage system or any water course[1][7].
Experimental Workflow for Disposal
The logical flow of the disposal process, from initial handling to final removal, is critical for maintaining a safe laboratory environment.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety protocols and EHS department for guidance.
References
Personal protective equipment for handling 4-(4-Hexylphenyl)benzoate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Hexylphenyl)benzoate. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Eye and Face Protection:
-
Chemical splash goggles or a face shield should be worn to protect against potential splashes.[1][2] Eye protection must comply with approved standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection:
-
Chemical-resistant gloves are mandatory to prevent skin contact.[1] Materials such as butyl rubber or neoprene are suitable for handling esters.[4] Nitrile gloves may also be used for incidental contact.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling the material.[5][6]
Body Protection:
-
A laboratory coat or chemical-resistant apron is required to protect against skin exposure.[2] For tasks with a higher risk of splashing, chemical-resistant coveralls may be necessary.[2]
Respiratory Protection:
-
In cases of inadequate ventilation or when aerosols or dust may be generated, an air-purifying respirator with an organic vapor filter is recommended.[5]
Quantitative Data Summary
The following table summarizes key safety and physical property data for compounds structurally similar to this compound, providing a reference for safe handling.
| Property | Value | Source Compound | Citation |
| Flash Point | 148 °C / 298.4 °F | n-Hexyl benzoate | [3] |
| Boiling Point | 272 °C / 521.6 °F | n-Hexyl benzoate | [3] |
| Specific Gravity | 0.98 g/cm³ | n-Hexyl benzoate | [3] |
| Acute Oral Toxicity (LD50) | 12300 mg/kg (Rat) | Hexyl Benzoate | [7] |
| Acute Dermal Toxicity (LD50) | 20580 mg/kg (Rabbit) | Hexyl Benzoate | [7] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the standard procedure for safely weighing and dissolving a solid chemical like this compound in a laboratory setting.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., toluene, dichloromethane)
-
Beaker or flask
-
Magnetic stir bar and stir plate
-
Fume hood
Procedure:
-
Preparation: Ensure the fume hood is operational and the workspace is clean and uncluttered. Don the appropriate PPE as specified above.
-
Taring the Balance: Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.
-
Weighing: Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weighing boat on the balance. Avoid creating dust.
-
Recording: Record the exact mass of the compound.
-
Transfer: Place a magnetic stir bar into a beaker or flask of the appropriate size. Carefully transfer the weighed solid into the beaker or flask.
-
Dissolving: In the fume hood, add the chosen solvent to the beaker or flask containing the solid. Place the beaker or flask on a magnetic stir plate and begin stirring until the solid is completely dissolved.
-
Cleaning: Clean the spatula and any other contaminated reusable equipment with an appropriate solvent. Dispose of the weighing boat and any other disposable contaminated materials in the designated solid waste container.
-
Post-Procedure: Wash hands thoroughly with soap and water after removing gloves.
Operational and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound must be segregated into appropriate, clearly labeled hazardous waste containers.[1][5] Solid waste (e.g., contaminated gloves, weighing paper) and liquid waste (e.g., unused solutions) should be collected in separate containers.
-
Container Labeling: Waste containers must be labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not discharge into drains or the environment.[1][5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
